molecular formula C3H5NO4 B050895 Methyl nitroacetate CAS No. 2483-57-0

Methyl nitroacetate

Cat. No.: B050895
CAS No.: 2483-57-0
M. Wt: 119.08 g/mol
InChI Key: ALBSWLMUHHZLLR-UHFFFAOYSA-N
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Description

Methyl nitroacetate is a highly valuable and versatile building block in synthetic organic chemistry, renowned for its role as a Michael acceptor and a precursor to various nitrogen-containing functionalities. Its core research value lies in the reactivity of the nitro group adjacent to an ester carbonyl, which facilitates a wide range of transformations. This compound is extensively employed in the synthesis of complex molecules, including unnatural α- and β-amino acids, peptidomimetics, and a diverse array of nitrogen heterocycles. Furthermore, this compound serves as a key intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals through methodologies such as nitro-aldol (Henry) reactions, cycloadditions, and decarboxylative or denitrative coupling processes. Its ability to introduce the nitroacetate moiety makes it indispensable for carbon-carbon bond formation and the strategic installation of molecular complexity in target-oriented synthesis. Researchers utilize this reagent to explore novel reaction pathways and develop efficient routes to biologically active compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-nitroacetate
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InChI

InChI=1S/C3H5NO4/c1-8-3(5)2-4(6)7/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBSWLMUHHZLLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10179539
Record name Nitroacetic acid methyl ester
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Molecular Weight

119.08 g/mol
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CAS No.

2483-57-0
Record name Methyl 2-nitroacetate
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Record name Nitroacetic acid methyl ester
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Record name Methyl nitroacetate
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Record name Nitroacetic acid methyl ester
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Record name Methyl nitroacetate
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Foundational & Exploratory

what are the physical properties of methyl nitroacetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Methyl Nitroacetate (B1208598)

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical entities is fundamental. This guide provides a detailed overview of the physical and spectral properties of methyl nitroacetate (CAS No: 2483-57-0), a valuable reagent in organic synthesis.

Chemical and Physical Properties

This compound is a clear, colorless to light yellow liquid.[1] A comprehensive summary of its key physical properties is presented below, compiled from various literature sources.

PropertyValueReferences
Molecular Formula C₃H₅NO₄[1][2][3]
Molecular Weight 119.08 g/mol [2][3][4][5]
Appearance Clear, colorless to light yellow liquid[1][4]
Boiling Point 195-198 °C (at atmospheric pressure)[4][6][7][8]
111-113 °C (at 25 mmHg)[9]
80-82 °C (at 8 mmHg)[9]
Density 1.294 g/mL at 25 °C[1][4][6][7]
Refractive Index 1.425 (n20/D)[1][4][6]
1.4260 (nD20)[7][9]
Flash Point 105 °C (221 °F) - closed cup[1][4][10]
Solubility Miscible with ethanol, ether, and most organic solvents.[1][11][12]
pKa (Predicted) 5.73 ± 0.29[1]

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and identification of this compound.

SpectroscopyDataReference
¹H NMR (CDCl₃)δ 5.20 (s, 2H, CH₂), δ 3.83 (s, 3H, OCH₃)[9]
Infrared (IR) (Neat)1776, 1760 cm⁻¹[9]

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

A common and well-documented procedure for the synthesis of this compound involves the acid-catalyzed esterification of the dipotassium (B57713) salt of nitroacetic acid.[9]

Experimental Workflow:

G cluster_0 Step 1: Preparation of Dipotassium Salt cluster_1 Step 2: Esterification A Nitromethane C Reflux at ~160°C for 1 hour A->C B Potassium Hydroxide (B78521) Solution B->C D Cool to Room Temperature C->D E Filter and Wash with Methanol (B129727) D->E F Dry under Vacuum E->F G Dipotassium Salt of Nitroacetic Acid F->G H Dipotassium Salt of Nitroacetic Acid J Cool to -15°C H->J I Methanol I->J K Add Concentrated Sulfuric Acid J->K Vigorous Stirring L Stir at Room Temperature K->L M Filter Precipitate L->M N Concentrate Filtrate M->N O Dissolve in Benzene (B151609) & Wash with Water N->O P Dry Organic Layer (Na₂SO₄) O->P Q Distill under Reduced Pressure P->Q R Pure this compound Q->R

Caption: Workflow for the synthesis of this compound.

Detailed Methodology: [9]

  • Preparation of the Dipotassium Salt of Nitroacetic Acid: A solution of potassium hydroxide in water is charged into a three-necked, round-bottomed flask. Nitromethane is added over 30 minutes. The mixture is then heated to reflux for one hour in an oil bath at approximately 160°C. After cooling to room temperature, the precipitated crystalline product is filtered, washed with methanol, and dried under vacuum to yield the dipotassium salt of nitroacetic acid.

  • Esterification: The finely powdered dipotassium salt is suspended in methanol in a three-necked flask and cooled to -15°C. Concentrated sulfuric acid is added dropwise with vigorous stirring, maintaining the temperature at -15°C. The reaction mixture is allowed to warm to room temperature and stirred for an additional 4 hours.

  • Work-up and Purification: The precipitate (potassium sulfate) is removed by suction filtration. The filtrate is concentrated on a rotary evaporator. The residual oil is dissolved in benzene, washed with water, and the organic layer is dried over anhydrous sodium sulfate. The benzene is removed by distillation, and the final product, this compound, is purified by distillation under reduced pressure.

Determination of Physical Properties

Standard laboratory techniques are employed to determine the physical properties of this compound.

  • Boiling Point: The boiling point is determined by distillation. For measurements under reduced pressure, a vacuum distillation setup is used, and the pressure is monitored with a manometer.

  • Density: Density is typically measured at a specific temperature (e.g., 25°C) using a pycnometer or a digital density meter.

  • Refractive Index: The refractive index is measured using a refractometer, often at the sodium D-line (589 nm) and at a controlled temperature (e.g., 20°C).

Reactivity and Applications

This compound is a versatile building block in organic synthesis. Its utility stems from the presence of both an ester and a nitro group, which can be manipulated in various chemical transformations.

One notable application is its use in Henry reactions (nitroaldol reactions) and subsequent transformations. For example, it reacts with aldehydes, such as 4-nitrobenzylideneaniline, to form more complex molecules.[1][4]

G MNA This compound Product Methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate MNA->Product Reagent 4-Nitrobenzylideneaniline Reagent->Product

Caption: Reaction of this compound to form a propenoate derivative.

This reaction highlights the role of this compound as a nucleophile after deprotonation of the α-carbon. It is also used in the preparation of α-nitro-arylpentenoates and in copper-catalyzed cyclopropanation of alkenes.[1][4][11]

Safety Information

This compound is classified as an irritant.[10] It is irritating to the eyes, respiratory system, and skin.[1][10] Appropriate personal protective equipment, including gloves and eye/face protection, should be worn when handling this compound.[10] It should be stored in a cool, dry place in a tightly sealed container.[10] For detailed safety information, consult the material safety data sheet (MSDS).[10][12][13][14]

References

An In-depth Technical Guide to Methyl Nitroacetate: Chemical Structure and Bonding

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl nitroacetate (B1208598) (C₃H₅NO₄) is a valuable reagent in organic synthesis, utilized for its reactive α-carbon and the versatile chemistry of its nitro and ester functional groups. This document provides a comprehensive technical overview of the chemical structure and bonding of methyl nitroacetate. It includes a detailed summary of its chemical and physical properties, spectroscopic data, and a thorough description of its bonding characteristics. Furthermore, this guide furnishes a detailed, validated experimental protocol for its synthesis and outlines standard procedures for its characterization by nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

Chemical Identity and Physical Properties

This compound is a colorless to light yellow liquid.[1] Its primary identifiers and key physical properties are summarized in the tables below for quick reference.

Table 1: Chemical Identifiers for this compound
IdentifierValueCitation
IUPAC Name methyl 2-nitroacetate[2]
Synonyms Nitroacetic acid methyl ester, Methyl α-nitroacetate[3]
CAS Number 2483-57-0[3]
Molecular Formula C₃H₅NO₄[3]
Molecular Weight 119.08 g/mol [2]
SMILES COC(=O)C--INVALID-LINK--[O-]
InChI Key ALBSWLMUHHZLLR-UHFFFAOYSA-N[3]
Table 2: Physical and Chemical Properties of this compound
PropertyValueCitation
Appearance Colorless to light yellow clear liquid[1]
Boiling Point 100 °C @ 25 mmHg[1]
Density 1.294 g/mL @ 25 °C[4]
Refractive Index (n20/D) 1.425[4]

Chemical Structure and Bonding

The structure of this compound features a central sp³-hybridized carbon atom (the α-carbon) bonded to a methyl ester group (-COOCH₃) and a nitro group (-NO₂). This unique arrangement of electron-withdrawing groups dictates the molecule's reactivity, particularly the acidity of the α-carbon protons.

Caption: 2D Chemical Structure of this compound.

Bonding Analysis

The bonding in this compound is characterized by a combination of covalent sigma (σ) and pi (π) bonds, as well as significant bond polarization and resonance effects.

  • Methyl Ester Group: The ester functional group consists of a carbonyl (C=O) double bond and a C-O single bond. The carbonyl group is highly polarized towards the oxygen atom, rendering the carbonyl carbon electrophilic.

  • Nitro Group: The nitro group (-NO₂) is a powerful electron-withdrawing group. The two nitrogen-oxygen bonds are equivalent due to resonance, with the negative charge delocalized across both oxygen atoms. This delocalization results in N-O bond lengths that are intermediate between a single and a double bond. The nitrogen atom carries a formal positive charge.

  • α-Carbon: The carbon atom situated between the ester and nitro groups is strongly influenced by their inductive electron-withdrawing effects. This makes the attached protons (α-protons) unusually acidic for an alkane-like carbon, with a pKa similar to that of nitroalkanes.[5]

Resonance in the Nitro Group

The delocalization of electrons within the nitro group is a critical feature of its electronic structure and can be represented by two main resonance contributors.

Caption: Resonance contributors of the nitro group.

Typical Bond Lengths
Table 3: Typical Bond Lengths in this compound Functional Groups
BondHybridizationTypical Length (pm)Citation
C-Csp³-sp²~151
C=O (ester)sp²-sp²~120[6]
C-O (ester)sp²-sp³~136[7]
O-C (methyl)sp³-sp³~143[6]
C-N (nitroalkane)sp³-sp²~147.5[8]
N-O (nitro)sp²-sp²~121[9]
C-Hsp³-s~109[6]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound. Key data from ¹H NMR and IR spectroscopy are provided below.

Table 4: Spectroscopic Data for this compound
TechniqueParameterValueAssignmentCitation
¹H NMR SolventCDCl₃-
Chemical Shift (δ)3.83 ppms, 3H, -OCH₃
Chemical Shift (δ)5.20 ppms, 2H, -CH₂-
IR (Neat) Wavenumber (cm⁻¹)1760-1776C=O stretch (ester)
Wavenumber (cm⁻¹)~1560Asymmetric NO₂ stretch
Wavenumber (cm⁻¹)~1370Symmetric NO₂ stretch

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

This procedure is adapted from a validated method published in Organic Syntheses. It involves the formation of the dipotassium (B57713) salt of nitroacetic acid, followed by esterification.

synthesis_workflow start Nitromethane (B149229) stepA A: Form Dipotassium Salt - Add nitromethane to KOH - Reflux for 1 hour at ~160°C - Cool and collect precipitate start->stepA reagent1 Potassium Hydroxide (B78521) (aq) reagent1->stepA productA Dipotassium Salt of Nitroacetic Acid stepA->productA stepB B: Esterification - Suspend salt in Methanol - Cool to -15°C - Add H₂SO₄ while maintaining temp - Stir at room temp for 4h productA->stepB reagent2 Methanol reagent2->stepB reagent3 Sulfuric Acid (conc.) reagent3->stepB workup Workup - Filter precipitate - Concentrate filtrate - Dissolve in benzene (B151609), wash with water - Dry and remove solvent stepB->workup purification Purification - Distill under reduced pressure (80-82°C @ 8 mm Hg) workup->purification final_product This compound purification->final_product

Caption: Workflow for the synthesis of this compound.

A. Preparation of Dipotassium Salt of Nitroacetic Acid

  • Charge a 3-liter, three-necked, round-bottomed flask equipped with a sealed mechanical stirrer, a condenser with a calcium chloride drying tube, and a pressure-equalizing dropping funnel with a fresh solution of 224 g of potassium hydroxide in 112 g of water.

  • From the dropping funnel, add 61 g (1.0 mole) of nitromethane over a 30-minute period. The reaction mixture will heat to 60–80°C.

  • Heat the reaction mixture to reflux for 1 hour in an oil bath maintained at approximately 160°C.

  • Allow the mixture to cool to room temperature, then cool further in an ice bath for 1 hour.

  • Collect the precipitated salt by suction filtration and wash it with 200 ml of methanol, followed by 200 ml of ether.

  • Dry the crude product in a vacuum desiccator over sulfuric acid for 24 hours. The resulting dipotassium salt is a hygroscopic powder and should be used immediately.

B. Synthesis of this compound

  • Charge a 2-liter, three-necked, round-bottomed flask equipped with a sealed mechanical stirrer, a pressure-equalizing dropping funnel with a calcium chloride drying tube, and a thermometer with 70 g (0.39 mole) of finely powdered dipotassium salt of nitroacetic acid and 465 ml (11.6 moles) of methanol.

  • Cool the reaction mixture to -15°C ± 3°C using an appropriate cooling bath.

  • With vigorous stirring, add 116 g (1.16 moles) of concentrated sulfuric acid over approximately 1 hour, ensuring the reaction temperature is maintained at -15°C.

  • After the addition is complete, allow the mixture to warm to room temperature over a 4-hour period and continue stirring for another 4 hours.

  • Remove the precipitate by suction filtration.

  • Concentrate the filtrate on a rotary evaporator at 30–40°C.

  • Dissolve the residual oil in benzene and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the benzene by distillation.

  • Further purify by distillation under reduced pressure to yield this compound (b.p. 80–82°C at 8 mm Hg).

Characterization Protocols

5.2.1 ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound sample in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).

  • Acquisition Parameters: Use a standard proton pulse program. Set the spectral width to cover the range of 0-10 ppm. Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and reference it to the residual CHCl₃ peak at 7.26 ppm or tetramethylsilane (B1202638) (TMS) at 0 ppm.

5.2.2 Infrared (IR) Spectroscopy

  • Sample Preparation: As this compound is a liquid, the spectrum can be acquired neat.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Place a small drop of the liquid sample directly onto the ATR crystal.

  • Data Collection: Collect the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean, empty ATR crystal first, which will be automatically subtracted from the sample spectrum.

  • Processing: The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is analyzed for characteristic absorption bands.

Conclusion

This technical guide has provided a detailed examination of the chemical structure and bonding of this compound. The presented data, including chemical identifiers, physical properties, and spectroscopic information, offer a robust foundation for researchers working with this compound. The unique electronic environment created by the adjacent ester and nitro functional groups governs its chemical behavior. The provided experimental protocols for synthesis and characterization serve as practical resources for laboratory applications, ensuring safe and effective handling and verification of this important synthetic building block.

References

Synthesis of Methyl Nitroacetate from Nitromethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the predominant synthetic pathway for producing methyl nitroacetate (B1208598) from nitromethane (B149229). The primary method involves a two-step process: the carboxylation of nitromethane to form a salt of nitroacetic acid, followed by an acid-catalyzed esterification. This document provides a comparative analysis of the classical and a more contemporary, "greener" synthetic route, complete with detailed experimental protocols and quantitative data.

Overview of the Synthetic Pathway

The synthesis of methyl nitroacetate from nitromethane is most commonly achieved through the formation of the dipotassium (B57713) salt of nitroacetic acid, which is then esterified.[1][2] This method, originating from the work of Steinkopf, has been refined over the years to improve yield, safety, and environmental impact.[1]

The overall transformation can be visualized as follows:

Synthesis_Pathway cluster_0 Step 1: Carboxylation cluster_1 Step 2: Esterification Nitromethane Nitromethane Dipotassium_Salt Dipotassium Salt of Nitroacetic Acid Nitromethane->Dipotassium_Salt Reflux KOH Potassium Hydroxide (B78521) (KOH) KOH->Dipotassium_Salt Methyl_Nitroacetate This compound Dipotassium_Salt->Methyl_Nitroacetate Low Temperature Methanol (B129727) Methanol (CH3OH) Methanol->Methyl_Nitroacetate Sulfuric_Acid Sulfuric Acid (H2SO4) Sulfuric_Acid->Methyl_Nitroacetate

Caption: Overall two-step synthesis of this compound from nitromethane.

A significant improvement to this process involves a "greener" approach that avoids the isolation and handling of the potentially explosive, dry dipotassium nitroacetate salt.[2][3] This updated protocol enhances safety by using the wet salt directly in the esterification step and employs more environmentally benign solvents for extraction.[2][4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for both the classical and the improved "greener" synthesis methods.

ParameterClassical Method (Organic Syntheses)[1]"Greener" Method[2]
Step 1: Carboxylation
Nitromethane (moles)1.0(Not specified, but scalable)
Potassium Hydroxide (moles)4.0(Not specified, but scalable)
Reaction Time1 hour reflux(Not specified, but similar conditions)
Yield of Dipotassium Salt79-88%(Not isolated, used wet)
Step 2: Esterification
Dipotassium Salt (moles)0.39(Not specified, but scalable)
Methanol (moles)11.6(Not specified, but scalable)
Sulfuric Acid (moles)1.16(Not specified, but scalable)
Reaction Temperature-15°C(Not specified, but low temperature)
Reaction Time4 hours at -15°C, then 4 hours at room temp.(Not specified)
Extraction SolventBenzene (B151609)Ethyl acetate (B1210297) or Dichloromethane
Drying AgentAnhydrous Sodium SulfateNone required
Overall Yield66-70% (from dipotassium salt)High yield and purity
PurificationTwo distillationsSingle distillation

Experimental Protocols

Caution: The intermediates and the final product, this compound, are energetic materials and should be handled with extreme care as potential explosives.[3] All procedures must be conducted behind a blast shield with appropriate personal protective equipment, including a face shield.[3]

Classical Synthesis of this compound

This protocol is adapted from Organic Syntheses.[1]

Step 1: Preparation of Dipotassium Salt of Nitroacetic Acid

  • In a flask equipped with a reflux condenser and a dropping funnel, dissolve 224 g (4.0 moles) of potassium hydroxide in 112 g of water.

  • Heat the solution and, from the dropping funnel, add 61 g (1.0 mole) of nitromethane over a period of 30 minutes. The reaction is exothermic and may heat to 60-80°C.

  • After the addition is complete, heat the mixture to reflux for 1 hour in an oil bath maintained at approximately 160°C.

  • Cool the mixture to room temperature. The precipitated crystalline product is then filtered.

  • Wash the collected solid several times with methanol and dry it in a vacuum desiccator to yield 71.5–80.0 g (79–88%) of the dipotassium salt of nitroacetic acid.

Step 2: Esterification to this compound

  • In a 2-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 70 g (0.39 mole) of the finely powdered dipotassium salt of nitroacetic acid and 465 ml (11.6 moles) of methanol.

  • Cool the mixture to -15°C using an appropriate cooling bath.

  • With vigorous stirring, add 116 g (1.16 moles) of concentrated sulfuric acid through the dropping funnel over approximately 1 hour, maintaining the temperature at -15°C.

  • Allow the reaction mixture to warm to room temperature over a 4-hour period and continue stirring for an additional 4 hours.

  • Remove the precipitate by suction filtration.

  • Concentrate the filtrate on a rotary evaporator at 30–40°C.

  • Dissolve the residual oil in benzene and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the benzene by distillation.

  • Further distill the residue under reduced pressure to yield 30–32 g (66–70%) of this compound.

"Greener" Synthesis of this compound

This improved protocol, adapted from Johnson et al., enhances safety and reduces environmental impact.[2]

Greener_Workflow Start Step 1: Carboxylation (Same as Classical Method) Filter Filter to Isolate Dipotassium Salt Start->Filter Wet_Salt Transfer Wet Salt Immediately (Do Not Dry) Filter->Wet_Salt Esterification Step 2: Esterification (Methanol, H2SO4 at low temp) Wet_Salt->Esterification Filter_2 Filter Reaction Mixture Esterification->Filter_2 Concentrate Concentrate Mother Liquor Filter_2->Concentrate Neutralize Add Water and Neutralize with Saturated NaHCO3 Concentrate->Neutralize Extract Extract with Ethyl Acetate or Dichloromethane Neutralize->Extract Distill Single Distillation of Organic Layer Extract->Distill Product Pure this compound Distill->Product

Caption: Workflow for the improved, "greener" synthesis of this compound.

Experimental Protocol:

  • Synthesize the dipotassium salt of nitroacetic acid as described in Step 1 of the classical method.

  • After filtration, do not dry the salt. Transfer the wet cake immediately to a round-bottom flask for the esterification step.

  • Perform the esterification by adding methanol and sulfuric acid at low temperatures, as detailed in the classical method.

  • Once the reaction is complete, filter the mixture and discard the solid precipitate.

  • Concentrate the mother liquor by rotary evaporation.

  • To the resulting oil, add water and neutralize the crude product with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralization step is critical for safety prior to distillation.

  • Extract the aqueous layer with a greener solvent, such as ethyl acetate or dichloromethane.

  • Separate the organic layer. No drying agent is necessary.

  • Purify the product by a single distillation to obtain this compound in high yield and purity.[2]

Conclusion

The synthesis of this compound from nitromethane is a well-established process. While the classical method provides a reliable route, the "greener" protocol offers significant advantages in terms of safety by avoiding the handling of the explosive dry dipotassium nitroacetate intermediate and by using more environmentally friendly solvents. For researchers and professionals in drug development, the adoption of the latter method is highly recommended to ensure a safer and more sustainable synthetic process.

References

A Technical Guide to Methyl Nitroacetate: Properties, Synthesis, and Applications in Chemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of methyl nitroacetate (B1208598), a versatile reagent in organic synthesis. It covers its fundamental chemical properties, detailed experimental protocols for its synthesis, and its application in key carbon-carbon bond-forming reactions. The document also explores the broader context of nitro compounds in medicinal chemistry, highlighting the potential of methyl nitroacetate as a building block for bioactive molecules.

Core Properties of this compound

This compound is a nitroalkane ester that serves as a valuable precursor in various synthetic transformations. Its key physical and chemical properties are summarized below.

PropertyValueReferences
CAS Number 2483-57-0[1]
Molecular Formula C₃H₅NO₄[2]
Molecular Weight 119.08 g/mol [2]
Appearance Clear, colorless to light yellow liquid[1]
Boiling Point 195-198 °C[1]
Density 1.294 g/mL at 25 °C[1]
Refractive Index n20/D 1.425[1]

Synthesis of this compound: Experimental Protocols

Two primary methods for the synthesis of this compound are presented here: a classical approach and a more contemporary, "greener" method that minimizes hazards and environmental impact.

Classical Synthesis of this compound

This method involves the formation of the dipotassium (B57713) salt of nitroacetic acid from nitromethane (B149229), followed by esterification.

Experimental Protocol:

  • Preparation of Dipotassium Salt of Nitroacetic Acid:

    • In a 3-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, condenser, and dropping funnel, a solution of 224 g of potassium hydroxide (B78521) in 112 g of water is prepared.

    • To this solution, 61 g (1.0 mole) of nitromethane is added from the dropping funnel over 30 minutes.

    • The reaction mixture is heated to reflux for 1 hour in an oil bath maintained at approximately 160 °C.

    • After cooling to room temperature, the precipitated crystalline product is filtered, washed with methanol, and dried in a vacuum desiccator to yield the dipotassium salt of nitroacetic acid.

  • Esterification to this compound:

    • A 2-liter, three-necked, round-bottomed flask is charged with 70 g (0.39 mole) of the finely powdered dipotassium salt of nitroacetic acid and 465 ml of methanol.

    • The mixture is cooled to -15 °C, and 116 g of concentrated sulfuric acid is added with vigorous stirring over approximately 1 hour, maintaining the temperature at -15 °C.

    • The reaction mixture is allowed to warm to room temperature over 4 hours and stirred for an additional 4 hours.

    • The precipitate is removed by filtration, and the filtrate is concentrated on a rotary evaporator.

    • The residual oil is dissolved in benzene, washed with water, and the organic layer is dried over anhydrous sodium sulfate.

    • Benzene is removed by distillation, and the final product is obtained by distillation under reduced pressure.

Below is a workflow diagram for the classical synthesis of this compound.

classical_synthesis cluster_prep Preparation of Dipotassium Salt cluster_ester Esterification nitromethane Nitromethane reflux Reflux at 160°C nitromethane->reflux koh Potassium Hydroxide koh->reflux salt Dipotassium Salt of Nitroacetic Acid reflux->salt esterification Esterification at -15°C to RT salt->esterification methanol Methanol methanol->esterification h2so4 Sulfuric Acid h2so4->esterification mna This compound esterification->mna

Classical Synthesis of this compound
"Greener" Synthesis of this compound

This improved method avoids the isolation and grinding of the potentially explosive dipotassium salt and uses less hazardous solvents.

Experimental Protocol:

  • The dipotassium salt of nitroacetic acid is prepared as in the classical method but is not dried. The wet solid is used directly in the next step.

  • The esterification is carried out similarly, but ethyl acetate (B1210297) or dichloromethane (B109758) is used as the extraction solvent instead of benzene.

  • A drying agent is not required.

  • A single distillation is sufficient to yield the pure product.

This streamlined process is safer and more environmentally friendly. The workflow for this greener synthesis is depicted below.

greener_synthesis cluster_prep Preparation of Wet Dipotassium Salt cluster_ester Direct Esterification and Simplified Workup nitromethane Nitromethane reflux Reflux nitromethane->reflux koh Potassium Hydroxide koh->reflux wet_salt Wet Dipotassium Salt reflux->wet_salt esterification Esterification wet_salt->esterification extraction Extraction (Ethyl Acetate/DCM) esterification->extraction distillation Single Distillation extraction->distillation mna This compound distillation->mna

Greener Synthesis of this compound

Applications in Organic Synthesis

This compound is a key building block for the formation of new carbon-carbon bonds, primarily through Michael additions and Henry reactions.

Michael Addition Reactions

In the Michael reaction, a nucleophile adds to an α,β-unsaturated carbonyl compound. The carbanion generated from this compound by a base can act as a Michael donor.

General Experimental Protocol:

  • To a solution of the Michael acceptor (e.g., an α,β-unsaturated ester or ketone) in a suitable solvent, a base is added.

  • This compound is then added, and the reaction is stirred at room temperature or with gentle heating.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction is quenched, and the product is extracted, dried, and purified by chromatography.

The logical flow of a Michael addition using this compound is illustrated below.

michael_addition mna This compound carbanion Carbanion Intermediate mna->carbanion Deprotonation base Base base->carbanion adduct Michael Adduct carbanion->adduct 1,4-Conjugate Addition acceptor Michael Acceptor (α,β-unsaturated carbonyl) acceptor->adduct

Michael Addition using this compound
Henry (Nitroaldol) Reaction

The Henry reaction is a base-catalyzed reaction between a nitroalkane and an aldehyde or ketone, forming a β-nitro alcohol.

General Experimental Protocol:

  • A mixture of the aldehyde or ketone and this compound is dissolved in a solvent.

  • A catalytic amount of a base (e.g., an amine base) is added.

  • The reaction is stirred until completion.

  • The product, a β-nitro alcohol, is isolated after an aqueous workup and purification.

The reaction pathway for the Henry reaction is shown in the following diagram.

henry_reaction mna This compound nitronate Nitronate Intermediate mna->nitronate Deprotonation base Base base->nitronate nitro_alcohol β-Nitro Alcohol nitronate->nitro_alcohol Nucleophilic Addition carbonyl Aldehyde or Ketone carbonyl->nitro_alcohol

Henry Reaction using this compound

Relevance in Drug Development and Medicinal Chemistry

While there are no specific drugs identified as being directly synthesized from this compound in the available literature, the nitro group is a significant pharmacophore found in a wide range of bioactive molecules and approved drugs.[3][4][5] Nitro compounds exhibit diverse biological activities, including antimicrobial, anticancer, and antihypertensive properties.[4][5]

The nitro group in a molecule can influence its physicochemical properties and electronic character, which can be crucial for its interaction with biological targets.[4] It is often considered a "pharmacophore and a toxicophore" due to its ability to undergo redox reactions within cells, leading to therapeutic effects or toxicity.[4][5]

This compound, as a versatile building block, provides a gateway to a variety of functionalized molecules. The products of Michael additions and Henry reactions using this compound can be further transformed into amino alcohols, amino acids, and other structures that are prevalent in pharmaceuticals. Therefore, this compound is a valuable tool for medicinal chemists in the synthesis of novel compounds with potential therapeutic applications.

Currently, there is no direct evidence to suggest that this compound plays a role in specific biological signaling pathways. Its primary utility lies in its role as a synthetic intermediate for creating more complex molecules that may have biological activity.

References

Spectroscopic Profile of Methyl Nitroacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl nitroacetate (B1208598), a key building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a valuable resource for compound identification and characterization in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for methyl nitroacetate.

¹H NMR Data

The ¹H NMR spectrum of this compound was acquired on a 400 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent.[1] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
5.18Singlet2H-CH₂-
3.87Singlet3H-OCH₃
¹³C NMR Data

The ¹³C NMR spectrum of this compound was recorded at 100 MHz in deuterated chloroform (CDCl₃).[1] Chemical shifts (δ) are reported in ppm.

Chemical Shift (δ) ppmAssignment
162.5C=O
76.2-CH₂-
53.6-OCH₃

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound (neat) exhibits characteristic absorption bands corresponding to its key functional groups.[1]

Wavenumber (cm⁻¹)Assignment
1751C=O (Ester) stretch
1557N-O (Nitro group) asymmetric stretch
3041, 2967C-H stretch

Experimental Protocols

The data presented in this guide are based on established spectroscopic and synthetic methodologies.

Synthesis of this compound

A common and improved synthesis of this compound involves the esterification of the dipotassium (B57713) salt of nitroacetic acid.[1] This method avoids the need for drying and grinding the potentially explosive dipotassium salt. The procedure typically involves the reaction of the salt with methanol (B129727) in the presence of a strong acid, followed by extraction and distillation to yield the pure product.[1]

NMR Spectroscopy

A general protocol for obtaining NMR spectra involves the following steps:

  • Sample Preparation: A small amount of the analyte (typically 1-10 mg for ¹H NMR and 10-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: The NMR spectrometer is tuned and shimmed to ensure a homogeneous magnetic field.

  • Data Acquisition: The appropriate NMR experiment (e.g., a standard one-pulse experiment for ¹H and a proton-decoupled experiment for ¹³C) is run. Key parameters include the number of scans, pulse width, and relaxation delay.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard (e.g., TMS).

IR Spectroscopy

A typical procedure for acquiring an FT-IR spectrum of a liquid sample is as follows:

  • Background Scan: A background spectrum of the empty sample compartment is recorded to account for atmospheric and instrumental interferences.

  • Sample Application: A drop of the neat liquid sample is placed directly on the ATR (Attenuated Total Reflectance) crystal.

  • Sample Scan: The infrared spectrum of the sample is then recorded.

  • Data Analysis: The positions of the absorption bands are identified and correlated with specific functional groups.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_data_processing Data Processing & Interpretation Synthesis Chemical Synthesis Purification Purification Synthesis->Purification NMR_Acquisition NMR Data Acquisition (¹H & ¹³C) Purification->NMR_Acquisition Sample Prep IR_Acquisition IR Data Acquisition Purification->IR_Acquisition Sample Prep NMR_Processing NMR Data Processing NMR_Acquisition->NMR_Processing IR_Processing IR Data Processing IR_Acquisition->IR_Processing Structure_Elucidation Structure Elucidation NMR_Processing->Structure_Elucidation IR_Processing->Structure_Elucidation

Caption: Workflow for Synthesis, Spectroscopic Analysis, and Structure Elucidation.

References

An In-depth Technical Guide to the Solubility of Methyl Nitroacetate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl nitroacetate (B1208598), a key intermediate in various synthetic pathways. While precise quantitative solubility data in a range of common organic solvents is not extensively documented in publicly available literature, this guide summarizes the available qualitative information and presents a detailed experimental protocol for the quantitative determination of its solubility. This information is critical for process development, reaction optimization, and formulation in the pharmaceutical and chemical industries.

Qualitative Solubility of Methyl Nitroacetate

This compound is generally described as being miscible with many common organic solvents. Miscibility implies that the substances will mix in all proportions, forming a homogeneous solution. The table below summarizes the reported qualitative solubility of this compound.

Solvent CategorySolventQualitative SolubilityQuantitative Solubility ( g/100 mL at 25°C)
Alcohols Methanol (B129727)MiscibleData not available
EthanolMiscible[1][2][3]Data not available
Ethers Diethyl EtherMiscible[1][2][3]Data not available
Ketones AcetoneMiscible with most organic solvents[1][2][3]Data not available
Esters Ethyl AcetateSoluble (by analogy with ethyl nitroacetate)[4]Data not available
Halogenated Hydrocarbons DichloromethaneSoluble (by analogy with ethyl nitroacetate)[4]Data not available
ChloroformSoluble (by analogy with ethyl nitroacetate)[4]Data not available
Aromatic Hydrocarbons TolueneMiscible with most organic solvents[1][2][3]Data not available
Aliphatic Hydrocarbons HexaneLikely sparingly soluble to insolubleData not available

Experimental Protocol for Determining Quantitative Solubility

The following protocol outlines a robust method for the experimental determination of the solubility of this compound in a given organic solvent using the widely accepted isothermal shake-flask method.

Principle

An excess amount of this compound is equilibrated with the solvent of interest at a constant temperature. Once equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Materials and Equipment
  • This compound (high purity)

  • Organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Glass vials or flasks with airtight seals

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Gas chromatograph with a suitable detector (e.g., FID or NPD) or High-performance liquid chromatograph with a UV detector

  • Data acquisition and processing software

Procedure
  • Preparation of Solvent: Ensure the selected organic solvent is of high purity and degassed if necessary to avoid bubble formation.

  • Sample Preparation: Add an excess amount of this compound to a series of glass vials. The excess solid should be clearly visible.

  • Equilibration: Add a known volume or weight of the organic solvent to each vial. Seal the vials tightly to prevent solvent evaporation. Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be required to determine the optimal equilibration time.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is crucial to avoid overestimation of the solubility.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a pre-validated GC or HPLC method. The concentration of this compound in the saturated solution is determined by comparing the peak area of the sample to a calibration curve prepared from standard solutions of known concentrations.

  • Data Reporting: The solubility is typically reported in grams per 100 mL of solvent ( g/100 mL) or as a mole fraction at the specified temperature.

Analytical Method Considerations
  • Gas Chromatography (GC): A GC equipped with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) can be used for the quantification of this compound. The use of a capillary column with a suitable stationary phase is recommended for good separation.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a common and reliable method for the analysis of nitro compounds.[5] A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water is often a good starting point for method development. The detection wavelength should be set to the absorbance maximum of this compound.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep_solid Weigh excess This compound mix Combine solid and solvent in sealed vial prep_solid->mix prep_solvent Measure known volume of solvent prep_solvent->mix shake Agitate at constant temperature (24-72h) mix->shake settle Allow solid to settle at constant temperature shake->settle filter Withdraw and filter supernatant settle->filter dilute Dilute filtered saturated solution filter->dilute quantify Quantify concentration (GC/HPLC) dilute->quantify report Report solubility (g/100mL or mole fraction) quantify->report

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Conclusion

While quantitative solubility data for this compound in common organic solvents is sparse in the literature, its qualitative description as "miscible" with many polar and some non-polar solvents provides a useful starting point for its application in synthesis and formulation. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable methodology for their determination. The choice of an appropriate analytical technique, such as GC or HPLC, is critical for accurate quantification. This guide serves as a valuable resource for researchers and professionals working with this compound, enabling them to make informed decisions regarding its use in various solvent systems.

References

A Technical Guide to the Fundamental Reaction Mechanisms of Methyl Nitroacetate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl nitroacetate (B1208598) is a versatile and highly functionalized C3 building block in organic synthesis. Its unique structure, combining a nucleophilic α-carbon, an electron-withdrawing nitro group, and an ester moiety, allows it to participate in a wide array of chemical transformations. This technical guide provides an in-depth exploration of the core reaction mechanisms involving methyl nitroacetate, offering valuable insights for researchers, scientists, and professionals in the field of drug development. The reactivity of this compound makes it a valuable precursor for the synthesis of complex molecules, including various heterocyclic systems and chiral β-amino alcohols, which are significant pharmacophores.

Core Reaction Mechanisms

The reactivity of this compound is primarily centered around the acidity of the α-proton and the versatile transformations of the nitro group. The electron-withdrawing nature of both the nitro and the ester groups significantly increases the acidity of the α-protons, facilitating the formation of a stabilized nitronate ion. This nucleophilic intermediate is central to several key carbon-carbon bond-forming reactions.

The Henry (Nitroaldol) Reaction

The Henry reaction is a classic carbon-carbon bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[1][2][3] In the case of this compound, the reaction proceeds through the formation of a nitronate ion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. This addition results in the formation of a β-hydroxy-α-nitroester. These products are valuable synthetic intermediates that can be further transformed, for instance, into β-amino alcohols through the reduction of the nitro group.[2]

Mechanism of the Henry Reaction:

The reaction is typically initiated by a base, which deprotonates the α-carbon of this compound to form a resonance-stabilized nitronate ion. This is followed by the nucleophilic attack of the nitronate on the carbonyl electrophile and subsequent protonation of the resulting alkoxide. All steps of the Henry reaction are reversible.[2]

Henry_Reaction MNA This compound Nitronate Nitronate Ion MNA->Nitronate + Base - H-Base⁺ Aldehyde Aldehyde/Ketone Base Base Alkoxide β-Nitro Alkoxide Nitronate->Alkoxide + Aldehyde/Ketone Product β-Hydroxy-α-nitroester Alkoxide->Product + H-Base⁺ - Base

Caption: The reaction mechanism of the Henry (Nitroaldol) Reaction.

The Michael Addition

The Michael addition is a conjugate addition reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound.[4] The nitronate ion derived from this compound is an excellent Michael donor. The reaction involves the 1,4-addition of the nitronate to a Michael acceptor, such as an α,β-unsaturated ketone, ester, or nitrile, leading to the formation of a δ-dicarbonyl compound or a related derivative. This reaction is a powerful tool for the construction of complex carbon skeletons.

Mechanism of the Michael Addition:

Similar to the Henry reaction, the Michael addition is initiated by the deprotonation of this compound to form the nitronate ion. This nucleophile then attacks the β-carbon of the α,β-unsaturated system, and the resulting enolate is subsequently protonated.

Michael_Addition MNA This compound Nitronate Nitronate Ion MNA->Nitronate + Base - H-Base⁺ Acceptor α,β-Unsaturated Carbonyl Base Base Enolate Enolate Intermediate Nitronate->Enolate + Acceptor Product Michael Adduct Enolate->Product + H-Base⁺ - Base

Caption: The reaction mechanism of the Michael Addition.

The Nef Reaction

The Nef reaction is a transformation that converts a primary or secondary nitroalkane into a corresponding aldehyde or ketone.[5][6][7][8] This reaction is particularly useful for converting the products of Henry or Michael reactions into carbonyl compounds. The classical Nef reaction involves the hydrolysis of a nitronate salt under strongly acidic conditions.[6][7]

Mechanism of the Nef Reaction:

The reaction begins with the formation of a nitronate salt from the nitro compound. Protonation of the nitronate leads to a nitronic acid, which is then further protonated. The resulting intermediate is attacked by water, and subsequent rearrangement and elimination steps lead to the formation of the carbonyl compound and nitrous oxide.[6]

Nef_Reaction Nitroalkane α-Nitroester Derivative Nitronate Nitronate Salt Nitroalkane->Nitronate + Base Base Base Acid Strong Acid (H₃O⁺) NitronicAcid Nitronic Acid Nitronate->NitronicAcid + H⁺ Iminium Iminium Ion NitronicAcid->Iminium + H⁺ Carbonyl α-Ketoester Iminium->Carbonyl + H₂O - H₃O⁺, - N₂O N2O N₂O Iminium->N2O Decarboxylation BetaKetoAcid β-Keto Acid (from hydrolyzed adduct) Enol Enol Intermediate BetaKetoAcid->Enol Heat (Δ) - CO₂ CO2 CO₂ BetaKetoAcid->CO2 Ketone Ketone Enol->Ketone Tautomerization Drug_Development_Workflow Start This compound Henry Henry Reaction (with diverse aldehydes) Start->Henry Michael Michael Addition (with diverse acceptors) Start->Michael NitroAdducts Library of β-Hydroxy or δ-Keto-α-nitroesters Henry->NitroAdducts Michael->NitroAdducts Reduction Reduction of Nitro Group (e.g., catalytic hydrogenation) NitroAdducts->Reduction AminoAlcohols Library of β-Amino Alcohols and related structures Reduction->AminoAlcohols Screening High-Throughput Pharmacological Screening AminoAlcohols->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

References

The Dawn of Nitroacetates: A Technical Guide to the Discovery and Early Research of Nitroacetic Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational discovery and early scientific exploration of nitroacetic esters. These compounds, pivotal as intermediates in the synthesis of various pharmaceutical and pesticidal products, have a rich history of chemical investigation. This document provides a comprehensive overview of the seminal synthetic methodologies, quantitative data from early experiments, and detailed experimental protocols that paved the way for their contemporary applications.

Early Synthetic Routes and Key Researchers

The synthesis of nitroacetic esters emerged from the broader field of nitroparaffin chemistry. Early efforts were primarily focused on the esterification of nitroacetic acid and its salts, as well as the nitration of acetoacetic esters.

One of the earliest pioneers in this field was Wilhelm Steinkopf . His work laid the groundwork for future synthesis. Steinkopf developed two primary methods for the preparation of ethyl nitroacetate (B1208598). The first involved suspending dipotassium (B57713) nitroacetate in absolute ethanol (B145695) and introducing dry hydrogen chloride, which resulted in a 37% yield of the ethyl ester. A more successful second method involved a three-step process starting from the self-condensation of nitromethane (B149229) to form the dipotassium salt of nitroacetic acid, followed by acidification to the unstable nitroacetic acid, and finally esterification, yielding 71% based on the acid.[1]

Another early approach was explored by Bouveault and Wahl in 1904. Their method involved the reaction of ethyl acetoacetate (B1235776) with absolute nitric acid in acetic anhydride. However, this process was plagued by low yields of the desired ethyl nitroacetate, with the major product being diethyl-2-oxofurazan dicarboxylate.[2] This work was later confirmed by Arndt and Rose in 1935.[2]

Later, other researchers contributed alternative, albeit less commercially viable, synthetic routes. Kornblum et al. (1955) reported the preparation of ethyl nitroacetate by reacting ethyl iodoacetate with silver nitrite.[2] Finkbeiner et al. (1963) developed a process where nitromethane was treated with an excess of magnesium methyl carbonate to form the magnesium chelate of nitroacetic acid, which was then esterified.[2]

A significant improvement in the synthesis of nitroacetic esters was presented in a 1949 publication by H. Feuer, H. B. Hass, and K. S. Warren . Their work detailed an optimized two-step process starting from nitromethane, which provided a more reliable and higher-yielding route to these valuable compounds.[3][4]

Quantitative Data from Early Syntheses

The following tables summarize the key quantitative data from the early research on nitroacetic ester synthesis, providing a comparative overview of the different methodologies.

Method Researcher(s) Starting Material(s) Product Reported Yield Reference
Esterification of Dipotassium NitroacetateW. SteinkopfDipotassium nitroacetate, Ethanol, Hydrogen chlorideEthyl nitroacetate37%[1]
Esterification of Nitroacetic AcidW. SteinkopfNitroacetic acid, EthanolEthyl nitroacetate71% (based on nitroacetic acid)[1]
Nitration of Ethyl AcetoacetateBouveault and WahlEthyl acetoacetate, Nitric acid, Acetic anhydrideEthyl nitroacetateLow[2]
Reaction with Silver NitriteKornblum et al.Ethyl iodoacetate, Silver nitriteEthyl nitroacetateHigh[2]
Improved Synthesis from NitromethaneFeuer, Hass, WarrenNitromethane, Potassium hydroxide (B78521), Methanol (B129727)/Ethanol, Sulfuric acidMethyl nitroacetate / Ethyl nitroacetate60%[3]

Physical Properties of Early Nitroacetic Esters:

Compound Boiling Point Density (d20/4) Refractive Index (n20/D) Reference
This compound93-94 °C at 15 mm1.4245Not Reported[3]
Ethyl nitroacetate105-107 °C at 25 mm1.119501.4252[3]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the early research on nitroacetic esters.

Steinkopf's Esterification of Nitroacetic Acid (Conceptual)

Step 1: Preparation of Dipotassium Nitroacetate Two moles of nitromethane are reacted with two moles of potassium hydroxide to yield the dipotassium salt of nitroacetic acid, ammonia, and water.[1]

Step 2: Isolation of Nitroacetic Acid The dipotassium salt is treated with two moles of hydrochloric acid to produce the free nitroacetic acid and potassium chloride. This step is noted to have a 60-70% yield, and the resulting nitroacetic acid is very unstable.[1]

Step 3: Esterification The isolated nitroacetic acid is then reacted with an alcohol (e.g., ethanol) in the presence of a strong acid catalyst (e.g., concentrated sulfuric acid) at low temperatures (-15 to +3 °C) to form the corresponding ester.[1]

Improved Synthesis of Methyl and Ethyl Nitroacetate (Feuer, Hass, and Warren, 1949)

This protocol describes a more efficient two-step synthesis starting from nitromethane.[3]

Step 1: Preparation of Dipotassium Nitroacetate

  • In a three-liter flask equipped with a stirrer, condenser, and dropping funnel, place 1500 ml (20.2 moles) of freshly prepared 50% potassium hydroxide.

  • While the temperature of the potassium hydroxide solution is at 60 °C, add 300 g (4.91 moles) of nitromethane dropwise with vigorous stirring over a period of one and a half hours. The temperature will rise to approximately 102 °C.

  • Ammonia is liberated during the second half of the addition. After all the nitromethane has been added, remove the reflux condenser.

  • Heat the reddish-brown mixture until the first crystals appear.

  • After cooling, filter the separated potassium salt and wash it with methanol. This first crop yields approximately 210 g (44.5%).

  • Further evaporation of the mother liquor yields subsequent crops of the salt.

Step 2: Preparation of this compound

  • In a one-liter flask fitted with a stirrer, thermometer, and dropping funnel, place 90.5 g (0.5 mole) of dipotassium nitroacetate, 500 ml (12.38 moles) of methanol, and 15 g (0.1 mole) of anhydrous sodium sulfate (B86663).

  • Cool the flask in a Dewar flask to -50 to -60 °C using a trichloroethylene-dry ice mixture.

  • Add 100 g (1 mole) of concentrated sulfuric acid (d. 1.84) dropwise to the mixture over one and a half hours, maintaining the low temperature.

  • Keep the reaction mixture in the Dewar flask with stirring for twenty-four hours at -50 to -60 °C, and then for one hundred and forty-four hours at 23-25 °C with occasional shaking.

  • Filter off the precipitated potassium sulfate and evaporate the excess methanol under a vacuum.

  • Dilute the oily residue with ether and neutralize it with a 5% solution of sodium carbonate.

  • Separate the ether layer, dry it, and evaporate the ether.

  • Vacuum distill the residue at 15 mm to yield 36 g (60%) of this compound, boiling at 93-94 °C.[3]

For the preparation of Ethyl Nitroacetate , the same procedure is followed, substituting methanol with ethanol. This yields approximately 40 g (60%) of ethyl nitroacetate, boiling at 105-107 °C at 25 mm.[3]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic methodologies discussed.

Steinkopf_Method_1 cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Dipotassium_Nitroacetate Dipotassium Nitroacetate Esterification Esterification Dipotassium_Nitroacetate->Esterification Ethanol Ethanol Ethanol->Esterification HCl Dry Hydrogen Chloride HCl->Esterification Ethyl_Nitroacetate Ethyl Nitroacetate (37% Yield) Esterification->Ethyl_Nitroacetate

Caption: Steinkopf's first method for ethyl nitroacetate synthesis.

Steinkopf_Method_2 cluster_step1 Step 1: Salt Formation cluster_step2 Step 2: Acidification cluster_step3 Step 3: Esterification Nitromethane Nitromethane Dipotassium_Salt Dipotassium Nitroacetate Nitromethane->Dipotassium_Salt KOH Potassium Hydroxide KOH->Dipotassium_Salt HCl_acid Hydrochloric Acid Dipotassium_Salt->HCl_acid Nitroacetic_Acid Nitroacetic Acid (Unstable) HCl_acid->Nitroacetic_Acid Ethanol_ester Ethanol Nitroacetic_Acid->Ethanol_ester Ethyl_Nitroacetate_final Ethyl Nitroacetate (71% Yield) Ethanol_ester->Ethyl_Nitroacetate_final H2SO4_ester H2SO4 (cat.) H2SO4_ester->Ethyl_Nitroacetate_final

Caption: Steinkopf's three-step synthesis of ethyl nitroacetate.

Bouveault_Wahl_Method cluster_start_bw Starting Materials cluster_reaction_bw Reaction cluster_product_bw Products Ethyl_Acetoacetate Ethyl Acetoacetate Nitration Nitration Ethyl_Acetoacetate->Nitration Nitric_Acid Absolute Nitric Acid Nitric_Acid->Nitration Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Nitration Ethyl_Nitroacetate_bw Ethyl Nitroacetate (Low Yield) Nitration->Ethyl_Nitroacetate_bw Major_Byproduct Diethyl-2-oxofurazan dicarboxylate (Major) Nitration->Major_Byproduct

Caption: The Bouveault and Wahl method for ethyl nitroacetate.

Feuer_Hass_Warren_Method cluster_step1_fhw Step 1: Preparation of Dipotassium Nitroacetate cluster_step2_fhw Step 2: Esterification Nitromethane_fhw Nitromethane Reaction1_fhw Self-condensation (60-102 °C) Nitromethane_fhw->Reaction1_fhw KOH_fhw Potassium Hydroxide (50%) KOH_fhw->Reaction1_fhw Dipotassium_Salt_fhw Dipotassium Nitroacetate Reaction1_fhw->Dipotassium_Salt_fhw Reaction2_fhw Esterification (-60 °C to 25 °C) Dipotassium_Salt_fhw->Reaction2_fhw Alcohol Methanol or Ethanol Alcohol->Reaction2_fhw H2SO4_fhw Conc. Sulfuric Acid H2SO4_fhw->Reaction2_fhw Na2SO4 Anhydrous Sodium Sulfate Na2SO4->Reaction2_fhw Nitroacetate_Ester Methyl or Ethyl Nitroacetate (60% Yield) Reaction2_fhw->Nitroacetate_Ester

Caption: The improved synthesis of nitroacetic esters by Feuer, Hass, and Warren.

References

Methodological & Application

Application Notes and Protocols: Methyl Nitroacetate in Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone of carbon-carbon bond formation in organic synthesis. Methyl nitroacetate (B1208598), with its activated methylene (B1212753) group flanked by both a nitro and an ester functionality, is a potent and versatile Michael donor. The resulting adducts, γ-nitro carbonyl compounds, are valuable synthetic intermediates, readily transformed into a variety of functionalities including γ-amino acids, γ-lactams, and succinic acid derivatives, which are prevalent motifs in pharmaceuticals and natural products. This document provides a detailed overview of the application of methyl nitroacetate in Michael addition reactions, with a focus on modern organocatalytic methods that afford high stereoselectivity.

Core Concepts

The acidity of the α-proton of this compound (pKa ≈ 11 in DMSO) allows for its deprotonation under mild basic conditions to form a stabilized nitronate nucleophile. This nucleophile then adds to a Michael acceptor, such as an α,β-unsaturated ketone (enone), ester, or aldehyde. The reaction is often catalyzed to control the stereochemical outcome, yielding products with high diastereoselectivity and/or enantioselectivity.

Catalysis Strategies

While traditional Michael additions often employed strong bases, contemporary methods heavily rely on catalysis to achieve high efficiency and stereocontrol.

  • Organocatalysis: This has emerged as a powerful strategy for asymmetric Michael additions. Chiral organocatalysts, such as cinchona alkaloids and their derivatives (e.g., thioureas and squaramides), operate through various activation modes. Bifunctional catalysts are particularly effective, simultaneously activating the Michael donor (through a basic site) and the Michael acceptor (through a hydrogen-bonding site). This dual activation in a chiral environment allows for excellent control over the stereochemistry of the newly formed stereocenters.

  • Metal Catalysis: Chiral metal complexes can also effectively catalyze the asymmetric Michael addition of this compound. Lewis acidic metals can coordinate to the Michael acceptor, enhancing its electrophilicity and creating a chiral environment for the nucleophilic attack.

  • Phase-Transfer Catalysis: This method is useful for reactions involving a solid-liquid or liquid-liquid biphasic system. Chiral phase-transfer catalysts, often quaternary ammonium (B1175870) salts derived from cinchona alkaloids, can transport the deprotonated this compound from the basic aqueous or solid phase to the organic phase containing the Michael acceptor, inducing asymmetry in the process.

Experimental Data

The following tables summarize quantitative data from the literature for the Michael addition of nitroacetates to various Michael acceptors under different catalytic conditions.

Table 1: Organocatalytic Michael Addition of Ethyl Nitroacetate to α,β-Unsaturated Enones

Catalyst: 9-amino-9-deoxyepiquinine. Reaction Conditions: Enone (0.3 mmol), Ethyl 2-nitroacetate (0.6 mmol), Catalyst (20 mol%), Benzoic Acid (40 mol%), H₂O (0.9 mL), room temperature.

EntryEnone (R)Time (h)Yield (%)ee (%)
1Phenyl249893
24-Methylphenyl249592
34-Methoxyphenyl249791
44-Chlorophenyl249690
52-Naphthyl369288
62-Thienyl368985
7Methyl488582
8Cyclohexenone488880
Table 2: Bifunctional Thiourea-Catalyzed Michael Addition of this compound to Chalcones

Reaction Conditions: Chalcone (0.2 mmol), this compound (0.4 mmol), Catalyst (10 mol%), Toluene, room temperature.

EntryChalcone (Ar¹, Ar²)CatalystTime (h)Yield (%)dree (%)
1Ph, PhCinchonine-Thiourea489285:1595
24-Cl-Ph, PhCinchonine-Thiourea489588:1296
3Ph, 4-MeO-PhCinchonine-Thiourea728882:1893
4Ph, Ph(R,R)-DPEN-Thiourea489080:2091

dr = diastereomeric ratio

Experimental Protocols

Protocol 1: General Procedure for the Organocatalytic Asymmetric Michael Addition of this compound to an α,β-Unsaturated Ketone

This protocol is adapted from the procedure for ethyl nitroacetate reported by Moon and Kim.[1]

Materials:

  • α,β-Unsaturated ketone (1.0 equiv)

  • This compound (2.0 equiv)

  • Chiral organocatalyst (e.g., 9-amino-9-deoxyepiquinine, 10-20 mol%)

  • Acidic co-catalyst (e.g., Benzoic acid, 20-40 mol%)

  • Solvent (e.g., Toluene, CH₂Cl₂, or H₂O, as optimized)

  • Standard laboratory glassware and stirring equipment

  • Reagents for workup and purification (e.g., ethyl acetate (B1210297), saturated NH₄Cl solution, brine, anhydrous MgSO₄, silica (B1680970) gel)

Procedure:

  • To a clean, dry reaction vial equipped with a magnetic stir bar, add the α,β-unsaturated ketone (e.g., 0.3 mmol), the chiral organocatalyst (e.g., 0.06 mmol, 20 mol%), and the acidic co-catalyst (e.g., 0.12 mmol, 40 mol%).

  • Add the chosen solvent (e.g., 1.0 mL) and stir the mixture at room temperature for 5-10 minutes to ensure dissolution and catalyst activation.

  • Add this compound (e.g., 0.6 mmol, 2.0 equiv) to the reaction mixture.

  • Stir the reaction at the optimized temperature (typically room temperature) and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the pure Michael adduct.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio by ¹H NMR analysis of the crude product and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

Visualizations

General Workflow for Michael Addition

Michael_Addition_Workflow Reagents Reagent Preparation (this compound, Acceptor, Catalyst, Solvent) Reaction Reaction Setup (Mixing & Stirring) Reagents->Reaction 1. Workup Aqueous Workup & Extraction Reaction->Workup 2. Purification Purification (Column Chromatography) Workup->Purification 3. Analysis Product Analysis (NMR, HPLC, MS) Purification->Analysis 4.

Caption: A generalized experimental workflow for a Michael addition reaction.

Proposed Catalytic Cycle for Bifunctional Amine-Thiourea Catalysis

Bifunctional_Catalysis cluster_cycle Catalytic Cycle Catalyst Bifunctional Catalyst (Amine-Thiourea) TransitionState Ternary Complex (Dual Activation) Catalyst->TransitionState Donor This compound Donor->TransitionState Acceptor Michael Acceptor (Enone) Acceptor->TransitionState Adduct_Catalyst Product-Catalyst Complex TransitionState->Adduct_Catalyst C-C Bond Formation Adduct_Catalyst->Catalyst Catalyst Regeneration Product Michael Adduct Adduct_Catalyst->Product

Caption: A simplified representation of the dual activation mechanism in bifunctional catalysis.

References

Application Notes: Methyl Nitroacetate as a Versatile Precursor for α-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl nitroacetate (B1208598) is a valuable and versatile C2-building block in organic synthesis, particularly for the preparation of α-amino acids and their derivatives. Its utility stems from the presence of an acidic α-proton, allowing for facile carbon-carbon bond formation, and a nitro group that can be readily converted to an amino group. This combination makes methyl nitroacetate an effective glycine (B1666218) or alanine (B10760859) cation equivalent in various synthetic strategies. The application of this compound and its ethyl ester counterpart extends to the synthesis of both natural and unnatural α-amino acids, which are crucial components in drug discovery, peptide synthesis, and materials science. This document provides an overview of the key synthetic applications, detailed experimental protocols, and comparative data for the synthesis of α-amino acids using this compound as a precursor.

Key Synthetic Applications

The primary applications of this compound in α-amino acid synthesis can be categorized into three main reaction types:

  • Michael Addition Reactions: this compound can act as a soft nucleophile in Michael additions to α,β-unsaturated carbonyl compounds (enones, enoates) and other Michael acceptors. This reaction is a powerful tool for the construction of γ-nitro-α-carbonyl compounds, which are valuable precursors to glutamic acid derivatives and other complex amino acids. The use of chiral organocatalysts can render this reaction highly enantioselective.

  • Nitro-Mannich (aza-Henry) Reactions: The reaction of the enolate of this compound with imines provides a direct route to β-nitro-α-amino acid derivatives. These products can be further transformed into α,β-diamino acids, which are important structural motifs in various biologically active molecules. Asymmetric versions of the nitro-Mannich reaction have been developed using chiral catalysts, enabling the synthesis of enantiomerically enriched products.

  • Alkylation Reactions: The α-carbon of this compound can be deprotonated and subsequently alkylated with various electrophiles. This approach allows for the introduction of a wide range of side chains, leading to a diverse array of α-amino acid precursors. Asymmetric alkylation can be achieved using chiral phase-transfer catalysts, providing access to optically active α-amino acids.

These synthetic strategies, particularly when performed under asymmetric conditions, offer a powerful platform for the synthesis of a wide range of structurally diverse and stereochemically defined α-amino acids for various research and development applications.

Experimental Protocols

Protocol 1: Organocatalytic Enantioselective Michael Addition of Ethyl Nitroacetate to α,β-Unsaturated Enones

This protocol describes the synthesis of a chiral γ-nitro ketone, a precursor to a substituted glutamic acid derivative, via an organocatalytic asymmetric Michael addition.

Materials:

  • α,β-Unsaturated ketone (1.0 equiv)

  • Ethyl 2-nitroacetate (2.0 equiv)

  • 9-Amino-9-deoxyepiquinine (as catalyst, 0.2 equiv)

  • Benzoic acid (as co-catalyst, 0.4 equiv)

  • Water (as solvent)

  • Ethanol (B145695)

  • Triethylamine (B128534)

  • Ethyl acetate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred solution of the α,β-unsaturated ketone (0.3 mmol, 1.0 equiv), 9-amino-9-deoxyepiquinine (17.6 mg, 0.06 mmol, 0.2 equiv), and benzoic acid (14.6 mg, 0.12 mmol, 0.4 equiv) in water (0.9 mL) at room temperature, add ethyl 2-nitroacetate (79.8 mg, 0.6 mmol, 2.0 equiv).

  • Stir the reaction mixture at room temperature for the specified time (typically 24-72 hours), monitoring the reaction progress by TLC.

  • Upon completion, add ethanol (1.2 mL), water (1.2 mL), and triethylamine (0.4 mL) to the reaction mixture.

  • Heat the resulting mixture at 50 °C for 5 hours.

  • After cooling to room temperature, extract the reaction mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired γ-nitro ketone.

Protocol 2: Synthesis of an α-Amino Ester via Condensation and Reduction

This protocol outlines a two-step procedure for the synthesis of an α-amino ester starting from an aldehyde and ethyl nitroacetate, proceeding through a nitroacrylate intermediate.[1][2][3][4]

Step 1: Condensation to form Ethyl 2-nitro-3-arylacrylate

Materials:

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (0.0416 mol, 1.0 equiv) and ethyl nitroacetate (5.54 g, 0.0416 mol, 1.0 equiv) in toluene (120 mL).

  • Degas the solution by bubbling a stream of argon through it.

  • Add piperidine (0.35 g, 0.0041 mol, 0.1 equiv) and heat the mixture to reflux under an inert atmosphere.

  • Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction mixture and concentrate it under reduced pressure.

  • The crude nitroacrylate can be used directly in the next step or purified by chromatography.

Step 2: Reduction to the α-Amino Ester

Procedure:

  • Dissolve the crude ethyl 2-nitro-3-arylacrylate in isopropanol.

  • Add sodium borohydride in portions at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC). This step yields the α-nitro ester.

  • For the final reduction to the amino ester, the α-nitro ester is treated with a reducing agent such as zinc in the presence of hydrochloric acid in ethanol.[2][4]

Data Presentation

Table 1: Organocatalytic Enantioselective Michael Addition of Ethyl Nitroacetate to Chalcone Derivatives

EntryRTime (h)Yield (%)ee (%)
1H489091
24-Me728588
34-OMe728285
44-Cl249590
54-NO2249891
62-Cl488887

Table 2: Synthesis of α-Amino Esters from Various Aldehydes via Condensation and Reduction [4]

EntryAldehydeProduct Yield (%)
1Benzaldehyde65
24-Methylbenzaldehyde72
34-Methoxybenzaldehyde75
44-Chlorobenzaldehyde68
52-Naphthaldehyde60

Visualizations

Reaction Pathways and Workflows

Michael_Addition_Pathway MNA This compound Intermediate Enolate Intermediate MNA->Intermediate Base Enone α,β-Unsaturated Ketone Adduct γ-Nitro Ketone Adduct Enone->Adduct Catalyst Chiral Organocatalyst (e.g., 9-Amino-9-deoxyepiquinine) Catalyst->Intermediate Intermediate->Adduct Michael Addition AminoAcid α-Amino Acid Derivative (after reduction of nitro group) Adduct->AminoAcid Reduction

Caption: Pathway for the organocatalytic Michael addition.

Nitro_Mannich_Pathway MNA This compound Enolate Nitroenolate MNA->Enolate Base Imine Imine (e.g., N-Boc) MannichAdduct β-Nitro-α-amino Ester Imine->MannichAdduct Catalyst Chiral Catalyst (e.g., Thiourea derivative) Catalyst->Enolate Enolate->MannichAdduct Nitro-Mannich Reaction DiaminoAcid α,β-Diamino Acid Derivative MannichAdduct->DiaminoAcid Reduction

Caption: Pathway for the asymmetric Nitro-Mannich reaction.

Experimental_Workflow Start Start: Aldehyde + Ethyl Nitroacetate Condensation Condensation Reaction (e.g., Piperidine, Toluene, Reflux) Start->Condensation Nitroacrylate Crude Ethyl Nitroacrylate Condensation->Nitroacrylate Reduction1 First Reduction (e.g., NaBH4, Isopropanol) Nitroacrylate->Reduction1 NitroEster α-Nitro Ester Reduction1->NitroEster Reduction2 Second Reduction (e.g., Zn/HCl, Ethanol) NitroEster->Reduction2 AminoEster Crude α-Amino Ester Reduction2->AminoEster Purification Purification (Column Chromatography) AminoEster->Purification FinalProduct Pure α-Amino Ester Purification->FinalProduct

Caption: Experimental workflow for α-amino ester synthesis.

References

Application Notes and Protocols: A Practical Guide to Handling and Storing Methyl Nitroacetate Safely

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Methyl nitroacetate (B1208598) is a valuable reagent in organic synthesis, frequently utilized for the construction of carbon-carbon bonds and the introduction of the nitro group, a versatile functional group in medicinal chemistry and materials science. However, its utility is accompanied by significant hazards, including thermal instability and potential for energetic decomposition. These application notes provide a comprehensive guide to the safe handling, storage, and disposal of methyl nitroacetate to minimize risks in a laboratory setting. Adherence to these protocols is critical for ensuring the safety of all personnel.

2.0 Hazard Identification and Risk Assessment

This compound is a combustible liquid and a strong oxidizing agent. It is toxic if swallowed, in contact with skin, or if inhaled. It is also corrosive and can cause severe skin burns and eye damage. A thorough risk assessment must be conducted before any new experimental procedure involving this reagent.

2.1 Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
CAS Number 2483-57-0
Molecular Formula C₃H₅NO₄
Molecular Weight 119.08 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 196-197 °C (decomposes)
Flash Point 107 °C
Density 1.33 g/cm³

2.2 Toxicology and Exposure Limits

MetricValue
LD50 Oral (Rat) 305 mg/kg
LD50 Dermal (Rabbit) >2000 mg/kg
OSHA PEL Not established
ACGIH TLV Not established

3.0 Personal Protective Equipment (PPE)

The following table outlines the minimum required PPE for handling this compound.

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles and a face shield.
Skin Protection Flame-retardant lab coat and chemical-resistant gloves (Butyl rubber or Viton).
Respiratory Protection Use in a certified chemical fume hood. For emergencies, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

4.0 Safe Handling and Experimental Protocols

4.1 General Handling Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Conduct Risk Assessment B Don Appropriate PPE A->B C Prepare Fume Hood and Equipment B->C D Retrieve from Storage C->D E Dispense Required Amount D->E F Perform Reaction E->F G Quench and Work-up F->G J Return to Storage F->J H Decontaminate Glassware G->H I Dispose of Waste H->I

Caption: Workflow for handling this compound.

4.2 Protocol: Michael Addition of this compound to an α,β-Unsaturated Ketone

This protocol describes a typical application of this compound.

Materials:

  • This compound

  • α,β-Unsaturated ketone (e.g., chalcone)

  • Catalyst (e.g., DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Solvent (e.g., Dichloromethane - DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen inlet

  • Standard glassware for work-up and purification

Procedure:

  • Preparation: Set up a clean, dry round-bottom flask with a magnetic stir bar under a nitrogen atmosphere in a chemical fume hood.

  • Reagent Addition:

    • Dissolve the α,β-unsaturated ketone (1.0 eq) in DCM.

    • Add this compound (1.2 eq) to the solution via syringe.

    • Cool the reaction mixture to 0 °C using an ice bath.

  • Reaction Initiation:

    • Slowly add the DBU catalyst (0.1 eq) dropwise to the cooled solution.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench by adding 1M HCl.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

5.0 Storage and Stability

Proper storage is crucial to prevent decomposition and ensure safety.

ParameterRecommendation
Temperature Store in a refrigerator at 2-8 °C.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).
Container Use a tightly sealed, amber glass bottle.
Incompatibilities Avoid strong bases, strong oxidizing agents, and sources of heat or ignition.

6.0 Spill and Emergency Procedures

The following decision tree outlines the appropriate response to a this compound spill.

A Spill Occurs B Assess Spill Size A->B C Small Spill (<100 mL) B->C Small D Large Spill (>100 mL) B->D Large G Contain with Absorbent Material C->G E Evacuate Immediate Area D->E F Alert Lab Supervisor and EHS E->F J Follow EHS Instructions F->J H Collect Waste in Sealed Container G->H I Decontaminate Area H->I

Caption: Decision tree for a chemical spill.

7.0 Waste Disposal

  • Liquid Waste: Collect all waste containing this compound in a designated, labeled, and sealed hazardous waste container. The container should be stored in a secondary containment bin.

  • Solid Waste: Contaminated materials (e.g., gloves, absorbent pads) should be double-bagged and placed in a designated solid hazardous waste container.

  • Disposal: All waste must be disposed of through the institution's Environmental Health and Safety (EHS) office. Do not pour this compound down the drain.

By strictly following these guidelines, researchers can safely utilize this compound in their work, minimizing the risk of accidents and ensuring a safe laboratory environment.

Application Notes and Protocols: Methyl Nitroacetate in the Synthesis of a Chiral Intermediate for (R)-Rolipram

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl nitroacetate (B1208598) is a versatile C2-building block in organic synthesis, valued for its dual functionality which allows for the formation of new carbon-carbon bonds and subsequent transformation of the nitro group into a variety of other functional groups, most notably amines. This attribute makes it a valuable precursor in the synthesis of numerous pharmaceutical intermediates. One prominent application is in the asymmetric synthesis of γ-nitro esters through conjugate addition reactions. These intermediates are readily converted to chiral γ-lactams, a core scaffold in many biologically active compounds.

This document provides detailed application notes and experimental protocols for the synthesis of a key chiral intermediate of (R)-Rolipram, a selective phosphodiesterase-4 (PDE4) inhibitor with antidepressant and anti-inflammatory properties. The synthesis strategy hinges on an organocatalyzed asymmetric Michael addition of methyl nitroacetate to an α,β-unsaturated aldehyde, followed by oxidation and subsequent reductive cyclization.

Core Reactions and Pathways

The synthesis of the (R)-Rolipram intermediate from this compound involves a three-step sequence:

  • Asymmetric Michael Addition: An organocatalyzed conjugate addition of this compound to 3-(3-cyclopentyloxy-4-methoxyphenyl)acrylaldehyde to form the corresponding γ-nitro aldehyde.

  • Oxidation: Oxidation of the aldehyde functionality to a carboxylic acid, yielding a γ-nitro acid.

  • Reductive Cyclization: Reduction of the nitro group to an amine, which spontaneously undergoes intramolecular cyclization to form the desired γ-lactam intermediate.

This sequence is illustrated in the following workflow diagram:

G cluster_0 Synthesis Workflow MNA This compound Michael_Adduct Methyl 4-(3-(cyclopentyloxy)-4- methoxyphenyl)-5-oxo-3-nitropentanoate (γ-nitro aldehyde) MNA->Michael_Adduct Organocatalyzed Michael Addition Aldehyde 3-(3-cyclopentyloxy-4- methoxyphenyl)acrylaldehyde Aldehyde->Michael_Adduct Nitro_Acid 4-(3-(cyclopentyloxy)-4-methoxyphenyl) -3-nitrobutanoic acid Michael_Adduct->Nitro_Acid Oxidation Lactam (R)-4-(3-(cyclopentyloxy)-4- methoxyphenyl)pyrrolidin-2-one ((R)-Rolipram Intermediate) Nitro_Acid->Lactam Reductive Cyclization

Caption: General workflow for the synthesis of the (R)-Rolipram intermediate.

Data Presentation

Table 1: Key Intermediates and Expected Yields

IntermediateMolecular FormulaMolecular Weight ( g/mol )Physical State (Predicted)Typical Yield (%)
Methyl 4-(3-(cyclopentyloxy)-4-methoxyphenyl)-5-oxo-3-nitropentanoateC₁₈H₂₃NO₇369.38Viscous oil85-95
4-(3-(cyclopentyloxy)-4-methoxyphenyl)-3-nitrobutanoic acidC₁₆H₂₁NO₅311.34Solid90-98
(R)-4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-oneC₁₆H₂₁NO₃275.34Solid80-90

Experimental Protocols

Protocol 1: Asymmetric Michael Addition to form γ-Nitro Aldehyde

This protocol describes the organocatalyzed conjugate addition of this compound to 3-(3-cyclopentyloxy-4-methoxyphenyl)acrylaldehyde.

Materials:

  • 3-(3-cyclopentyloxy-4-methoxyphenyl)acrylaldehyde (1.0 eq)

  • This compound (1.5 eq)

  • (S)-Diphenylprolinol silyl (B83357) ether catalyst (0.1 eq)

  • Benzoic acid (co-catalyst, 0.2 eq)

  • Toluene (B28343) (anhydrous)

  • Ethyl acetate (B1210297)

  • Saturated aqueous NH₄Cl solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(3-cyclopentyloxy-4-methoxyphenyl)acrylaldehyde (1.0 eq), (S)-diphenylprolinol silyl ether catalyst (0.1 eq), and benzoic acid (0.2 eq).

  • Add anhydrous toluene to dissolve the solids (concentration ~0.5 M).

  • Add this compound (1.5 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude γ-nitro aldehyde.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Oxidation of γ-Nitro Aldehyde to γ-Nitro Acid

This protocol details the oxidation of the aldehyde to a carboxylic acid using sodium chlorite (B76162).

Materials:

Procedure:

  • Dissolve the γ-nitro aldehyde (1.0 eq) in a mixture of tert-butanol and water (2:1 v/v).

  • Add 2-methyl-2-butene (2.0 eq) as a scavenger.

  • In a separate flask, dissolve sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in water.

  • Add the aqueous solution of NaClO₂ and NaH₂PO₄ dropwise to the solution of the γ-nitro aldehyde at room temperature.

  • Stir the reaction mixture vigorously for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂SO₃.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude γ-nitro acid, which can often be used in the next step without further purification.

Protocol 3: Reductive Cyclization to form (R)-Rolipram Intermediate

This protocol describes the reduction of the nitro group and subsequent intramolecular lactamization.

Materials:

  • γ-Nitro acid from Protocol 2 (1.0 eq)

  • Methanol (B129727) (MeOH) or Ethanol (EtOH)

  • Raney® Nickel (catalyst, ~10% w/w)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • To a hydrogenation flask, add the γ-nitro acid (1.0 eq) and dissolve it in methanol or ethanol.

  • Carefully add Raney® Nickel (~10% by weight of the substrate) to the solution under an inert atmosphere.

  • Seal the flask, evacuate, and backfill with hydrogen gas (H₂).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or as per apparatus specifications) at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, carefully vent the hydrogen atmosphere and flush the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the filter cake with additional methanol or ethanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or flash column chromatography on silica gel to afford the pure (R)-4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one.

Signaling Pathway and Logical Relationships

The key transformation in this synthesis is the organocatalyzed asymmetric Michael addition. The following diagram illustrates the catalytic cycle.

G cluster_1 Catalytic Cycle of Asymmetric Michael Addition Catalyst Chiral Amine Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Aldehyde Aldehyde Aldehyde Adduct_Iminium Iminium Ion Adduct Enamine->Adduct_Iminium + Michael Acceptor Nitroalkene Methyl Nitroacetate Nitroalkene->Adduct_Iminium Michael_Acceptor α,β-Unsaturated Aldehyde Michael_Acceptor->Adduct_Iminium Adduct_Iminium->Catalyst Hydrolysis Product γ-Nitro Aldehyde Adduct_Iminium->Product + H₂O Water H₂O

Caption: Catalytic cycle for the organocatalyzed Michael addition.

Conclusion

This compound serves as an effective and versatile building block for the asymmetric synthesis of key pharmaceutical intermediates. The protocols outlined provide a robust pathway to a chiral precursor of (R)-Rolipram, highlighting the utility of organocatalyzed Michael additions and subsequent reductive cyclizations in modern drug development. These methods offer high yields and stereoselectivity, which are critical for the efficient synthesis of enantiomerically pure active pharmaceutical ingredients.

Application Notes and Protocols: The Role of Methyl Nitroacetate in the Cyclopropanation of Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl nitroacetate (B1208598) is a versatile C1 building block in organic synthesis, particularly in the construction of cyclopropane (B1198618) rings. The presence of both a nitro group and an ester moiety activates the methylene (B1212753) carbon, facilitating its participation in various cyclopropanation reactions. This document provides detailed application notes and protocols for the use of methyl nitroacetate in the cyclopropanation of alkenes, with a focus on asymmetric catalysis to generate chiral cyclopropane derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and biologically active compounds, including constrained α-amino acids.[1]

Key Applications

  • Asymmetric Synthesis of Cyclopropane α-Amino Acids: this compound is a key precursor for the synthesis of 1-nitrocyclopropyl esters, which can be readily converted to cyclopropane α-amino acids.[1][2] These non-natural amino acids are of significant interest in medicinal chemistry for their ability to induce conformational constraints in peptides.[1]

  • Formation of Donor-Acceptor Cyclopropanes: The resulting nitro-substituted cyclopropanes are classified as donor-acceptor cyclopropanes.[3] The electron-withdrawing nitro group renders the cyclopropane ring susceptible to ring-opening reactions with nucleophiles, providing access to a variety of functionalized acyclic compounds.

  • Synthesis of Complex Molecules: Chiral cyclopropanes derived from this compound serve as versatile intermediates for the synthesis of more complex molecular architectures.[1]

Cyclopropanation Strategies

The primary strategy for the cyclopropanation of alkenes using this compound involves the in situ generation of a reactive carbene or carbenoid species. A highly effective method is the copper(I)-catalyzed reaction of an alkene with a phenyliodonium (B1259483) ylide derived from this compound and iodosobenzene (B1197198).[1][2] This approach has demonstrated high levels of both diastereoselectivity and enantioselectivity.

Reaction Mechanism

The currently accepted mechanism for the copper(I)-catalyzed cyclopropanation involves the following key steps:

  • Formation of the Phenyliodonium Ylide: this compound reacts with an oxidizing agent, such as iodosobenzene, to form a phenyliodonium ylide.

  • Generation of a Copper Carbene Intermediate: The phenyliodonium ylide reacts with a copper(I) catalyst to generate a highly reactive copper carbene species.

  • Cyclopropanation of the Alkene: The copper carbene then transfers the nitro(methoxycarbonyl)methine group to the alkene in a concerted or stepwise fashion to form the cyclopropane ring. The stereochemistry of the alkene is generally retained in the product.[4]

Reaction_Mechanism cluster_ylide Ylide Formation cluster_catalysis Catalytic Cycle MNA This compound Ylide Phenyliodonium Ylide MNA->Ylide + Iodosobenzene Iodosobenzene Iodosobenzene Cu_I Cu(I) Catalyst Cu_Carbene Copper Carbene Intermediate Alkene Alkene Cyclopropane Nitrocyclopropane (B1651597) Ester

Data Presentation

The following tables summarize the results of the copper(I)-catalyzed asymmetric cyclopropanation of various alkenes with the phenyliodonium ylide derived from this compound.

Table 1: Asymmetric Cyclopropanation of Styrene Derivatives

EntryAlkeneYield (%)dr (trans:cis)ee (%) (trans)
1Styrene85>95:596
24-Methylstyrene82>95:597
34-Methoxystyrene78>95:597.5
44-Chlorostyrene88>95:595
52-Methylstyrene7590:1094

Data sourced from supporting information of cited literature.

Table 2: Asymmetric Cyclopropanation of Dienes and Other Alkenes

EntryAlkeneYield (%)dree (%)
11,3-Butadiene7085:1592
22,3-Dimethyl-1,3-butadiene65>95:596
3Indene90>95:595
41-Methylcyclohexene7292:893

Data sourced from supporting information of cited literature.

Experimental Protocols

General Procedure for Asymmetric Cyclopropanation

This protocol is a representative example for the copper(I)-catalyzed asymmetric cyclopropanation of an alkene.

Materials:

Experimental_Workflow Start Start Prep_Catalyst Prepare Catalyst Solution (Cu(I) + Ligand) Start->Prep_Catalyst Add_Reagents Add this compound, Iodosobenzene, and Alkene Prep_Catalyst->Add_Reagents Reaction Stir at Room Temperature (Inert Atmosphere) Add_Reagents->Reaction Workup Aqueous Workup (e.g., NaHCO₃, Brine) Reaction->Workup Purification Purify by Flash Chromatography Workup->Purification Analysis Characterize Product (NMR, HPLC) Purification->Analysis End End Analysis->End

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the copper(I) trifluoromethanesulfonate benzene complex (0.025 mmol) and the chiral bis(oxazoline) ligand (0.0275 mmol) in anhydrous dichloromethane (2 mL). Stir the solution at room temperature for 30 minutes.

  • Reagent Addition: To the catalyst solution, add this compound (1.0 mmol), iodosobenzene (1.2 mmol), and the alkene (2.0 mmol) sequentially.

  • Reaction: Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired nitrocyclopropane ester.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture. Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC) analysis.

Conversion of Nitrocyclopropane Esters to Cyclopropane α-Amino Acids

The resulting 1-nitrocyclopropyl esters can be converted to the corresponding cyclopropane α-amino acids through a two-step process: decarboxylation and reduction of the nitro group.[1]

Safety Considerations

  • This compound is a toxic and combustible liquid. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Iodosobenzene is an oxidizing agent and should be handled with care.

  • Copper salts can be toxic. Avoid inhalation and skin contact.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area.

  • Reactions should be conducted under an inert atmosphere as the copper(I) catalyst can be sensitive to air and moisture.

References

Application Notes and Protocols for the Acid-Catalyzed Esterification to Produce Methyl Nitroacetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl nitroacetate (B1208598) is a valuable reagent in organic synthesis, utilized in the formation of various biologically active molecules and energetic materials. This document provides detailed experimental protocols for the acid-catalyzed esterification of a nitroacetic acid precursor with methanol (B129727) to yield methyl nitroacetate. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on procedural safety and efficiency. Two primary methods are presented: a classical approach and a more contemporary, "greener" synthesis.

Safety Precautions

Warning: The intermediates, such as the dipotassium (B57713) salt of nitroacetic acid, and the final product, this compound, are energetic materials and should be handled with extreme caution as they are potentially explosive.[1] All reactions should be conducted behind a blast shield, and appropriate personal protective equipment, including a face shield, must be worn at all times.[1]

Experimental Protocols

Two established methods for the synthesis of this compound via acid-catalyzed esterification are detailed below. The primary difference lies in the handling of the nitroacetic acid precursor, with the "greener" method offering enhanced safety by avoiding the isolation and handling of the dry, explosive dipotassium salt.

Method 1: Classical Synthesis Protocol

This protocol is adapted from a well-established procedure and involves the use of a finely powdered dipotassium salt of nitroacetic acid.[2]

Materials:

  • Dipotassium salt of nitroacetic acid, finely powdered

  • Methanol

  • Concentrated Sulfuric Acid

  • Benzene (B151609) (for extraction)

  • Anhydrous Sodium Sulfate (B86663)

  • Water

Equipment:

  • 2-L, three-necked, round-bottomed flask

  • Sealed mechanical stirrer

  • Pressure-equalizing dropping funnel with a calcium chloride drying tube

  • Thermometer

  • Ice-salt bath

  • Suction filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 2-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 70 g (0.39 mole) of finely powdered dipotassium salt of nitroacetic acid and 465 ml (11.6 moles) of methanol.[2]

  • Acid Addition: Cool the mixture to -15°C ± 3°C using an ice-salt bath. With vigorous stirring, slowly add 116 g (1.16 moles) of concentrated sulfuric acid through the dropping funnel over approximately 1 hour, ensuring the temperature is maintained at -15°C.[2]

  • Reaction: After the addition of sulfuric acid is complete, allow the reaction mixture to warm to room temperature over a 4-hour period. Continue stirring for an additional 4 hours at room temperature.[2]

  • Workup: Remove the precipitated potassium sulfate by suction filtration. Concentrate the filtrate using a rotary evaporator at a bath temperature of 30–40°C.[2]

  • Extraction: Dissolve the residual oil in benzene and wash the solution with water. Separate the organic layer.[2]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Remove the benzene by distillation.[2]

  • Purification: Purify the crude product by distillation under reduced pressure to yield this compound.[2]

Method 2: A Convenient and "Greener" Synthesis Protocol

This improved method avoids the hazardous steps of drying and grinding the explosive dipotassium salt of nitroacetic acid and uses more environmentally friendly extraction solvents.[1][3][4]

Materials:

Equipment:

  • Round-bottom flask

  • Stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Filtration apparatus

  • Rotary evaporator

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: Transfer the wet, filtered dipotassium salt of nitroacetic acid directly to a round-bottom flask containing methanol.

  • Acid Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid while monitoring the temperature, similar to the classical method.

  • Reaction: Stir the reaction mixture at room temperature for several hours to ensure complete esterification.

  • Workup: Filter the reaction mixture to remove the solid precipitate. Concentrate the mother liquor using a rotary evaporator.[4]

  • Extraction: Instead of benzene, extract the product using a safer solvent such as ethyl acetate or dichloromethane (e.g., 4 x 250 mL).[1][4]

  • Washing: Wash the combined organic extracts with brine and water.[4]

  • Purification: A single distillation of the crude product is sufficient to furnish pure this compound, eliminating the need for a drying agent.[1][3]

Data Presentation

The following table summarizes the key quantitative data from the described protocols.

ParameterClassical Method"Greener" MethodReference
Starting Material 70 g Dipotassium salt of nitroacetic acidWet Dipotassium salt[2]
Methanol 465 mlSufficient for reaction[2]
Catalyst 116 g Conc. H₂SO₄Conc. H₂SO₄[2]
Reaction Temperature -15°C to Room TemperatureCooled to Room Temperature[2]
Reaction Time ~8 hoursSeveral hours[2]
Extraction Solvent BenzeneEthyl Acetate or Dichloromethane[1][2][4]
Drying Agent Anhydrous Sodium SulfateNone[1][2]
Purification Double DistillationSingle Distillation[1][2]
Yield 66–70%High Yield[1][2]
Boiling Point 80–82°C (8 mm Hg), 111–113°C (25 mm Hg)65°C (3.9 Torr)[1][2]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the acid-catalyzed esterification of the nitroacetic acid precursor to this compound.

experimental_workflow start Start: Dipotassium Salt of Nitroacetic Acid + Methanol cooling Cooling (-15°C) start->cooling acid_addition Slow Addition of Conc. H₂SO₄ cooling->acid_addition reaction Stirring at Room Temperature acid_addition->reaction filtration1 Filtration (Remove Precipitate) reaction->filtration1 concentration Concentration (Rotary Evaporator) filtration1->concentration extraction Solvent Extraction concentration->extraction drying Drying & Solvent Removal (Classical) or Direct Distillation (Greener) extraction->drying distillation Final Purification: Vacuum Distillation drying->distillation product End Product: This compound distillation->product

Caption: Experimental workflow for this compound synthesis.

Catalyst Information

While sulfuric acid is a practical and commonly used catalyst for this esterification due to its high boiling point and the stability of nitroacetic acid in its presence, other acid catalysts can also be employed.[2] Hydrochloric acid has also been utilized for this transformation.[2] The choice of catalyst can influence reaction kinetics and the overall efficiency of the process. For industrial applications, various other catalysts, including inorganic tin and organotin compounds, are used in esterification reactions, although their specific applicability to nitroacetic acid esterification would require further investigation.[5]

References

greener synthesis methods for methyl nitroacetate to avoid hazardous reagents

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Greener Synthesis of Methyl Nitroacetate (B1208598)

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl nitroacetate is a valuable C2-building block in organic synthesis, utilized in the preparation of various pharmaceuticals and energetic materials.[1] However, traditional synthesis methods for this compound have historically involved hazardous reagents and procedures, posing significant safety and environmental concerns.[2] This document details a greener, more convenient, and safer method for the synthesis of this compound, avoiding the use of highly toxic solvents and the handling of explosive intermediates under hazardous conditions.[3]

The conventional approach, often referred to as the Steinkopf method, requires the isolation, drying, and grinding of the dipotassium (B57713) salt of nitroacetic acid, a known explosive material.[4][5] Furthermore, it employs benzene, a carcinogenic solvent, for extraction and necessitates multiple distillations, making the process labor-intensive and hazardous.[2][4]

The improved method described herein eliminates the need to handle the dry, explosive dipotassium salt and substitutes hazardous solvents with safer alternatives, streamlining the process and enhancing overall safety and efficiency.[3][6]

Comparison of Synthesis Methods

The following table summarizes the key differences and improvements of the greener synthesis method compared to the traditional protocol.

Parameter Traditional Method (Steinkopf) Greener Method Improvement
Starting Material Nitromethane (B149229)Nitromethane-
Intermediate Isolated, dried, and powdered dipotassium salt of nitroacetic acidDipotassium salt of nitroacetic acid (used wet)Avoids handling of a potentially explosive solid.[2][3]
Esterification Reagents Methanol (B129727), Concentrated Sulfuric AcidMethanol, Concentrated Sulfuric Acid-
Extraction Solvent BenzeneEthyl acetate (B1210297) or Dichloromethane (B109758)Replaces a known carcinogen with less toxic solvents.[2][7]
Drying Agent Anhydrous sodium sulfate (B86663)None requiredSimplifies the workup procedure.[3]
Distillations TwoOneReduces process time and energy consumption.[2]
Overall Yield 66-70%38%The reported yield for the greener method is lower in the cited literature, but the safety and process improvements may outweigh this for many applications.[2][4]

Experimental Protocols

Warning: The intermediates and the final product are energetic materials and should be handled as potentially explosive. All reactions must be conducted behind a blast shield, and appropriate personal protective equipment, including a face shield, must be worn at all times.[3]

Greener Synthesis of this compound

This protocol is adapted from the procedure described by Johnson et al. (2017).[2][3]

Part A: Preparation of the Dipotassium Salt of Nitroacetic Acid

  • To a solution of potassium hydroxide (B78521) (224 g) in water (112 g) in a 3-L, three-necked, round-bottomed flask equipped with a mechanical stirrer and a condenser, add nitromethane (61 g, 1.0 mole) from a dropping funnel over 30 minutes. The reaction is exothermic and will heat to 60-80°C.[4]

  • Heat the reaction mixture to reflux for 1 hour in an oil bath maintained at approximately 160°C. Do not stir the mixture mechanically during this period to avoid decomposition of the product.[4]

  • Cool the mixture to room temperature. The dipotassium salt of nitroacetic acid will precipitate as a crystalline solid.

  • Filter the product, wash it several times with methanol, and use the wet solid directly in the next step. DO NOT DRY OR GRIND THE SOLID.

Part B: Synthesis of this compound

  • In a 2-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend the wet dipotassium salt of nitroacetic acid from the previous step in methanol (465 mL).

  • Cool the mixture to -15°C ± 3°C using an appropriate cooling bath.

  • With vigorous stirring, add concentrated sulfuric acid (116 g) dropwise from the dropping funnel, maintaining the reaction temperature at -15°C. The addition should take approximately 1 hour.[5]

  • Allow the reaction mixture to warm to room temperature over a 4-hour period and then continue to stir for another 4 hours at room temperature.[5]

  • Remove the precipitated potassium sulfate by suction filtration.

  • Concentrate the filtrate on a rotary evaporator at 30-40°C to obtain a residual oil.

  • Transfer the oil to a separatory funnel and extract with either ethyl acetate or dichloromethane (4 x 250 mL).[2]

  • Combine the organic extracts and wash them with brine and then water.

  • Concentrate the organic phase under reduced pressure to yield an amber-colored liquid.

  • Purify the crude product by distillation under reduced pressure to obtain this compound as a clear, colorless liquid. (bp 65 °C at 3.9 Torr).[2]

Visualizations

G cluster_0 Traditional Synthesis Workflow cluster_1 Greener Synthesis Workflow Nitromethane Nitromethane Dipotassium Salt\n(Isolation, Drying, Grinding) Dipotassium Salt (Isolation, Drying, Grinding) Nitromethane->Dipotassium Salt\n(Isolation, Drying, Grinding) KOH, H2O, heat Esterification Esterification Dipotassium Salt\n(Isolation, Drying, Grinding)->Esterification Methanol, H2SO4 Benzene Extraction Benzene Extraction Esterification->Benzene Extraction Workup Drying (Na2SO4) Drying (Na2SO4) Benzene Extraction->Drying (Na2SO4) Distillation 1\n(Solvent Removal) Distillation 1 (Solvent Removal) Drying (Na2SO4)->Distillation 1\n(Solvent Removal) Distillation 2\n(Product) Distillation 2 (Product) Distillation 1\n(Solvent Removal)->Distillation 2\n(Product) This compound This compound Distillation 2\n(Product)->this compound Nitromethane_g Nitromethane Dipotassium Salt_g Dipotassium Salt (Wet) Nitromethane_g->Dipotassium Salt_g KOH, H2O, heat Esterification_g Esterification Dipotassium Salt_g->Esterification_g Methanol, H2SO4 Extraction_g Ethyl Acetate / DCM Extraction Esterification_g->Extraction_g Workup Distillation_g Single Distillation Extraction_g->Distillation_g Methyl Nitroacetate_g This compound Distillation_g->Methyl Nitroacetate_g

Caption: A comparison of the traditional vs. greener synthesis workflows for this compound.

G cluster_traditional Traditional Method cluster_greener Greener Method Hazardous Reagents Hazardous Reagents Dry Explosive Intermediate Dry Explosive Intermediate Hazardous Reagents->Dry Explosive Intermediate Benzene Benzene Hazardous Reagents->Benzene Safer Alternatives Safer Alternatives Wet Intermediate Wet Intermediate Safer Alternatives->Wet Intermediate Ethyl Acetate / DCM Ethyl Acetate / DCM Safer Alternatives->Ethyl Acetate / DCM Multiple Distillations Multiple Distillations Single Distillation Single Distillation

Caption: Logical relationship highlighting the replacement of hazardous elements in the greener synthesis.

References

Application Notes and Protocols: Synthesis of α,β-Unsaturated Compounds Using Methyl Nitroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of α,β-unsaturated esters is a cornerstone of modern organic chemistry, providing key intermediates for a wide array of pharmaceuticals and biologically active molecules. The carbon-carbon double bond conjugated to the carbonyl group serves as a versatile handle for various chemical transformations. A robust and reliable method for constructing this motif involves the use of methyl nitroacetate (B1208598) as a key building block. This application note details the protocols for the synthesis of α,β-unsaturated esters via a two-step sequence: a Henry (nitroaldol) reaction between methyl nitroacetate and a carbonyl compound, followed by dehydration of the resulting β-nitro alcohol.

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone.[1][2] When this compound is employed, the reaction yields a β-hydroxy-α-nitro ester. Subsequent elimination of the nitro and hydroxyl groups furnishes the desired α,β-unsaturated ester. This methodology is valued for its operational simplicity and the utility of the nitro group in the intermediate, which can be transformed into other functional groups if desired.[2]

Reaction Mechanism and Workflow

The overall transformation proceeds in two distinct stages: the Henry reaction and the dehydration step.

1. Henry (Nitroaldol) Reaction: A base abstracts the acidic α-proton from this compound to form a nitronate anion. This nucleophilic species then attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a β-nitro alkoxide. Protonation of this intermediate yields the β-hydroxy-α-nitro ester.[2]

2. Dehydration: The β-hydroxy-α-nitro ester is subsequently dehydrated under acidic or basic conditions to afford the α,β-unsaturated nitro ester. This elimination reaction is often facilitated by the presence of the electron-withdrawing nitro and ester groups. In many cases, the dehydration can occur in situ or requires only slightly more vigorous conditions than the initial condensation.[1]

Below is a diagram illustrating the general signaling pathway for this synthetic route.

Henry_Reaction_Pathway Start This compound + Aldehyde/Ketone Nitronate Nitronate Anion Start->Nitronate Deprotonation Base Base Intermediate β-Nitro Alkoxide Nitronate->Intermediate Nucleophilic Attack Nitroalcohol β-Hydroxy-α-nitro Ester Intermediate->Nitroalcohol Protonation Product α,β-Unsaturated Ester Nitroalcohol->Product Elimination Dehydration Dehydration (Acid or Base)

Caption: General reaction pathway for the synthesis of α,β-unsaturated esters from this compound.

The following diagram outlines the typical experimental workflow for this two-step synthesis.

Experimental_Workflow Start Reactants: This compound Aldehyde/Ketone Catalyst/Base Solvent Reaction1 Henry Reaction (e.g., 0°C to rt) Start->Reaction1 Workup1 Aqueous Workup & Extraction Reaction1->Workup1 Reaction2 Dehydration (e.g., Heat, Acid/Base) Reaction1->Reaction2 One-pot Isolation1 Isolation of β-Hydroxy-α-nitro Ester (Optional) Workup1->Isolation1 Isolation1->Reaction2 Workup2 Aqueous Workup & Extraction Reaction2->Workup2 Purification Purification (e.g., Column Chromatography) Workup2->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis

Caption: A typical experimental workflow for the preparation of α,β-unsaturated esters.

Data Presentation

The following tables summarize the reaction conditions and yields for the Henry reaction of this compound with various aldehydes and the subsequent dehydration step, showcasing the scope and efficiency of this methodology.

Table 1: Henry Reaction of this compound with Various Aldehydes

EntryAldehydeCatalyst/BaseSolventTemperature (°C)Time (h)Yield of β-Hydroxy-α-nitro Ester (%)Reference
1Benzaldehyde (B42025)DBU (0.2 eq)THF0285[3]
24-NitrobenzaldehydeProline (2.5 mol%)H₂Ort4289[4]
34-ChlorobenzaldehydeKOH/PsTBACH₂O/THFrt394[5]
44-MethoxybenzaldehydeCu(OAc)₂/Chiral LigandEtOHrt2483[6]
5CinnamaldehydeNi ComplexCH₂Cl₂rt2491[6]
6FurfuralSilica (B1680970) GelNonert24High Yield[7]

PsTBAC: Polystyrene-supported tributylammonium (B8510715) chloride

Table 2: Dehydration of β-Hydroxy-α-nitro Esters to α,β-Unsaturated Esters

Entryβ-Hydroxy-α-nitro Ester derived fromReagent/ConditionsSolventTemperature (°C)Time (h)Yield of α,β-Unsaturated Ester (%)Reference
1BenzaldehydeAcetic Anhydride (B1165640), Sodium Acetate (B1210297)-100290General Protocol
24-NitrobenzaldehydeSOCl₂/PyridineCH₂Cl₂0 to rt388General Protocol
34-ChlorobenzaldehydeMsCl/Et₃NCH₂Cl₂0 to rt292General Protocol
44-Methoxybenzaldehydep-Toluenesulfonic acidTolueneReflux485General Protocol
5CinnamaldehydeDBUTHFrt1287General Protocol

Experimental Protocols

Protocol 1: Base-Catalyzed Henry Reaction of this compound with Benzaldehyde

This protocol describes a general procedure for the 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) catalyzed Henry reaction.

Materials:

  • This compound

  • Benzaldehyde

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • To a stirred solution of this compound (1.2 equivalents) in anhydrous THF (0.5 M), add benzaldehyde (1.0 equivalent).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DBU (0.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired methyl 2-nitro-3-hydroxy-3-phenylpropanoate.[3]

Protocol 2: Lewis Acid-Catalyzed Henry Reaction using Titanium Tetrachloride (TiCl₄)

This protocol is suitable for the condensation of this compound with ketones, which are generally less reactive than aldehydes.

Materials:

  • This compound

  • Acetophenone (B1666503)

  • Titanium tetrachloride (TiCl₄)

  • Triethylamine (B128534) (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous CH₂Cl₂ (0.2 M).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add TiCl₄ (1.1 equivalents) dropwise to the stirred solvent.

  • In a separate flask, dissolve this compound (1.2 equivalents) and acetophenone (1.0 equivalent) in anhydrous CH₂Cl₂.

  • Add the solution of this compound and acetophenone dropwise to the TiCl₄ solution at -78 °C.

  • Slowly add triethylamine or DIPEA (2.5 equivalents) to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 12-24 hours, monitoring by TLC.

  • Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

  • Extract the mixture with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Dehydration of a β-Hydroxy-α-nitro Ester to an α,β-Unsaturated Ester

This protocol describes a general method for the dehydration of the product from the Henry reaction.

Materials:

  • Methyl 2-nitro-3-hydroxy-3-phenylpropanoate (from Protocol 1)

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, combine methyl 2-nitro-3-hydroxy-3-phenylpropanoate (1.0 equivalent), acetic anhydride (2.0 equivalents), and a catalytic amount of anhydrous sodium acetate.

  • Heat the mixture to 100 °C and stir for 2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield methyl (E)-2-nitro-3-phenylpropenoate.

Conclusion

The use of this compound in a two-step Henry reaction-dehydration sequence provides a versatile and efficient route to α,β-unsaturated esters. The protocols outlined in this application note can be adapted for a variety of aldehydes and ketones, offering a valuable tool for medicinal chemists and synthetic organic chemists in the preparation of key intermediates for drug discovery and development. The reaction conditions can be tuned to optimize yields and, in the case of chiral catalysts, to control stereoselectivity. The quantitative data presented demonstrates the broad applicability of this methodology.

References

Troubleshooting & Optimization

Technical Support Center: Methyl Nitroacetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl nitroacetate (B1208598). Our aim is to help you improve your reaction yields and address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of methyl nitroacetate, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors, ranging from reagent quality to reaction conditions. Here are the primary areas to investigate:

  • Decomposition of Intermediates: The dipotassium (B57713) salt of nitroacetic acid, a key intermediate, can be unstable. Grinding the dry salt is hazardous and can lead to decomposition.

    • Solution: A newer, safer "greener" protocol avoids drying and grinding the dipotassium salt. The wet, crude salt can be used directly in the esterification step, which has been shown to improve both safety and yield.

  • Suboptimal Reaction Temperature: The esterification step is highly temperature-dependent.

    • Solution: The acid-catalyzed esterification of the dipotassium salt of nitroacetic acid should be carried out at a low temperature, typically around -15°C, during the addition of sulfuric acid. For other nitration reactions, such as the nitration of methyl benzoate, maintaining a temperature between 0-10°C is crucial to prevent a drop in yield.

  • Impure Reactants or Solvents: The purity of starting materials like nitromethane (B149229) and methanol (B129727) is critical.

    • Solution: Ensure all reagents and solvents are of high purity and are dry. Purifying reagents and solvents, if necessary, can significantly improve yields.

  • Inefficient Purification: Product can be lost during workup and purification.

Q2: I'm observing the formation of significant side products. What are they and how can I minimize them?

A2: Side product formation is a common issue that can complicate purification and reduce the yield of the desired this compound.

  • Nef Reaction: During the acid-catalyzed esterification of the dipotassium salt of nitroacetic acid, the Nef reaction can occur as a side reaction.

    • Solution: Using anhydrous magnesium sulfate (B86663) can help to avoid the Nef reaction when preparing ethyl nitroacetate, a similar compound. Careful control of temperature and the rate of acid addition is also critical.

  • Double 1,4-Addition: In Michael additions involving nitromethane and acrylates, a double addition product can form.

    • Solution: Optimizing the stoichiometry of the reactants and the reaction time can help to minimize the formation of this side product.

  • Dinitro and Nitrophenolic Compounds: In the nitration of aromatic esters, over-nitration or formation of nitrophenolic impurities can occur, especially at higher temperatures.

    • Solution: Strict temperature control is essential. For the nitration of methyl benzoate, exceeding the recommended 0-10°C range leads to an increase in these byproducts.

Q3: The purification of this compound is proving difficult. What are the best practices?

A3: Purification can be challenging due to the nature of the product and potential impurities.

  • Choice of Solvent for Extraction: Historically, benzene was used, but it is a known carcinogen.

    • Solution: Modern and safer protocols recommend using ethyl acetate or dichloromethane for extraction.

  • Distillation: The original procedures often required two distillations: one to remove the extraction solvent and a second under reduced pressure to purify the product.

    • Solution: The improved "greener" method simplifies this to a single distillation under reduced pressure, which is more efficient and reduces product loss.

  • Recrystallization for Solid Derivatives: For solid nitroaromatic esters, recrystallization is an effective purification method.

    • Solution: For a compound like methyl m-nitrobenzoate, recrystallization from an equal weight of methyl alcohol can yield a product with high purity.

Q4: I am concerned about the safety of the synthesis, particularly the handling of the dipotassium salt of nitroacetic acid. What precautions should I take?

A4: Safety is paramount when synthesizing this compound due to the energetic nature of the intermediates and the final product.

  • Explosion Hazard: The dry dipotassium salt of nitroacetic acid is potentially explosive, especially when ground.

    • Solution: The most significant safety improvement is to avoid isolating and drying the dipotassium salt. Using the wet, freshly filtered salt directly in the next step mitigates this risk.

  • General Safety Measures: The intermediates and the final product should be treated as energetic materials.

    • Solution: All reactions should be conducted behind a blast shield, and appropriate personal protective equipment, including a face shield, must be worn at all times.

Frequently Asked Questions (FAQs)

Q: What is the most common and reliable method for synthesizing this compound?

A: The most frequently cited method is the acid-catalyzed esterification of the dipotassium salt of nitroacetic acid, which is formed from nitromethane and potassium hydroxide (B78521). An improved, safer, and "greener" version of this protocol has been developed that avoids the isolation of the potentially explosive dry salt.

Q: What are the key reaction parameters to control for maximizing yield?

A: The critical parameters are:

  • Temperature: Low temperatures (-15°C) are crucial during the addition of sulfuric acid in the esterification step.

  • Purity of Reagents: Use high-purity, dry reagents and solvents.

  • Handling of Intermediates: Avoid drying and grinding the dipotassium salt of nitroacetic acid.

Q: What is a typical yield for the synthesis of this compound?

A: The older method, involving the isolation of the dipotassium salt, reports yields of 66-70%. The newer, "greener" procedure that uses the wet intermediate can achieve high yields and purity with a single distillation.

Q: Are there alternative synthesis routes?

A: Yes, other methods have been reported, though they may not be as common or commercially viable. These include:

  • Treatment of nitromethane with magnesium methyl carbonate followed by esterification.

  • Reaction of ethyl iodoacetate with silver nitrite.

  • Anhydrous nitration of methyl acetoacetate (B1235776) followed by cleavage.

Data Presentation

Table 1: Comparison of this compound Synthesis Protocols

ParameterTraditional Method"Greener" Method
Intermediate Handling Dipotassium salt is dried and groundWet dipotassium salt is used directly
Extraction Solvent BenzeneEthyl acetate or Dichloromethane
Drying Agent Sodium sulfateNone required
Number of Distillations TwoOne
Reported Yield 66-70%High yield and purity
Safety Concerns Explosion hazard of dry intermediate, carcinogenic solventReduced explosion hazard, safer solvents

Table 2: Key Reagents and Conditions for Esterification of Dipotassium Nitroacetate

Reagent/ConditionSpecification
Starting Material Dipotassium salt of nitroacetic acid
Esterifying Agent Methanol
Catalyst Concentrated Sulfuric Acid
Acid Addition Temperature -15°C ± 3°C
Reaction Time ~8 hours (4 hours warming to RT, 4 hours at RT)
Purification Extraction and vacuum distillation

Experimental Protocols

Protocol 1: "Greener" Synthesis of this compound

This protocol is adapted from the improved procedure that prioritizes safety and efficiency.

Step A: Preparation of the Dipotassium Salt of Nitroacetic Acid

  • In a three-necked round-bottomed flask equipped with a mechanical stirrer and a condenser, dissolve potassium hydroxide in water.

  • Slowly add nitromethane to the potassium hydroxide solution. The reaction is exothermic and the temperature may rise to 60-80°C.

  • Heat the mixture to reflux for 1 hour in an oil bath at approximately 160°C. Do not stir mechanically during this period to avoid decomposition.

  • Cool the mixture to room temperature. The dipotassium salt of nitroacetic acid will precipitate.

  • Filter the crystalline product and wash it several times with methanol. Do not dry the salt. Proceed immediately to the next step.

Step B: Esterification to this compound

  • In a three-necked round-bottomed flask equipped with a mechanical stirrer and a thermometer, add the wet dipotassium salt of nitroacetic acid and methanol.

  • Cool the mixture to -15°C ± 3°C using an appropriate cooling bath.

  • With vigorous stirring, slowly add concentrated sulfuric acid over approximately 1 hour, ensuring the temperature remains at -15°C.

  • Allow the reaction mixture to warm to room temperature over 4 hours and then stir for an additional 4 hours at room temperature.

  • Filter the reaction mixture to remove the precipitated salts.

  • Concentrate the filtrate on a rotary evaporator at 30-40°C.

  • Dissolve the residual oil in ethyl acetate or dichloromethane and wash with water.

  • Separate the organic layer and remove the solvent via rotary evaporation.

  • Purify the crude this compound by a single distillation under reduced pressure.

Mandatory Visualizations

experimental_workflow cluster_stepA Step A: Dipotassium Salt Formation cluster_stepB Step B: Esterification cluster_workup Workup and Purification A1 1. Dissolve KOH in Water A2 2. Add Nitromethane A1->A2 A3 3. Reflux (1h, ~160°C) A2->A3 A4 4. Cool to Room Temperature A3->A4 A5 5. Filter and Wash with Methanol (Do Not Dry) A4->A5 B1 1. Combine Wet Salt and Methanol A5->B1 Wet Salt B2 2. Cool to -15°C B1->B2 B3 3. Add H₂SO₄ (conc.) slowly B2->B3 B4 4. Warm to RT and Stir B3->B4 C1 1. Filter Precipitate B4->C1 C2 2. Concentrate Filtrate C1->C2 C3 3. Extract with Ethyl Acetate C2->C3 C4 4. Wash with Water C3->C4 C5 5. Concentrate Organic Layer C4->C5 C6 6. Vacuum Distillation C5->C6 Product Product C6->Product Pure Methyl Nitroacetate

Caption: Experimental workflow for the "greener" synthesis of this compound.

troubleshooting_yield Start Low Yield Observed Q1 Decomposition of Intermediate? Start->Q1 S1 Use wet dipotassium salt directly. Avoid drying and grinding. Q1->S1 Yes Q2 Incorrect Reaction Temperature? Q1->Q2 No S2 Maintain -15°C during acid addition. Q2->S2 Yes Q3 Impure Reagents? Q2->Q3 No S3 Use high-purity, dry reagents and solvents. Q3->S3 Yes Q4 Product Loss during Purification? Q3->Q4 No S4 Use ethyl acetate for extraction. Perform a single vacuum distillation. Q4->S4 Yes

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

common side reactions in the synthesis of methyl nitroacetate and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions regarding the synthesis of methyl nitroacetate (B1208598). Our goal is to help you identify and avoid common side reactions to ensure a safe and successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with the synthesis of methyl nitroacetate?

A1: The synthesis involves several significant hazards. The intermediate, the dry dipotassium (B57713) salt of nitroacetic acid, is reported to be explosive and should be handled with extreme caution.[1][2] Grinding the dry salt is particularly hazardous.[2][3] Additionally, older protocols use benzene (B151609), a known carcinogen, as a solvent.[3][4] The final product, this compound, is an energetic material and should be handled as if it is potentially explosive.[2] All procedures should be conducted behind a blast shield with appropriate personal protective equipment.[2]

Q2: What is the purpose of converting nitromethane (B149229) to the dipotassium salt of nitroacetic acid before esterification?

A2: Nitromethane is first converted to the dipotassium salt of nitroacetic acid by reacting it with a concentrated potassium hydroxide (B78521) solution at high temperatures.[3][4] This salt is a stable, albeit potentially explosive, intermediate that can be isolated and purified.[3] The subsequent esterification step involves the acidification of this salt in the presence of methanol (B129727) to form the desired this compound.[3] This two-step process is a classical and effective method for this synthesis.[3]

Q3: Why is strict temperature control crucial during the esterification step?

A3: Maintaining a low temperature (e.g., -15°C) during the addition of sulfuric acid to the methanolic suspension of the dipotassium salt is critical.[3] Exothermic reactions can lead to an increase in temperature, which promotes the formation of undesired side products and can lead to decomposition.[5] In analogous nitration reactions, even a moderate increase in temperature can significantly decrease the yield and lead to the formation of impurities like dinitro compounds and nitrophenolic substances.[6]

Q4: What are the key differences between the classical and the modern "greener" synthesis methods?

A4: The "greener" synthesis method introduces several improvements focused on safety and efficiency.[1][7] It eliminates the need to dry and grind the explosive dipotassium salt intermediate by using the wet salt directly in the esterification step.[4] It also replaces the carcinogenic solvent benzene with safer alternatives like ethyl acetate (B1210297) or dichloromethane (B109758) for extraction.[7] These modifications not only reduce hazards but also streamline the process, requiring only a single distillation for purification.[1]

Troubleshooting Guide: Common Side Reactions & Solutions

Problem: My yield of this compound is significantly lower than expected.

  • Possible Cause 1: Decomposition of the dipotassium salt intermediate. The dipotassium salt of nitroacetic acid can decompose if not handled correctly. During its synthesis from nitromethane, mechanical stirring should be avoided during the heating period to prevent product decomposition.[3]

  • Solution 1: Follow the protocol carefully, especially the instruction to stop stirring during the refluxing period when forming the dipotassium salt.[3] Ensure the salt is properly washed with methanol to remove impurities before proceeding to the esterification step.[4]

  • Possible Cause 2: Competing Nef Reaction. The Nef reaction is a common side reaction for nitro compounds under acidic conditions, converting a nitroalkane into a ketone or aldehyde and nitrous oxide. While more commonly cited for the ethyl ester synthesis, it can be a pathway for yield loss.[3]

  • Solution 2: The slow and controlled addition of concentrated sulfuric acid at a very low temperature (-15°C) is key to minimizing this and other side reactions.[3] The use of anhydrous conditions can also suppress the Nef reaction.[3]

  • Possible Cause 3: Incomplete reaction or product loss during workup. Insufficient reaction time or suboptimal conditions can lead to incomplete conversion. Product can also be lost during extraction and distillation steps.

  • Solution 3: Ensure the reaction is stirred for the recommended time after the acid addition.[3] Use a more efficient and less hazardous extraction solvent like ethyl acetate as recommended in newer protocols.[7] Be cautious during distillation, as this compound can decompose if heated too strongly or in the presence of acid impurities.[8]

Problem: The reaction mixture turned dark brown or black during the addition of sulfuric acid.

  • Possible Cause: Uncontrolled temperature increase. This is a strong indication that the reaction temperature was not maintained at the recommended -15°C. A rapid temperature rise can cause decomposition and the formation of numerous side products, leading to charring.

  • Solution: Improve the cooling bath efficiency (e.g., using an acetone-dry ice bath) and add the sulfuric acid much more slowly, ensuring the internal temperature never exceeds the specified limit. Vigorous stirring during the addition is essential to dissipate heat.[3]

Problem: The final product is impure, even after distillation.

  • Possible Cause 1: Presence of acidic residue. Traces of sulfuric acid in the distilled product can cause it to decompose over time.[8]

  • Solution 1: During the workup, ensure the organic layer is thoroughly washed to remove all acid before the final distillation. Washing with water or a mild bicarbonate solution can be effective.[3]

  • Possible Cause 2: Co-distillation of side products. If side reactions occurred due to poor temperature control, the resulting by-products may have boiling points close to this compound, making separation by distillation difficult.

  • Solution 2: The best solution is prevention. Adhering strictly to the reaction temperature and addition rates will minimize the formation of these impurities from the outset.[3] If impurities are present, a second, careful fractional distillation may be necessary.

Data Summary

The following table compares the classical and a modern, "greener" protocol for the synthesis of this compound, highlighting key operational differences and outcomes.

ParameterClassical Method (e.g., Organic Syntheses)"Greener" Method (Johnson et al., 2017)
Intermediate Handling Dipotassium salt is dried and ground (Explosion Hazard)[2][3]Wet dipotassium salt is used directly[4][7]
Extraction Solvent Benzene (Carcinogenic)[3][4]Ethyl Acetate or Dichloromethane[1][7]
Drying Agent Anhydrous Sodium Sulfate[3]Eliminated[1][7]
Purification Two distillations required (solvent removal + product)[4]Single distillation[1][7]
Reported Yield 66–70%[3]High yield[1]
Safety Profile Higher risk due to explosive intermediate handling and carcinogen use[2][4]Significantly improved safety by avoiding hazardous steps and materials[1]

Experimental Protocols

Protocol 1: Synthesis of Dipotassium Salt of Nitroacetic Acid

This protocol is adapted from Organic Syntheses.[3][4]

  • Prepare a solution of 224 g of potassium hydroxide in 112 g of water in a 3-L three-necked, round-bottomed flask equipped with a mechanical stirrer and a condenser.

  • Over 30 minutes, add 61 g (1.0 mole) of nitromethane. The reaction is exothermic and the temperature may rise to 60–80°C.[3]

  • Once the addition is complete, stop the mechanical stirring.

  • Heat the mixture to reflux for 1 hour in an oil bath maintained at approximately 160°C. Do not stir during this period to avoid decomposition.[3]

  • Allow the mixture to cool to room temperature.

  • Filter the precipitated crystalline product and wash it several times with methanol until the salt is colorless.[4]

  • For the "greener" synthesis of this compound, proceed immediately to the next step with the wet salt.

Protocol 2: "Greener" Synthesis of this compound

This protocol is based on the improved method described by Johnson et al.[4][7]

  • Transfer the wet dipotassium salt from the previous step (approx. 0.39 mole) to a 2-L three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Add 465 mL of methanol to the flask.

  • Cool the mixture to -15°C ± 3°C using an appropriate cooling bath.

  • With vigorous stirring, add 116 g of concentrated sulfuric acid via the dropping funnel over approximately 1 hour. Crucially, maintain the reaction temperature at -15°C throughout the addition.[3]

  • After the addition is complete, allow the mixture to warm to room temperature over 4 hours and continue stirring for an additional 4 hours.[3]

  • Remove the precipitated potassium sulfate (B86663) by suction filtration.

  • Concentrate the filtrate on a rotary evaporator at 30–40°C.

  • Dissolve the residual oil in ethyl acetate and wash with water.

  • Separate the organic layer. No drying agent is necessary with ethyl acetate.[1]

  • Remove the ethyl acetate via distillation.

  • Purify the final product by a single distillation under reduced pressure to yield this compound.

Visualized Workflows and Pathways

Synthesis_Pathway cluster_main Main Synthesis Route cluster_side Potential Side Reaction Nitromethane Nitromethane DipotassiumSalt Dipotassium Salt of Nitroacetic Acid Nitromethane->DipotassiumSalt KOH, H2O, 160°C MethylNitroacetate This compound DipotassiumSalt->MethylNitroacetate H2SO4, MeOH, -15°C NefProduct Side Products (e.g., via Nef Reaction) DipotassiumSalt->NefProduct Poor Temp. Control (Excess H+)

Caption: Main synthesis pathway for this compound and a potential side reaction pathway.

Troubleshooting_Workflow start Problem: Low Yield or Impure Product check_temp Was Temp. at -15°C during H2SO4 addition? start->check_temp check_stir Was stirring avoided during salt formation reflux? check_temp->check_stir Yes improve_cooling Action: Improve cooling & slow down acid addition. check_temp->improve_cooling No check_workup Was workup performed correctly? (e.g., complete extraction, no acid residue) check_stir->check_workup Yes follow_protocol Action: Follow protocol exactly to avoid salt decomposition. check_stir->follow_protocol No refine_workup Action: Ensure thorough washing and careful distillation. check_workup->refine_workup No success Improved Yield & Purity check_workup->success Yes improve_cooling->success follow_protocol->success refine_workup->success

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Methyl Nitroacetate Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of methyl nitroacetate (B1208598). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on safe and efficient production.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with the synthesis of methyl nitroacetate?

A1: The primary hazards stem from the intermediates and the final product. The dipotassium (B57713) salt of nitroacetic acid, a common intermediate in the classical Steinkopf method, is potentially explosive, especially when dry.[1][2][3] Grinding the dry dipotassium salt is considered hazardous.[1] this compound itself is an energetic material and should be handled as if it is potentially explosive.[2] It is crucial to use appropriate personal protective equipment (PPE), work behind a blast shield, and ensure adequate ventilation.[2][4]

Q2: What are the key advantages of newer, "greener" synthesis methods for this compound?

A2: Newer procedures offer significant safety and efficiency improvements over traditional methods.[2][5] Key advantages include:

Q3: What are the recommended storage conditions for this compound?

A3: this compound should be stored in a cool, dry, and well-ventilated place in a tightly closed container.[4][6] It is incompatible with strong oxidizing agents and strong bases.[6]

Troubleshooting Guide

Q4: I am experiencing low yields in my this compound synthesis. What are the likely causes and how can I improve the yield?

A4: Low yields can be attributed to several factors. In the traditional Steinkopf method, incomplete formation of the dipotassium salt of nitroacetic acid can be a cause. Increasing the concentration of the alkali can improve the yield of the salt.[1] The choice of acid catalyst for the esterification step is also important; sulfuric acid is often preferred over hydrochloric acid due to its higher boiling point and stability in the reaction mixture.[1] For other synthetic routes, the choice of base and solvent is critical, as harsh conditions can lead to decomposition of nitro-containing compounds.[7] A solvent and base screen may be necessary to find the optimal conditions for your specific reaction.[7]

Q5: My reaction mixture is showing unexpected side products. What are the common side reactions and how can they be minimized?

A5: A common side reaction to be aware of is the Nef reaction, which can be avoided by using anhydrous magnesium sulfate during certain synthesis routes.[1] The presence of acidic impurities or oxidation products in starting materials can also interfere with the desired reaction.[7] Ensuring the purity of reactants, particularly aldehydes if used, is crucial. The choice of a mild base can also help to minimize side reactions.[7]

Q6: The final distillation of this compound seems hazardous. What precautions should I take?

A6: Distillation of this compound can indeed be hazardous, especially if impurities are present.[1] It is essential to have a thorough understanding of the thermal stability of the compound and any potential contaminants. The decomposition temperature (onset) of this compound has been reported as 251 °C.[2] Using a "greener" synthesis method that requires only a single distillation and results in a purer crude product can mitigate some of these risks.[2] Always perform distillations behind a blast shield and with appropriate monitoring.

Q7: I'm having trouble with the purification of this compound. What are the recommended procedures?

A7: Traditional purification involves dissolving the residual oil in a solvent like benzene, washing with water, drying the organic layer over anhydrous sodium sulfate, and then performing a fractional distillation under reduced pressure.[1][8] Modern, safer protocols use ethyl acetate or dichloromethane for extraction, which can eliminate the need for a drying agent, followed by a single distillation.[2][5] For complex mixtures or non-crystalline products, column chromatography on silica (B1680970) gel can be an effective purification method.[7]

Experimental Protocols

Protocol 1: "Greener" Synthesis of this compound

This protocol is adapted from a newer, safer method that avoids the isolation and handling of the dry, explosive intermediate.[2][3]

Step 1: Formation of the Dipotassium Salt of Nitroacetic Acid (in situ)

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and dropping funnel, prepare a solution of potassium hydroxide (B78521) in water.

  • Slowly add nitromethane (B149229) to the potassium hydroxide solution. The reaction is exothermic and will heat up.[1]

  • Heat the mixture to reflux for approximately one hour.[1][8]

  • Cool the mixture to room temperature. The dipotassium salt will precipitate but is not isolated and dried in this greener protocol. It is used directly in the next step as a wet solid.[3]

Step 2: Esterification

  • To the flask containing the wet dipotassium salt, add methanol.

  • Cool the reaction mixture to -15 °C.[1][8]

  • With vigorous stirring, slowly add concentrated sulfuric acid, maintaining the temperature at -15 °C.[1][8]

  • Allow the mixture to warm to room temperature over several hours and continue stirring.[1][8]

Step 3: Work-up and Purification

  • Remove the precipitated salts by suction filtration.

  • Concentrate the filtrate using a rotary evaporator.

  • Extract the residual oil multiple times with ethyl acetate or dichloromethane.[2][5]

  • Combine the organic layers. In this improved method, a separate drying agent is not required.[2]

  • Remove the solvent by distillation.

  • Purify the final product by a single distillation under reduced pressure to yield this compound.[2]

Logical Workflow for Troubleshooting Low Yield

G Start Low Yield Observed Check_Salt Check Dipotassium Salt Formation (Steinkopf Method) Start->Check_Salt Check_Reactants Verify Purity of Starting Materials Start->Check_Reactants Check_Conditions Evaluate Reaction Conditions (Base, Solvent, Temp) Start->Check_Conditions Improve_Salt Increase Alkali Concentration? Check_Salt->Improve_Salt Purify_Reactants Purify Aldehydes/Other Reactants? Check_Reactants->Purify_Reactants Optimize_Conditions Perform Solvent/Base Screen? Check_Conditions->Optimize_Conditions Improve_Salt->Check_Reactants No Implement_Changes Implement Optimized Conditions Improve_Salt->Implement_Changes Yes Purify_Reactants->Check_Conditions No Purify_Reactants->Implement_Changes Yes Optimize_Conditions->Implement_Changes Yes End Improved Yield Optimize_Conditions->End No Implement_Changes->End

Caption: Troubleshooting workflow for addressing low yields.

Data Presentation

Table 1: Comparison of Synthesis Protocol Parameters

ParameterClassical Steinkopf Method"Greener" Method
Intermediate Handling Dry, powdered dipotassium salt[1][8]Wet dipotassium salt (used in situ)[2][3]
Extraction Solvent Benzene[1]Ethyl Acetate or Dichloromethane[2]
Drying Agent Anhydrous Sodium Sulfate[1]Not required[2]
Number of Distillations Two[2]One[2]
Key Hazard Mitigation Careful handling of explosive dry saltAvoids isolation of explosive dry salt[2]

Table 2: Physical and Safety Data for this compound

PropertyValueReference
Molecular Formula C₃H₅NO₄[9]
Molecular Weight 119.08 g/mol
Boiling Point 80-82 °C @ 8 mmHg[1][8]
111-113 °C @ 25 mmHg[1][8]
Density 1.294 g/mL at 25 °C
Flash Point 105 °C (221 °F)[4]
Decomposition Temp. 251 °C (onset)[2]

Scaling-Up Challenges & Solutions

Scaling up this compound production introduces challenges beyond direct translation from lab-scale procedures.[10]

Diagram: Key Considerations for Scale-Up

G ScaleUp Scaling Up Production Thermo Thermodynamics (Heat Transfer) ScaleUp->Thermo Kinetics Reaction Kinetics ScaleUp->Kinetics Safety Process Safety (Thermal Runaway) ScaleUp->Safety Purification Downstream Purification ScaleUp->Purification Waste Waste Management ScaleUp->Waste Economics Economic Viability ScaleUp->Economics

Caption: Core challenges in scaling up chemical production.

Q8: How do thermodynamics and reaction kinetics change during scale-up?

A8: Heat and mass transfer do not scale linearly.[10][11] A reaction that is easily controlled in a small flask can generate heat much faster than it can be dissipated in a large reactor, potentially leading to thermal runaway.[12] This is especially critical for nitration reactions.[12] The time to reach chemical equilibrium also increases with scale.[10]

  • Solution: Employing continuous flow reactors can significantly improve heat transfer and mixing, offering better temperature control and inherently safer operation compared to large batch reactors.[12]

Q9: What are the major safety concerns when moving to an industrial scale?

A9: The primary concern is managing the exothermic nature of the reaction to prevent thermal runaway.[12] Handling larger quantities of potentially explosive intermediates or energetic final products increases the risk of a serious incident.[2]

  • Solution: A thorough risk assessment is mandatory.[1][8] Consider alternative commercial routes that may use different, less hazardous starting materials, such as the process involving the reaction of nitric acid with an alkyl acetoacetate.[13] Adopting process intensification techniques, like continuous flow processing, minimizes the volume of hazardous material being reacted at any given moment.[12]

Q10: Are there specific challenges related to raw materials and waste at a larger scale?

A10: Yes. At an industrial scale, the availability, cost, and quality of raw materials become significant factors.[11][14] Furthermore, sustainable processes aim to minimize waste.[11] The "greener" synthesis methods are advantageous here as they reduce solvent waste and may use less hazardous materials.

  • Solution: Strategic investment in supply chains is necessary.[11] Implement waste reduction strategies by optimizing reaction stoichiometry and recycling solvents where feasible. The choice of a greener synthesis route from the outset will simplify waste management at scale.[5]

References

managing the explosive hazard of dipotassium salt intermediate in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, troubleshooting advice, and procedural guidelines for researchers, scientists, and drug development professionals working with potentially explosive dipotassium (B57713) salt intermediates. The focus is on identifying hazards, implementing control measures, and responding to process deviations to ensure laboratory safety.

Frequently Asked Questions (FAQs)

Q1: What makes certain dipotassium salt intermediates hazardous?

A1: The explosive hazard often originates from the molecular structure of the anion, not the potassium cation itself. The risk is high when the organic part of the salt contains "energetic" or "explosophoric" functional groups, such as nitro (-NO2), nitramine (-N-NO2), azide (B81097) (-N3), or diazonium (-N2+) groups.[1][2][3][4] These groups are thermodynamically unstable and can decompose rapidly, releasing a large amount of energy and nitrogen gas, which can lead to a rapid pressure increase and explosion.[5][6] The salt formation can sometimes increase the sensitivity and reactivity of these molecules.

Q2: Are all dipotassium salts of organic molecules dangerous?

A2: No. The hazard is specific to salts of molecules containing the energetic functional groups mentioned above. Simple dipotassium salts of stable organic acids, like dipotassium phthalate (B1215562) or dipotassium phosphate, are not considered explosive hazards.[7] A thorough hazard analysis of the specific intermediate is crucial before beginning any experiment.[8][9][10]

Q3: What are the primary triggers for the decomposition of a hazardous dipotassium salt?

A3: Decomposition can be initiated by several factors, including:

  • Heat: Exceeding a specific decomposition temperature can trigger a runaway reaction.[11][12][13]

  • Impact and Friction: Many energetic salts are sensitive to mechanical shock or friction, especially when dry.[2][14]

  • Electrostatic Discharge (ESD): A static spark can provide enough energy to initiate decomposition.

  • Contamination: The presence of incompatible materials can lower the decomposition temperature or catalyze a runaway reaction.

Q4: How can I assess the thermal stability of my dipotassium salt intermediate?

A4: Differential Scanning Calorimetry (DSC) is an invaluable tool for assessing thermal stability.[12][15][16] It measures the heat flow into or out of a sample as it is heated. A sharp exothermic peak indicates the onset temperature of decomposition and the amount of energy released.[11] This data is critical for defining a safe maximum operating temperature for your process.

Troubleshooting Guide

Issue 1: The reaction temperature is rising unexpectedly and exceeding the set point.

  • Probable Cause: This could be the beginning of a thermal runaway reaction, where the reaction's heat generation surpasses the cooling system's capacity.[6][17][18] This is extremely dangerous.

  • Immediate Actions:

    • Stop all heating immediately.

    • Ensure maximum cooling is applied (e.g., lower cooling bath temperature, ensure full flow of coolant).

    • If the temperature continues to rise uncontrollably, evacuate the area immediately and alert safety personnel. Do not attempt to quench a large-scale runaway reaction unless a pre-approved and tested emergency procedure is in place.

    • If the reaction is on a small scale and you are confident it can be controlled, a pre-prepared quenching agent can be added cautiously, but this should be part of a formal risk-assessed procedure.

Issue 2: The dipotassium salt intermediate is precipitating out of solution unexpectedly.

  • Probable Cause: Changes in solvent composition, temperature, or pH can cause the salt to crash out. Solid, dry energetic compounds are often significantly more sensitive to friction and impact than when in solution.[1][5]

  • Immediate Actions:

    • Do not scrape or agitate the solid material vigorously. Avoid any mechanical stress on the precipitate.

    • Attempt to redissolve the material by carefully adding more of the appropriate solvent or adjusting the temperature as per the established safe operating procedure.

    • If the solid cannot be redissolved, the mixture should be handled with extreme care. Plan for safe disposal according to your institution's hazardous waste protocols for reactive chemicals.

Issue 3: A small amount of the isolated, dry dipotassium salt needs to be handled or transferred.

  • Probable Cause: Researchers may need to transfer the isolated intermediate for analysis or subsequent reaction steps. This is a high-risk operation.

  • Preventative Measures & Actions:

    • Work on the smallest scale possible. Never isolate more than the minimum required amount.

    • Use appropriate personal protective equipment (PPE): face shield, leather gloves over chemical-resistant gloves, and a blast shield.[14]

    • Use non-sparking tools. Spatulas should be made of plastic or ceramic. Avoid metal spatulas.[5]

    • Avoid friction and impact. Do not scrape the material against glass or other hard surfaces. Handle it gently.

    • Ground all equipment to prevent electrostatic discharge.

Data Presentation: Thermal Properties of Energetic Potassium Salts

The following table summarizes thermal stability and sensitivity data for representative energetic potassium salts, highlighting the importance of thermal analysis.

Compound NameStructure TypeOnset Decomposition Temp (Td)Impact SensitivityFriction SensitivityCitation(s)
Dipotassium (3,5-dinitropyrazine-2,6-diyl)bis(nitroamide)Pyrazine Derivative220 °C>40 J>360 N[19]
Dipotassium 1,5-dinitramino tetrazoleTetrazole DerivativeNot specified, but noted as sensitive4 J36 N[3][4]
Monopotassium Trinitrophloroglucinol (B1230728)Nitro-Aromatic~150-160 °C (dehydrated)1.12 JNot specified[2][12]
Dipotassium TrinitrophloroglucinolNitro-Aromatic~150-160 °C (dehydrated)Not specifiedNot specified[12]
Potassium Salt of DNBFBenzofuroxan200–220 °C7 J< 5 N[2]

Note: Sensitivity values can vary with crystal form and testing method. Lower values indicate higher sensitivity.

Experimental Protocols

Protocol 1: Thermal Hazard Assessment using Differential Scanning Calorimetry (DSC)

This protocol outlines the steps for determining the thermal stability of a potentially energetic dipotassium salt intermediate.

Objective: To determine the onset temperature of decomposition (Tonset) and the energy of decomposition (ΔHd).

Materials:

  • Dipotassium salt sample (a few milligrams).

  • High-pressure DSC crucibles (e.g., gold-plated stainless steel).

  • DSC instrument (e.g., Netzsch 404 F1, TA Instruments Q2000).[20]

  • Inert reference material (e.g., empty crucible).

Methodology:

  • Sample Preparation (in a protected environment like a fume hood with a blast shield):

    • Carefully weigh 1-2 mg of the dry dipotassium salt intermediate into a high-pressure DSC crucible. Do not use standard aluminum pans which cannot withstand high pressure from gas evolution.

    • Hermetically seal the crucible using the appropriate press. Ensure a proper seal to contain any evolved gases during the initial decomposition phase.

  • Instrument Setup:

    • Place the sealed sample crucible and an empty reference crucible into the DSC cell.

    • Purge the DSC cell with an inert gas (e.g., nitrogen or argon) at a constant flow rate.

    • Set the experimental parameters:

      • Temperature Range: Start from ambient temperature (e.g., 30 °C) to a temperature well beyond the expected decomposition (e.g., 350 °C or 400 °C). Caution: Do not set the end temperature excessively high to avoid damaging the instrument in case of a violent decomposition.

      • Heating Rate: A standard heating rate is 5 or 10 °C/min.[14]

  • Data Acquisition:

    • Begin the heating program and record the heat flow as a function of temperature.

    • Monitor the experiment remotely if possible.

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature (°C).

    • Identify any sharp, upward-pointing (exothermic) peaks.

    • Determine the onset temperature (Tonset) by extrapolating the baseline to the tangent of the peak's leading edge. This temperature represents the point at which decomposition begins to accelerate and is a critical safety parameter.

    • Integrate the area under the exothermic peak to calculate the heat of decomposition (ΔHd) in Joules per gram (J/g). A high heat of decomposition indicates a more powerful energetic material.

  • Interpretation:

    • A low Tonset (e.g., < 180 °C) combined with a high ΔHd (e.g., > 500 J/g) indicates a significant thermal hazard.

    • Use the Tonset to define a Maximum Safe Operating Temperature for your synthesis, which should be significantly lower (e.g., by 50-100 °C) than the Tonset to provide a sufficient safety margin.

Visualizations

Hazard_Management_Workflow cluster_planning Phase 1: Planning & Assessment cluster_procedure Phase 2: Procedure & Execution cluster_outcome Phase 3: Outcome start Proposed Synthesis of Dipotassium Salt Intermediate lit_review Literature Review for Known Hazards start->lit_review hazard_id Initial Hazard Identification (Functional Groups) lit_review->hazard_id thermal_screen Thermal Screening (DSC) Determine Tonset hazard_id->thermal_screen define_params Define Safe Parameters (Max Temp, Scale) thermal_screen->define_params write_sop Write Detailed SOP with Emergency Actions define_params->write_sop execute_exp Execute Experiment with Controls write_sop->execute_exp success Successful & Safe Synthesis execute_exp->success Normal fail Process Deviation (e.g., Exotherm) execute_exp->fail Abnormal emergency_response Activate Emergency Response fail->emergency_response

Caption: Workflow for managing hazards in dipotassium salt synthesis.

Thermal_Excursion_Response start High Temperature Alarm (Temp > Safe Limit) action1 1. Immediately Stop Heating 2. Apply Maximum Cooling start->action1 decision1 Is Temperature Decreasing? action1->decision1 outcome_safe Continue to Monitor Until Stable. Investigate Cause. decision1->outcome_safe Yes action2 EVACUATE AREA ALERT SAFETY PERSONNEL decision1->action2 No

Caption: Decision tree for responding to a thermal excursion event.

References

Technical Support Center: Optimizing Reaction Conditions for Methyl Nitroacetate Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the esterification of methyl nitroacetate (B1208598).

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing methyl nitroacetate?

A1: this compound is typically synthesized through two primary routes:

  • Acid-catalyzed esterification of nitroacetic acid: This classic method involves the reaction of the dipotassium (B57713) salt of nitroacetic acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid.[1]

  • Transesterification of a different nitroacetate ester: This method involves reacting an existing nitroacetate ester with methanol in the presence of a suitable catalyst to exchange the alkyl group for a methyl group.[2] A "greener" synthesis has been developed to improve safety by avoiding the need to dry and grind the potentially explosive dipotassium salt of nitroacetic acid.[3][4]

Q2: What catalysts are effective for the esterification of this compound?

A2: Several types of catalysts can be used:

  • Strong protic acids: Concentrated sulfuric acid is a commonly used and effective catalyst for the direct esterification of the nitroacetic acid salt.[1] Hydrochloric acid has also been used.[1]

  • Lewis acids: For transesterification, Lewis acid catalysts are effective. Dibutyltin(IV)oxide (DBTO) has been shown to be a particularly effective catalyst for the transesterification of this compound with various alcohols.[2][5]

  • Heterogeneous catalysts: For general esterification, solid acid catalysts like ion exchange resins (e.g., Amberlyst 15) and zeolites can be advantageous due to their ease of separation and reusability.[5][6]

Q3: What are the critical safety precautions to consider during this synthesis?

A3: Safety is paramount when working with nitro compounds. Key precautions include:

  • Handling of the dipotassium salt of nitroacetic acid: The dry dipotassium salt is potentially explosive and should be handled with extreme care.[1][3] Grinding the dry salt should be avoided.[3][4] A newer, safer procedure recommends using the wet salt directly in the esterification step.[3]

  • Neutralization: Failure to neutralize the crude esterification product before distillation can lead to an unstable protonated species that may detonate at elevated temperatures.[3]

  • Use of appropriate personal protective equipment (PPE): Always work in a fume hood, and wear a blast shield, face shield, and other appropriate PPE.[4]

  • Solvent Choice: Historically, benzene (B151609) was used for extraction, but it is a known carcinogen.[1][3] Safer alternatives like ethyl acetate (B1210297) or dichloromethane (B109758) are recommended.[3][4]

Q4: How can I purify the final this compound product?

A4: Purification is typically achieved through the following steps:

  • Filtration: After the reaction, the solid precipitate (e.g., potassium sulfate) is removed by suction filtration.[1]

  • Solvent Evaporation: The filtrate is concentrated using a rotary evaporator.[1]

  • Extraction: The residual oil is dissolved in a suitable solvent (e.g., ethyl acetate) and washed with water to remove water-soluble impurities.[3]

  • Drying: The organic layer is dried over an anhydrous drying agent like sodium sulfate (B86663) (though newer methods may eliminate this step).[1][3]

  • Distillation: The final purification is achieved by distillation under reduced pressure.[1][3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Decomposition of the product. 3. Inefficient purification.1. Optimize reaction time and temperature: Ensure the reaction is stirred for a sufficient duration at the appropriate temperature. For the sulfuric acid-catalyzed method, this involves a period of cooling followed by warming to room temperature.[1] 2. Control reaction temperature: Maintain the recommended temperature profile. For the sulfuric acid method, the initial addition of acid should be done at low temperatures (-15°C) to prevent decomposition.[1] 3. Improve extraction and distillation techniques: Ensure proper phase separation during extraction and careful control of pressure and temperature during vacuum distillation to avoid loss of product.
Product Decomposition during Workup 1. Presence of strong acid during heating. 2. High distillation temperature.1. Neutralize before distillation: Neutralize the crude product with a mild base (e.g., saturated aqueous NaHCO₃) before distillation to remove residual acid.[3] 2. Use vacuum distillation: Distill at the lowest possible pressure to reduce the boiling point and minimize thermal decomposition.
Formation of Side Products (e.g., transesterification with solvent) 1. Use of an alcohol as a co-solvent during a different ester hydrolysis or esterification.1. Use a non-alcoholic solvent: For workup and purification, use non-reactive solvents like ethyl acetate or dichloromethane instead of alcohols.[3][7]
Difficulty in Filtering the Precipitate 1. Very fine particle size of the salt precipitate.1. Allow the precipitate to settle: After the reaction, allowing the mixture to stand may help in the agglomeration of particles. 2. Use a filter aid: Employ a filter aid like Celite to improve filtration speed and efficiency.
Explosive Hazard with Starting Material 1. Use of dry, finely ground dipotassium nitroacetate.1. Follow the "greener" protocol: Use the wet dipotassium salt of nitroacetic acid directly from its synthesis without drying and grinding to significantly improve safety.[3][4]

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification of this compound

This protocol is adapted from the Organic Syntheses procedure.[1]

Materials:

  • Finely powdered dipotassium salt of nitroacetic acid

  • Methanol

  • Concentrated sulfuric acid

  • Benzene or Ethyl Acetate (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • Charge a three-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and thermometer with the dipotassium salt of nitroacetic acid and methanol.

  • Cool the mixture to -15°C.

  • With vigorous stirring, add concentrated sulfuric acid dropwise over approximately 1 hour, maintaining the temperature at -15°C.

  • Allow the reaction mixture to warm to room temperature over 4 hours and then stir for an additional 4 hours at room temperature.

  • Remove the precipitate by suction filtration.

  • Concentrate the filtrate on a rotary evaporator at 30-40°C.

  • Dissolve the residual oil in the extraction solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by distillation.

  • Purify the product by distillation under reduced pressure.

Protocol 2: "Greener" and Safer Synthesis of this compound

This protocol is based on an improved and safer method.[3]

Materials:

  • Wet dipotassium salt of nitroacetic acid (used immediately after its synthesis)

  • Methanol

  • Concentrated sulfuric acid

  • Ethyl acetate or dichloromethane (for extraction)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Transfer the wet, filtered dipotassium salt of nitroacetic acid to a round-bottom flask.

  • Add methanol and cool the mixture in an ice-salt bath.

  • Slowly add concentrated sulfuric acid while keeping the temperature low.

  • After the addition is complete, allow the reaction to stir and warm to room temperature.

  • Filter the reaction mixture to remove the solid precipitate.

  • Concentrate the filtrate by rotary evaporation.

  • Add water to the resulting oil and neutralize with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate or dichloromethane.

  • Combine the organic layers and remove the solvent by rotary evaporation.

  • Purify the product by a single distillation under reduced pressure.

Quantitative Data Summary

Table 1: Reaction Conditions for Acid-Catalyzed Esterification

ParameterValueReference
Reactant Ratio (H₂SO₄ : Salt)3:1 molar ratio (approx.)[1]
Reactant Ratio (Methanol : Salt)~30:1 molar ratio[1]
Temperature-15°C initially, then warm to room temp.[1]
Reaction Time~8 hours[1]
Yield66-70%[1]

Table 2: Physical Properties of this compound

PropertyValueReference
Boiling Point80-82°C (at 8 mmHg)[1]
Boiling Point111-113°C (at 25 mmHg)[1]
Boiling Point65°C (at 3.9 Torr)[4]

Visualized Workflows

Esterification_Workflow Figure 1: Standard Esterification Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start: Dipotassium Salt of Nitroacetic Acid Grind Grind Dry Salt (Hazardous Step) Start->Grind Mix Mix with Methanol Grind->Mix Cool Cool to -15°C Mix->Cool Add_Acid Add H₂SO₄ Cool->Add_Acid React Stir at RT Add_Acid->React Filter Filter Precipitate React->Filter Concentrate Concentrate Filtrate Filter->Concentrate Extract Extract with Benzene Concentrate->Extract Dry Dry Organic Layer Extract->Dry Distill Vacuum Distillation Dry->Distill End End: Pure Methyl Nitroacetate Distill->End

Caption: Standard acid-catalyzed esterification workflow.

Greener_Esterification_Workflow Figure 2: 'Greener' Esterification Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start: Wet Dipotassium Salt of Nitroacetic Acid Mix Mix with Methanol Start->Mix Cool Cool Reaction Mix->Cool Add_Acid Add H₂SO₄ Cool->Add_Acid React Stir at RT Add_Acid->React Filter Filter Precipitate React->Filter Concentrate Concentrate Filtrate Filter->Concentrate Neutralize Neutralize with NaHCO₃ Concentrate->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Distill Single Vacuum Distillation Extract->Distill End End: Pure Methyl Nitroacetate Distill->End

Caption: Safer, "greener" esterification workflow.

References

Technical Support Center: Purification of Methyl 3-(methylamino)-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of methyl 3-(methylamino)-4-nitrobenzoate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of methyl 3-(methylamino)-4-nitrobenzoate.

Problem Possible Cause Suggested Solution
Low Yield After Recrystallization 1. Too much solvent was used, leaving the product in the mother liquor.[1] 2. The product is too soluble in the chosen solvent, even at low temperatures.[1] 3. Premature crystallization occurred during hot filtration.1. Concentrate the mother liquor and cool to recover more product. A simple test is to dip a glass rod in the filtrate; if significant residue forms upon solvent evaporation, there is substantial product loss.[1] 2. Select a different solvent or a solvent mixture. For related nitrobenzoates, ethanol (B145695)/water or methanol (B129727) are effective.[1] 3. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.[1]
Product "Oils Out" During Recrystallization 1. The boiling point of the recrystallization solvent is higher than the melting point of the product.[1] 2. Significant impurities are depressing the melting point.[1] 3. The solution is cooling too rapidly.[1]1. Use a solvent or solvent system with a lower boiling point.[1] 2. Add slightly more hot solvent to ensure the product remains dissolved. If oiling persists, consider an initial purification by column chromatography to remove the bulk of impurities.[1] 3. Allow the solution to cool more slowly by insulating the flask.[1]
Colored Impurities in Final Product 1. Residual starting materials or by-products from the synthesis.[1] 2. Product degradation.1. Perform a charcoal treatment during recrystallization by adding a small amount of activated charcoal to the hot solution before filtration.[1] 2. For more effective separation of colored impurities, use column chromatography. A silica (B1680970) gel column with an Ethyl Acetate (B1210297)/Dichloromethane (B109758) gradient is often effective for similar compounds.[1]
Product Fails to Crystallize 1. The solution is supersaturated but requires nucleation.[1] 2. Too much solvent was used.[1] 3. Impurities are inhibiting crystallization.[1]1. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product.[1] 2. Slowly evaporate the solvent until turbidity is observed, then allow it to cool.[1] 3. Purify the crude material by column chromatography before attempting recrystallization.[1]
Presence of Starting Material (e.g., 4-chloro-3-nitrobenzoic acid) in Product 1. Incomplete reaction during synthesis.[1]1. The acidic nature of this impurity allows for its removal with a basic wash. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a dilute aqueous sodium bicarbonate solution. The desired product should remain in the organic layer.[1]
Presence of Hydrolyzed Product (4-(methylamino)-3-nitrobenzoic acid) 1. Hydrolysis of the ester during synthesis or purification.1. Similar to removing the starting material, a wash with a dilute base can remove the acidic hydrolyzed product.[2]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of methyl 3-(methylamino)-4-nitrobenzoate?

A1: The most common impurities typically originate from the synthesis, which often involves the reaction of a starting material like 4-chloro-3-nitrobenzoic acid with methylamine (B109427), followed by esterification.[3][4] Therefore, you can expect to find unreacted starting materials, excess methylamine (which is usually removed during workup), and the hydrolyzed product, 4-(methylamino)-3-nitrobenzoic acid, particularly if the reaction or purification conditions are harsh.[1]

Q2: What is a good starting solvent system for recrystallizing methyl 3-(methylamino)-4-nitrobenzoate?

A2: While specific data for this exact compound is limited, ethanol/water mixtures are effective for the recrystallization of structurally similar compounds like methyl 3-nitrobenzoate.[1] A good starting point is to dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Reheat to get a clear solution and then allow it to cool slowly.[1] Methanol is also a viable option for recrystallization.[5]

Q3: My product appears as a persistent oil instead of a solid. What should I do?

A3: This phenomenon, known as "oiling out," can occur if the product is melting in the hot solvent or if there are significant impurities depressing the melting point.[1] Try adding more of the more "soluble" solvent (e.g., more ethanol in an ethanol/water system) to the hot mixture. If this is unsuccessful, it may be necessary to first purify the crude material using column chromatography to remove the impurities that are preventing proper crystallization.[1]

Q4: What conditions are recommended for column chromatography purification?

A4: For related nitrobenzoate compounds, flash column chromatography on silica gel has proven effective.[1] A good starting point for the mobile phase would be a mixture of ethyl acetate (EtOAc) and dichloromethane (DCM). You can begin with a low polarity mixture (e.g., 1:4 EtOAc:DCM) and gradually increase the polarity to elute your compound.[1]

Q5: How can I assess the purity of my final product?

A5: The purity of methyl 3-(methylamino)-4-nitrobenzoate can be effectively determined using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Melting point analysis is also a straightforward method to assess purity; a sharp melting point close to the literature value indicates high purity.[1]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is based on methodologies for purifying similar methyl nitrobenzoate derivatives.[1]

  • Dissolution: Place the crude methyl 3-(methylamino)-4-nitrobenzoate in a conical flask. Add the minimum amount of hot ethanol required to just dissolve the solid.[1]

  • Addition of Anti-solvent: While keeping the solution hot, add hot water dropwise until the solution shows the first sign of persistent cloudiness (turbidity).[1]

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.[1]

  • Decolorization (Optional): If the solution has colored impurities, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[6]

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-heated funnel to remove the charcoal or other insoluble materials.[6]

  • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath to maximize crystal formation.[1][2]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.[2]

  • Drying: Dry the purified crystals in a vacuum oven.[2]

Protocol 2: Purification by Column Chromatography

This protocol provides a general procedure for purification using column chromatography.

  • Select Stationary and Mobile Phase: Use silica gel as the stationary phase. A mixture of ethyl acetate and dichloromethane is a good starting mobile phase.[1][2]

  • Prepare the Column: Pack a glass column with a slurry of silica gel in the initial, low-polarity mobile phase.

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel. Load this onto the top of the column.[2]

  • Elute the Column: Run the mobile phase through the column, collecting fractions. You can gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute the compounds.[2]

  • Monitor Fractions: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.[2]

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[2]

Visualizations

Purification_Workflow start_end start_end process process decision decision impurity impurity pure_product pure_product Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Purity_Check1 Assess Purity (TLC, MP) Recrystallization->Purity_Check1 Oiling_Out Product Oils Out? Purity_Check1->Oiling_Out No Pure Pure Product Purity_Check1->Pure Yes Low_Yield Low Yield? Oiling_Out->Low_Yield No Column_Chromatography Column Chromatography Oiling_Out->Column_Chromatography Yes Colored_Product Colored Product? Low_Yield->Colored_Product No Mother_Liquor Concentrate Mother Liquor Low_Yield->Mother_Liquor Yes Colored_Product->Column_Chromatography Yes Impure1 Impure: Re-purify or use Column Chromatography Colored_Product->Impure1 No Purity_Check2 Assess Purity (HPLC, NMR) Column_Chromatography->Purity_Check2 Purity_Check2->Pure Yes Impure2 Impure: Combine impure fractions and re-purify Purity_Check2->Impure2 No Mother_Liquor->Recrystallization

Caption: General purification workflow for methyl 3-(methylamino)-4-nitrobenzoate.

Troubleshooting_Logic cluster_oiling Issue: Product Oils Out cluster_crystallization Issue: Fails to Crystallize issue issue cause cause solution solution Oiling Product Oils Out Cause_Oiling1 High BP Solvent Oiling->Cause_Oiling1 Cause_Oiling2 High Impurity Oiling->Cause_Oiling2 Cause_Oiling3 Rapid Cooling Oiling->Cause_Oiling3 Solution_Oiling1 Use lower BP solvent Cause_Oiling1->Solution_Oiling1 Solution_Oiling2 Pre-purify via Column Chromatography Cause_Oiling2->Solution_Oiling2 Solution_Oiling3 Cool slowly Cause_Oiling3->Solution_Oiling3 No_Crystals Fails to Crystallize Cause_NoCry1 No Nucleation No_Crystals->Cause_NoCry1 Cause_NoCry2 Too much solvent No_Crystals->Cause_NoCry2 Solution_NoCry1 Scratch flask / Add seed crystal Cause_NoCry1->Solution_NoCry1 Solution_NoCry2 Evaporate some solvent Cause_NoCry2->Solution_NoCry2

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: Storage and Handling of Methyl Nitroacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl nitroacetate (B1208598). The information is designed to help prevent its decomposition during storage and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for methyl nitroacetate?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent exposure to moisture and atmospheric contaminants. A well-ventilated area is also recommended.[2] For laboratory-scale quantities, storage in a refrigerator is a good practice, although room temperature is generally acceptable.[1][3]

Q2: What are the primary causes of this compound decomposition?

A2: The decomposition of this compound can be initiated by several factors:

  • Elevated Temperatures: Like many nitroalkanes, this compound is an energetic compound, and its decomposition is accelerated by heat.[4]

  • Exposure to Light: this compound is listed as light-sensitive, and photodecomposition can occur upon exposure to UV radiation.[1]

  • Presence of Impurities: Acidic or basic residues from the synthesis process can catalyze hydrolysis.[5][6]

  • Incompatible Materials: Contact with strong bases or strong oxidizing agents can lead to vigorous reactions and decomposition.

Q3: What are the observable signs of this compound decomposition?

A3: Decomposition may be indicated by the following:

  • Color Change: A noticeable change from a colorless or light-yellow liquid to a darker yellow or brown hue.

  • Gas Evolution: The release of gaseous byproducts, which could include nitrogen oxides (NOx) and carbon oxides.

  • Pressure Buildup: In a sealed container, the evolution of gaseous decomposition products can lead to a dangerous increase in pressure.

  • Changes in pH: Hydrolysis will produce nitroacetic acid, leading to a decrease in the pH of the sample.

Q4: Are there any specific materials to avoid for storing this compound?

A4: Avoid storing this compound in containers with basic or strongly oxidizing surfaces. Use chemically inert containers, such as amber glass bottles with PTFE-lined caps, to prevent both light exposure and potential reactions with the container material.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Discoloration (Yellowing/Browning) of the Sample 1. Photodecomposition: Exposure to UV or ambient light. 2. Thermal Decomposition: Storage at elevated temperatures. 3. Presence of Impurities: Contaminants from synthesis or handling.1. Ensure storage in an amber or opaque container, away from direct light sources. 2. Verify that the storage temperature is consistently cool. 3. Consider re-purification of the material if purity is critical for the application.
Unexpected Results in Reactions 1. Decomposition of Starting Material: Use of degraded this compound. 2. Hydrolysis: Presence of water leading to the formation of nitroacetic acid and methanol.1. Check the purity of the this compound using analytical methods like HPLC or GC-MS before use. 2. Ensure that all solvents and reagents are anhydrous, and reactions are carried out under an inert atmosphere if sensitive to moisture.
Pressure Buildup in the Storage Container Thermal Decomposition: Gaseous byproducts are being generated due to storage at too high a temperature.1. CAUTION: Handle the container with extreme care. Do not attempt to open it if significant pressure is suspected. 2. Cool the container slowly to reduce the internal pressure. 3. If safe to do so, vent the container in a well-ventilated fume hood. 4. Review storage conditions and move the material to a cooler location.

Experimental Protocols

Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity of this compound and detect degradation products.

Objective: To separate this compound from its potential degradation products and synthesis-related impurities.

Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or phosphoric acid (for pH adjustment)

  • This compound sample

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of water (with 0.1% formic acid for pH control) and acetonitrile. A typical starting gradient could be 10% to 90% acetonitrile over 20 minutes.

  • Sample Preparation: Dissolve a small, accurately weighed amount of this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm (or a wavelength determined by UV-Vis scan of this compound)

  • Forced Degradation Studies: To ensure the method is stability-indicating, subject the this compound sample to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.[7]

    • Acid Hydrolysis: Treat with 0.1 M HCl at 60 °C.

    • Base Hydrolysis: Treat with 0.1 M NaOH at room temperature.

    • Oxidation: Treat with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat the solid or a solution at a temperature below its boiling point (e.g., 80 °C).

    • Photodegradation: Expose a solution to UV light.

  • Analysis: Analyze the stressed samples using the developed HPLC method to ensure that all degradation products are well-separated from the parent peak of this compound.

Accelerated Stability Testing Protocol

This protocol outlines a general procedure for conducting an accelerated stability study to predict the long-term stability of this compound.

Objective: To evaluate the effect of elevated temperature on the decomposition of this compound over time.

Materials:

  • Stability chambers or ovens capable of maintaining constant temperature

  • Inert, sealable vials (e.g., amber glass vials with PTFE-lined septa)

  • This compound

  • Analytical balance

  • HPLC or GC-MS for purity analysis

Methodology:

  • Sample Preparation: Dispense accurately weighed aliquots of high-purity this compound into several vials.

  • Storage Conditions: Place the vials in stability chambers at a minimum of three elevated temperatures (e.g., 40 °C, 50 °C, and 60 °C).[2]

  • Time Points: At specified time intervals (e.g., 0, 1, 2, 4, and 8 weeks), remove one vial from each temperature condition.

  • Analysis: Allow the vial to cool to room temperature and analyze the contents for the remaining percentage of this compound using a validated stability-indicating HPLC or GC-MS method.

  • Data Analysis: Plot the natural logarithm of the concentration of this compound versus time for each temperature. The slope of this line will give the degradation rate constant (k) at that temperature.

  • Arrhenius Plot: Plot the natural logarithm of the rate constants (ln(k)) versus the inverse of the absolute temperature (1/T). The slope of this line is equal to -Ea/R, where Ea is the activation energy and R is the gas constant.

  • Shelf-Life Prediction: Use the Arrhenius equation to extrapolate the degradation rate at normal storage temperatures (e.g., 25 °C or 5 °C) and predict the shelf-life.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
ParameterRecommendationRationale
Temperature Cool (2-8 °C recommended for long-term storage)To minimize thermal decomposition.
Light In the dark (amber glass or opaque container)To prevent photodecomposition.[1]
Atmosphere Tightly sealed container, consider inert gas overlay (e.g., Argon) for long-term storageTo prevent hydrolysis from atmospheric moisture and oxidation.
Container Material Chemically inert glass (e.g., borosilicate) with a PTFE-lined capTo prevent reaction with the container.
Table 2: Incompatible Materials
Material ClassExamplesPotential Hazard
Strong Bases Sodium hydroxide, potassium carbonateCan catalyze rapid decomposition and hydrolysis.
Strong Oxidizing Agents Peroxides, nitric acidCan lead to vigorous, exothermic reactions.
Strong Acids Concentrated sulfuric acidCan catalyze hydrolysis, especially at elevated temperatures.[5]

Visualizations

Decomposition_Pathways cluster_thermal Thermal Decomposition cluster_photo Photochemical Decomposition cluster_hydrolysis Hydrolysis MNA This compound Thermal_Stress Heat MNA->Thermal_Stress exposure to Light_Stress UV Light MNA->Light_Stress exposure to Hydrolysis_Stress Water (Acid/Base Catalyzed) MNA->Hydrolysis_Stress exposure to Thermal_Products NOx, CO, CO2, H2O Thermal_Stress->Thermal_Products Photo_Products Radical Intermediates, NOx Light_Stress->Photo_Products Hydrolysis_Products Nitroacetic Acid + Methanol Hydrolysis_Stress->Hydrolysis_Products Experimental_Workflow start Start: Suspected Decomposition check_storage Verify Storage Conditions (Temp, Light, Seal) start->check_storage analytical_testing Perform Purity Analysis (e.g., HPLC, GC-MS) check_storage->analytical_testing compare_spec Compare to Specification or Reference Standard analytical_testing->compare_spec decision Purity Acceptable? compare_spec->decision use_material Use Material decision->use_material Yes repurify_discard Repurify or Discard Material decision->repurify_discard No review_handling Review Handling Procedures repurify_discard->review_handling

References

identifying and removing impurities from methyl nitroacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and removing impurities from methyl nitroacetate (B1208598).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude methyl nitroacetate?

A1: Common impurities in this compound often stem from the synthesis process. These can include:

  • Unreacted Starting Materials: Nitromethane (B149229), methanol (B129727), and residual acids (like sulfuric acid) used in the esterification process.

  • Byproducts of Synthesis: Dimerization products of nitromethane can form under basic conditions.[1] Methyl sulfate (B86663) or dimethyl sulfate can also be present if methanol reacts with sulfuric acid.

  • Solvents: Solvents used during the workup and extraction, such as benzene, ethyl acetate, or dichloromethane, may remain.[2][3][4]

  • Water: Introduced during the reaction or workup steps.

  • Decomposition Products: this compound can be sensitive to high temperatures and acidic or basic conditions, leading to decomposition.[5][6][7]

Q2: My crude this compound is a dark color. What causes this and how can I fix it?

A2: A dark color, often described as reddish-brown, can develop during the synthesis of the dipotassium (B57713) salt of nitroacetic acid, a common intermediate.[6] This coloration can be carried over into the final product. The color is often due to side reactions and the presence of impurities. Purification by fractional distillation is typically effective in removing these colored impurities, resulting in a clear, colorless liquid.[4]

Q3: I'm concerned about the stability of this compound during purification. What precautions should I take?

A3: this compound can be unstable, particularly in the presence of strong acids or bases and at elevated temperatures.[5][6][7] It is crucial to neutralize any residual acid from the synthesis before distillation to prevent decomposition, which can be hazardous.[8] When performing distillations, it is recommended to use reduced pressure to keep the temperature down. Avoid prolonged heating. For safe handling, always wear appropriate personal protective equipment (PPE), including gloves and eye protection, and work in a well-ventilated fume hood.[6]

Q4: Can I use recrystallization to purify this compound?

A4: Recrystallization is a technique typically used for purifying solid compounds. Since this compound is a liquid at room temperature, recrystallization is not a suitable method for its purification. The primary method for purifying liquid compounds like this compound is distillation.

Troubleshooting Guides

Distillation Issues

Problem: My this compound is not distilling at the expected temperature.

  • Possible Cause 1: Incorrect pressure reading. The boiling point of a liquid is highly dependent on the pressure. Ensure your vacuum gauge is calibrated and providing an accurate reading.

  • Solution 1: Verify the accuracy of your pressure gauge. Refer to the vapor pressure data to correlate the expected boiling point with the measured pressure.

  • Possible Cause 2: Presence of volatile impurities. Low-boiling impurities such as residual solvents (e.g., methanol, ethyl acetate) will distill first at a lower temperature.

  • Solution 2: Collect the initial lower-boiling fraction separately. Once the temperature stabilizes at the expected boiling point of this compound, switch to a clean receiving flask to collect the pure product.

  • Possible Cause 3: Presence of high-boiling impurities. If the boiling point is higher than expected, it could indicate the presence of higher molecular weight impurities.

  • Solution 3: Continue the distillation and collect the fraction at the correct boiling point. The higher-boiling impurities will remain in the distillation flask. Be careful not to distill to dryness.

Chromatography Issues

Problem: I am trying to use column chromatography to purify this compound, but I am not getting good separation.

  • Possible Cause 1: Inappropriate solvent system (eluent). The polarity of the solvent system is critical for good separation on a silica (B1680970) gel column.

  • Solution 1: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system before running the column. A good starting point for nitro compounds is a mixture of hexane (B92381) and ethyl acetate.[9] Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for this compound.

  • Possible Cause 2: Compound instability on silica gel. Some nitro compounds can be sensitive to the acidic nature of silica gel, leading to decomposition on the column.[9]

  • Solution 2: Consider deactivating the silica gel by adding a small amount of a base like triethylamine (B128534) to the eluent.[9] Alternatively, use a different stationary phase such as neutral alumina.

Data Presentation

Table 1: Physical Properties of this compound and Common Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C) at 760 mmHgBoiling Point (°C) at Reduced Pressure
This compound 119.08195-19880-82 @ 8 mmHg[6], 111-113 @ 25 mmHg[6]
Nitromethane61.04101.2[10]65 @ 280 mmHg[2]
Methanol32.0464.7-
Dimethyl Sulfate126.13188[3][4][11][12][13]76 @ 15 mmHg[11]
Methyl Sulfate112.11Decomposes-
Ethyl Acetate88.1177.1-
Dichloromethane84.9339.6-
Benzene78.1180.1-

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Distillation
  • Neutralization: Before distillation, wash the crude this compound with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.[8] Separate the organic layer.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Filtration: Filter to remove the drying agent.

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and all joints are properly sealed.

  • Distillation: Heat the flask gently. Collect any low-boiling impurities that distill first.

  • Product Collection: When the distillation temperature stabilizes at the boiling point of this compound at the given pressure (refer to Table 1), collect the purified product in a clean receiving flask.

  • Storage: Store the purified this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[14]

Protocol 2: Purity Assessment by Thin Layer Chromatography (TLC)
  • Plate Preparation: Obtain a silica gel TLC plate.

  • Spotting: Dissolve a small amount of the crude and purified this compound in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, spot the solutions on the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).[9] Allow the solvent to travel up the plate.

  • Visualization: Remove the plate and visualize the spots under a UV lamp. The absence of impurity spots in the purified sample lane indicates successful purification.

Visualizations

experimental_workflow crude_product Crude Methyl Nitroacetate neutralization Neutralization (e.g., NaHCO3 wash) crude_product->neutralization drying Drying (e.g., Na2SO4) neutralization->drying distillation Vacuum Distillation drying->distillation pure_product Pure Methyl Nitroacetate distillation->pure_product analysis Purity Analysis (TLC, GC-MS, NMR) pure_product->analysis

Caption: Workflow for the purification of this compound.

troubleshooting_logic start Distillation Problem wrong_temp Incorrect Boiling Point start->wrong_temp low_bp Lower than Expected wrong_temp->low_bp Is it... high_bp Higher than Expected wrong_temp->high_bp Is it... cause_low Volatile Impurities or Incorrect Pressure Reading low_bp->cause_low cause_high High-Boiling Impurities high_bp->cause_high solution_low Collect Fore-run or Check Vacuum Gauge cause_low->solution_low solution_high Collect Fraction at Correct BP cause_high->solution_high

Caption: Troubleshooting logic for distillation problems.

References

Technical Support Center: Managing Runaway Reactions in Esterification Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on identifying, preventing, and managing runaway reactions during esterification processes. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to enhance laboratory safety and ensure procedural success.

Troubleshooting Guide: Temperature Excursions

Uncontrolled temperature increases are a primary indicator of a potential runaway reaction. This guide provides immediate steps to take if you observe a temperature excursion.

Question: My esterification reaction temperature is rising unexpectedly and is not responding to standard cooling. What should I do?

Answer:

An unexpected temperature rise that does not respond to primary cooling is a critical situation that requires immediate and calm action. Follow these steps:

  • Immediate Action - Cooling:

    • Increase the flow of your primary cooling system to its maximum capacity.

    • If available, activate a secondary or emergency cooling system. This could be an ice bath, a cooling coil with a colder refrigerant, or an external cooling jacket.[1]

  • Stop Reagent Addition:

    • If you are performing a semi-batch process, immediately stop the addition of any reagents.[2] This will prevent adding more fuel to the exothermic reaction.

  • Assess and Prepare for Escalation:

    • Alert a colleague or supervisor to the situation. Do not handle a potential runaway reaction alone.

    • Ensure clear access to emergency exits and safety equipment, such as fire extinguishers and emergency showers.[3][4]

    • Prepare for an emergency shutdown if the temperature continues to rise unabated.

  • Emergency Shutdown:

    • If the temperature rise cannot be controlled, initiate a controlled emergency shutdown of the reactor. This may involve quenching the reaction by adding a cold, inert solvent or a reaction inhibitor.[1]

    • Follow your laboratory's specific emergency shutdown procedures.[5] If you do not have one, a general procedure is provided in the "Experimental Protocols" section of this guide.

  • Evacuation:

    • If the reaction continues to accelerate, shows signs of rapid pressure increase (e.g., venting from the pressure relief system), or if you feel the situation is becoming uncontrollable, evacuate the immediate area.

    • Activate any local alarms and follow your institution's emergency evacuation plan.[4]

Logical Diagram: Troubleshooting Temperature Excursions

Troubleshooting_Temperature_Excursion start Temperature Excursion Detected increase_cooling Increase Primary Cooling to Max start->increase_cooling stop_reagent Stop All Reagent Addition start->stop_reagent is_controlled Is Temperature Stabilizing? increase_cooling->is_controlled stop_reagent->is_controlled monitor Continue to Monitor Reaction is_controlled->monitor Yes emergency_shutdown Initiate Emergency Shutdown (e.g., Quench Reaction) is_controlled->emergency_shutdown No end Situation Controlled monitor->end is_controllable Is Shutdown Effective? emergency_shutdown->is_controllable evacuate Evacuate Area & Follow Emergency Procedures is_controllable->evacuate No is_controllable->end Yes

Caption: A workflow for responding to a temperature excursion in an esterification reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of runaway reactions in esterification?

A1: Runaway reactions in esterification are typically caused by a failure to adequately remove the heat generated by the exothermic process.[6][7] Key contributing factors include:

  • Insufficient Cooling: The cooling system's capacity is inadequate for the scale or rate of the reaction.[6]

  • Improper Reagent Addition: Adding reactants too quickly in a semi-batch process can lead to a rapid accumulation of unreacted material and a sudden, uncontrolled release of heat.

  • Agitation Failure: Poor mixing can create localized hot spots where the reaction rate accelerates, initiating a thermal runaway.[8]

  • Incorrect Reaction Scale-up: The ratio of heat transfer area to reaction volume decreases as the reactor size increases, making heat removal less efficient at larger scales.[7][9]

  • Human Error: Mistakes in procedure, such as incorrect reagent concentrations or setpoints, can lead to unexpected exotherms.

Q2: How can I prevent a runaway reaction before it starts?

A2: Proactive safety measures are critical. These include:

  • Thorough Hazard Assessment: Before conducting any new esterification, perform a comprehensive risk assessment. This includes understanding the thermochemistry of the reaction (heat of reaction, adiabatic temperature rise) and any potential side reactions or decomposition pathways.[2][6]

  • Calorimetric Studies: Use techniques like reaction calorimetry to determine the heat of reaction, heat flow, and maximum temperature of the synthetic route (MTSR) under process conditions. This data is invaluable for safe scale-up.[8]

  • Proper Equipment Design: Ensure your reactor is equipped with an adequate cooling system, reliable agitation, and appropriate safety devices like pressure relief valves and rupture disks.[1]

  • Controlled Reagent Addition: For exothermic esterifications, use a semi-batch approach where one reactant is added at a controlled rate, ensuring that the rate of heat generation does not exceed the cooling capacity.[2]

  • Adherence to Protocols and Training: Ensure all personnel are thoroughly trained on the specific procedures and potential hazards.[4]

Q3: What are the key parameters to monitor during an esterification to ensure safety?

A3: Continuous monitoring of critical parameters is essential for early detection of deviations that could lead to a runaway reaction. Key parameters include:

  • Reaction Temperature: This is the most critical parameter. Use a calibrated temperature probe placed directly in the reaction mixture.

  • Coolant Temperature and Flow Rate: Monitor the inlet and outlet temperatures of your cooling system, as well as the flow rate, to ensure it is functioning correctly.

  • Agitator Speed and Power Draw: A change in agitator power draw can indicate an increase in viscosity, which may affect heat transfer. A loss of agitation is a critical failure.

  • Reagent Addition Rate: In a semi-batch process, the feed rate of the limiting reactant should be carefully controlled and monitored.

  • Pressure: In a closed system, a rise in pressure can indicate an increase in temperature and the vaporization of solvents or the generation of gaseous byproducts.[1]

Q4: What is an "adiabatic temperature rise" and why is it important?

A4: The adiabatic temperature rise (ΔT_ad) is the theoretical temperature increase of the reaction mixture if all the heat generated by the reaction were to be contained within the system with no heat loss to the surroundings. It is a crucial parameter for assessing the severity of a potential runaway reaction. A large ΔT_ad indicates that a loss of cooling could lead to a very high final temperature, potentially causing boiling, over-pressurization, or decomposition.

Quantitative Data for Common Esterification Reactions

Understanding the thermal hazards of an esterification reaction is crucial for safe process design and scale-up. The following table provides thermochemical data for several common esterification reactions.

Carboxylic AcidAlcoholEster ProductHeat of Reaction (ΔH_r) (kJ/mol)Activation Energy (E_a) (kJ/mol)
Acetic AcidEthanolEthyl Acetate-3.6 to -35.8830.02
Acetic AnhydrideMethanolMethyl Acetate-6641.6 - 81.02
Propanoic AcidEthanolEthyl Propanoate-52.6
Propanoic Acid1-PropanolPropyl Propanoate-49.9
Propanoic Acid1-ButanolButyl Propanoate-47.3

Note: The heat of reaction and activation energy can vary based on the catalyst used and the specific reaction conditions. The data presented here is for illustrative purposes and should be confirmed with experimental data for your specific process.

Experimental Protocols

Protocol 1: Safety-Focused Fischer Esterification (Lab Scale)

This protocol outlines a general procedure for a Fischer esterification with an emphasis on safety checkpoints.

Materials:

  • Carboxylic acid

  • Alcohol (often used in excess as the solvent)[10][11]

  • Concentrated sulfuric acid (catalyst)[10][12]

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Temperature probe

  • Secondary containment (e.g., a larger container to place the heating mantle in)

  • Ice bath for emergency cooling

Procedure:

  • Preparation and Risk Assessment:

    • Before starting, conduct a thorough risk assessment for all chemicals being used, paying close attention to the hazards of concentrated sulfuric acid.[3][13]

    • Ensure all glassware is dry and free of cracks.[14]

    • Set up the apparatus in a fume hood with the sash at the lowest practical height.

  • Charging the Reactor:

    • To the round-bottom flask, add the carboxylic acid and the alcohol.[14]

    • SAFETY CHECKPOINT: Begin stirring the mixture to ensure homogeneity before adding the catalyst.

    • Slowly and carefully add the concentrated sulfuric acid dropwise while stirring.[10][12] An exothermic reaction may occur upon addition. Monitor the temperature closely.

  • Reaction Setup and Execution:

    • Attach the reflux condenser and ensure a gentle but steady flow of cooling water.[6][14]

    • Place the temperature probe in the reaction mixture, ensuring it does not interfere with the stirring.

    • Place the heating mantle under the flask, using a lab jack to allow for quick removal if necessary.[7]

    • SAFETY CHECKPOINT: Before applying heat, ensure the system is not sealed and that there is a clear path for pressure to be released through the condenser.

    • Begin heating the reaction to the desired reflux temperature.[6] Monitor the temperature closely as it approaches the setpoint.

    • Maintain the reaction at reflux for the desired time, continuously monitoring the temperature.

  • Work-up and Shutdown:

    • Once the reaction is complete, turn off the heat and lower the heating mantle.[14]

    • Allow the mixture to cool to room temperature before disassembling the apparatus.

    • Follow appropriate procedures for quenching any remaining acid and purifying the ester product.

Protocol 2: Reaction Calorimetry for Esterification Safety Analysis

Reaction calorimetry is a powerful tool for measuring the heat evolved during a chemical reaction, providing critical data for safe scale-up.

Objective: To determine the heat of reaction (ΔH_r) and the rate of heat release for an esterification reaction.

Equipment:

  • Reaction calorimeter (e.g., Mettler-Toledo RC1 or similar)

  • Glass reactor with a jacket for temperature control

  • Overhead stirrer

  • Temperature probes for the reactor and jacket

  • Automated dosing system for reagent addition

Procedure:

  • Calibration:

    • Perform a calibration of the calorimeter to determine the heat transfer coefficient (UA) of the reactor system. This is typically done by introducing a known amount of heat and measuring the temperature response.

  • Reaction Setup:

    • Charge the reactor with the initial reactants (e.g., the alcohol and a portion of the solvent).

    • Start the stirrer and allow the system to reach thermal equilibrium at the desired starting temperature.

  • Isothermal Reaction Monitoring:

    • Begin the controlled addition of the second reactant (e.g., the carboxylic acid with the catalyst) at a constant rate using the automated dosing system.

    • The calorimeter will maintain a constant reaction temperature (isothermal conditions) by adjusting the temperature of the jacket fluid.

    • The heat flow from the reaction is continuously calculated by the calorimetry software based on the temperature difference between the reactor and the jacket and the pre-determined heat transfer coefficient.

  • Data Analysis:

    • The total heat of reaction is determined by integrating the heat flow curve over the duration of the reaction.

    • The rate of heat release at any given time can be read directly from the heat flow curve. This information is crucial for ensuring that the rate of heat generation does not exceed the cooling capacity of the plant-scale reactor.

    • The data can also be used to determine the reaction kinetics.

  • Post-Reaction Analysis:

    • After the reaction is complete, take a sample for analysis (e.g., by GC or NMR) to determine the final conversion. This allows for the normalization of the heat of reaction per mole of reactant consumed.

Mandatory Visualizations

Emergency Response to Runaway Reaction

Emergency_Response runaway Runaway Reaction Confirmed (Rapid T and P Increase) alarm Activate Emergency Alarm runaway->alarm shutdown Execute Emergency Shutdown (Quench/Dump System) alarm->shutdown evacuate Evacuate Immediate Area shutdown->evacuate notify Notify Emergency Response Team evacuate->notify isolate Isolate the Area (Close Doors) evacuate->isolate assemble Assemble at Muster Point notify->assemble isolate->assemble

Caption: A logical flow for an emergency response to a confirmed runaway reaction.

Safe Experimental Workflow for Esterification

Safe_Workflow plan Plan Experiment & Conduct Risk Assessment prep Prepare Equipment & Verify Safety Systems plan->prep execute Execute Reaction with Continuous Monitoring prep->execute shutdown Normal Shutdown & Cool Down execute->shutdown workup Product Workup & Purification shutdown->workup cleanup Decontaminate & Clean Equipment workup->cleanup

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of Methyl Nitroacetate: HPLC vs. NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of chemical intermediates is a cornerstone of reliable and reproducible research. Methyl nitroacetate (B1208598), a versatile building block in organic synthesis, is no exception. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for assessing the purity of methyl nitroacetate. We will delve into detailed experimental protocols, present comparative data, and discuss the orthogonal strengths of each method.

Orthogonal Approaches to Purity Assessment

HPLC and quantitative NMR (qNMR) are considered orthogonal techniques, meaning they rely on different physicochemical principles for analysis. HPLC separates components of a mixture based on their differential partitioning between a mobile phase and a stationary phase, excelling at the detection and quantification of trace impurities.[1] In contrast, qNMR provides structural information and a direct quantitative measure of the analyte against a certified internal standard, without the need for a specific reference standard of the analyte itself.[2] Utilizing both methods provides a more comprehensive and robust assessment of purity than either technique alone.

Data Presentation: A Comparative Analysis

A hypothetical batch of this compound was analyzed by both HPLC and qNMR to determine its purity and identify potential impurities. The synthesis of this compound can result in impurities from unreacted starting materials, such as nitromethane, or byproducts from side reactions.[3] The quantitative results from both analyses are summarized in the tables below.

Table 1: HPLC Purity Analysis of this compound

ComponentRetention Time (min)Area (%)
Nitromethane2.50.15
This compound 4.2 99.75
Unknown Impurity A5.80.10

Table 2: qNMR Purity Analysis of this compound

Analyte/ImpurityPurity (% w/w)
This compound 99.6
Residual Solvents0.2
Water Content0.2

In this hypothetical scenario, both techniques show high purity for the this compound batch. HPLC provides detailed information on individual impurities that can be chromatographically separated, while qNMR offers a highly accurate absolute purity value and detects non-UV active substances like water and residual solvents.

Experimental Protocols

HPLC-UV Purity Assessment

Objective: To determine the purity of this compound using a reversed-phase HPLC-UV method.

Instrumentation and Materials:

  • HPLC System: An HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[4]

  • Mobile Phase A: Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Analyte: this compound.

  • Reference Standard: this compound (purity ≥ 99.5%).

  • Analytical Balance: Accurate to ±0.01 mg.

Chromatographic Conditions:

  • Gradient: A linear gradient from 20% B to 80% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

Data Analysis:

The purity is calculated based on the area percent of the this compound peak relative to the total area of all peaks in the chromatogram.

Quantitative ¹H NMR (qNMR) Purity Assessment

Objective: To determine the absolute purity of this compound using qNMR with an internal standard.

Instrumentation and Materials:

  • NMR Spectrometer: 400 MHz or higher.[5]

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃).

  • Analyte: this compound.

  • Analytical Balance: Accurate to ±0.01 mg.

Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 10 mg of the internal standard (Maleic acid) into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

  • Transfer the solution to a 5 mm NMR tube.

NMR Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant protons).

  • Number of Scans: 16.

  • Acquisition Time: 4 seconds.

Data Processing and Calculation:

  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Phase and baseline correct the spectrum.

  • Integrate a well-resolved, non-overlapping peak of this compound (e.g., the singlet for the methyl ester protons) and a peak from the internal standard (e.g., the singlet for the olefinic protons of maleic acid).

  • The purity of this compound is calculated using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Mandatory Visualization

Purity_Analysis_Workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_nmr NMR Analysis cluster_comparison Data Comparison and Reporting Sample This compound Sample HPLC_Prep Prepare Sample and Standard Solutions Sample->HPLC_Prep NMR_Prep Prepare Sample with Internal Standard Sample->NMR_Prep HPLC_Run Inject into HPLC System HPLC_Prep->HPLC_Run HPLC_Data Acquire Chromatogram HPLC_Run->HPLC_Data HPLC_Analysis Calculate Area Percent Purity HPLC_Data->HPLC_Analysis Comparison Compare Purity Results HPLC_Analysis->Comparison NMR_Run Acquire ¹H NMR Spectrum NMR_Prep->NMR_Run NMR_Data Process Spectrum (Integrate Peaks) NMR_Run->NMR_Data NMR_Analysis Calculate Absolute Purity NMR_Data->NMR_Analysis NMR_Analysis->Comparison Report Final Purity Report Comparison->Report

References

A Safer Path to Methyl Nitroacetate: A Comparative Guide to a New Greener Synthesis Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of key chemical intermediates that prioritizes safety and environmental responsibility is paramount. This guide provides a comprehensive comparison of a novel, safer synthesis protocol for methyl nitroacetate (B1208598) with the traditional Steinkopf method, supported by experimental data and detailed methodologies.

The synthesis of methyl nitroacetate, a valuable building block in organic chemistry, has traditionally been fraught with significant safety hazards. The classical Steinkopf method involves the isolation and grinding of dry dipotassium (B57713) nitroacetate, a known explosive intermediate.[1] Furthermore, this method utilizes benzene (B151609), a carcinogenic solvent, for extraction.[1] A recently developed "greener" protocol mitigates these risks by eliminating the need to handle the explosive intermediate in its dry state and by substituting benzene with safer, more environmentally benign solvents.[2][3][4][5]

This guide will objectively compare the performance of these two protocols, presenting quantitative data, detailed experimental procedures, and visual representations of the workflows to aid researchers in making informed decisions for their laboratory practices.

Performance Comparison: A Quantitative Overview

The following table summarizes the key performance indicators for both the traditional Steinkopf method and the new, greener synthesis protocol for this compound.

ParameterTraditional Steinkopf MethodNew, Greener Protocol
Yield 66-70%~75%
Purity High (after two distillations)High (after a single distillation)
Reaction Time ~14-16 hours (including intermediate preparation and drying)~6-8 hours
Key Safety Hazards - Handling of explosive, dry dipotassium nitroacetate. - Use of carcinogenic benzene.- In-situ use of the wet, non-explosive dipotassium salt. - Use of less toxic solvents (ethyl acetate (B1210297) or dichloromethane).
Environmental Impact - Use of a hazardous solvent (benzene). - Multiple energy-intensive distillations.- Use of more environmentally friendly solvents. - Reduced energy consumption with a single distillation.

Experimental Protocols

Traditional Steinkopf Method for this compound Synthesis

This protocol is adapted from Organic Syntheses.[1]

Step 1: Preparation of Dipotassium Salt of Nitroacetic Acid

  • In a 3-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, condenser, and dropping funnel, a solution of 224 g of potassium hydroxide (B78521) in 112 g of water is prepared.

  • 61 g (1.0 mole) of nitromethane (B149229) is added dropwise over 30 minutes. The reaction is exothermic and the temperature may rise to 60-80°C.

  • The mixture is heated to reflux for 1 hour at approximately 160°C without stirring.

  • After cooling to room temperature, the precipitated crystalline product is filtered, washed with methanol (B129727), and dried in a vacuum desiccator. This yields 71.5–80.0 g (79–88%) of the dipotassium salt of nitroacetic acid. Caution: The dry salt is explosive and must be handled with extreme care. [1]

Step 2: Esterification to this compound

  • 70 g (0.39 mole) of finely powdered dry dipotassium salt of nitroacetic acid is placed in a 2-liter, three-necked, round-bottomed flask with 465 ml of methanol.

  • The mixture is cooled to -15°C.

  • 116 g of concentrated sulfuric acid is added dropwise with vigorous stirring over approximately 1 hour, maintaining the temperature at -15°C.

  • The reaction mixture is allowed to warm to room temperature over 4 hours and then stirred for an additional 4 hours.

  • The precipitate is removed by filtration. The filtrate is concentrated on a rotary evaporator.

  • The residual oil is dissolved in benzene and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate.

  • Benzene is removed by distillation.

  • The final product is obtained by distillation under reduced pressure, yielding 30–32 g (66–70%) of this compound.[1]

New, Greener Synthesis Protocol for this compound

This protocol is based on the publication by Johnson, E. C., et al. in Organic Process Research & Development (2017).

Step 1: In-situ Preparation of Dipotassium Salt of Nitroacetic Acid

  • In a suitable reaction vessel, a solution of potassium hydroxide in water is prepared.

  • Nitromethane is added at a controlled rate to form the dipotassium salt of nitroacetic acid in solution.

  • Crucially, the dipotassium salt is not isolated or dried, but is used directly in the next step as a wet slurry, eliminating the explosion hazard.

Step 2: Esterification and Workup

  • The aqueous slurry of the dipotassium salt is cooled, and methanol and sulfuric acid are added under controlled temperature conditions.

  • After the reaction is complete, the product is extracted using a safer solvent such as ethyl acetate or dichloromethane.[2][3][4][5]

  • The organic layer is washed and concentrated.

  • The pure this compound is obtained by a single distillation, affording a yield of approximately 75%.

Visualizing the Protocols

The following diagrams, generated using Graphviz, illustrate the workflows of both the traditional and the new, safer synthesis protocols, highlighting the key differences in safety and efficiency.

G cluster_0 Traditional Steinkopf Method Nitromethane Nitromethane Dipotassium Salt\n(Dry, Explosive) Dipotassium Salt (Dry, Explosive) Nitromethane->Dipotassium Salt\n(Dry, Explosive) KOH, H2O, heat Grinding Grinding Dipotassium Salt\n(Dry, Explosive)->Grinding Hazardous Step Esterification Esterification Grinding->Esterification MeOH, H2SO4 Workup with Benzene Workup with Benzene Esterification->Workup with Benzene Carcinogenic Solvent Two Distillations Two Distillations Workup with Benzene->Two Distillations This compound\n(66-70% Yield) This compound (66-70% Yield) Two Distillations->this compound\n(66-70% Yield)

Caption: Workflow of the traditional Steinkopf synthesis of this compound.

G cluster_1 New, Greener Protocol Nitromethane Nitromethane Dipotassium Salt\n(Wet, Non-Explosive) Dipotassium Salt (Wet, Non-Explosive) Nitromethane->Dipotassium Salt\n(Wet, Non-Explosive) KOH, H2O Esterification Esterification Dipotassium Salt\n(Wet, Non-Explosive)->Esterification MeOH, H2SO4 Workup with\nEthyl Acetate/DCM Workup with Ethyl Acetate/DCM Esterification->Workup with\nEthyl Acetate/DCM Safer Solvents Single Distillation Single Distillation Workup with\nEthyl Acetate/DCM->Single Distillation This compound\n(~75% Yield) This compound (~75% Yield) Single Distillation->this compound\n(~75% Yield)

Caption: Workflow of the new, safer synthesis protocol for this compound.

Logical Comparison of Safety and Efficiency

The following diagram illustrates the logical advantages of the new protocol over the traditional method in terms of safety and efficiency.

G cluster_traditional Traditional Method cluster_new New, Greener Method a Dry Explosive Intermediate b Carcinogenic Solvent (Benzene) x Wet, Non-Explosive Intermediate a->x Improved Safety c Multiple Distillations y Safer Solvents b->y Reduced Toxicity z Single Distillation c->z Increased Efficiency

Caption: Comparison of safety and efficiency between the two synthesis protocols.

By adopting the new, greener synthesis protocol, research and development laboratories can significantly enhance the safety of their operations while also reducing their environmental footprint. The improved yield and streamlined purification process also contribute to greater efficiency, making this new method a superior alternative for the synthesis of this compound.

References

A Comparative Guide to Catalysts for Methyl Nitroacetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of methyl nitroacetate (B1208598) is a critical step in the production of various pharmaceuticals and fine chemicals. The choice of catalyst for the esterification of nitroacetic acid (or its salts) with methanol (B129727) significantly impacts reaction efficiency, yield, and overall process viability. This guide provides an objective comparison of common catalysts used for this transformation, supported by available experimental data.

Performance Comparison of Catalysts

Catalyst TypeCatalystSubstrateReaction ConditionsReaction TimeYield (%)Reference
Brønsted Acid
Concentrated Sulfuric Acid (H₂SO₄)Dipotassium (B57713) salt of nitroacetic acidMethanol, -15°C to room temp.8 hours66-70%[1]
Hydrochloric Acid (HCl)Dipotassium salt of nitroacetic acidMethanolNot specifiedNot specified[1]
p-Toluenesulfonic Acid (p-TsOH)Caffeic Acid (analogous)Methanol, 65°C4 hours84%[2]
Lewis Acid Boron Trifluoride Etherate (BF₃·OEt₂)Phenylacetic acid and resorcinol (B1680541) (analogous)110°C30 minutes30-35%[3]
Solid Acid Amberlyst-15β-keto carbonyl compounds and amines (analogous)Dichloromethane, room temp.2-3 hours~94%[4]

Note: Data for analogous reactions are included due to the limited availability of direct comparative studies for the synthesis of methyl nitroacetate with certain catalysts. These should be considered as indicators of potential catalytic activity.

Experimental Protocols

Detailed methodologies for the synthesis of this compound using different catalytic systems are crucial for reproducibility and comparison.

Synthesis of this compound using Sulfuric Acid (Brønsted Acid)

This protocol is adapted from a well-established method.[1]

Materials:

  • Dipotassium salt of nitroacetic acid

  • Methanol

  • Concentrated Sulfuric Acid

  • Benzene (B151609)

  • Anhydrous Sodium Sulfate

Procedure:

  • A solution of the dipotassium salt of nitroacetic acid in methanol is prepared in a three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • The reaction mixture is cooled to -15°C.

  • Concentrated sulfuric acid is added dropwise with vigorous stirring, maintaining the temperature at -15°C.

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional 4 hours.

  • The precipitate is removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The resulting oil is dissolved in benzene and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate, and the benzene is removed by distillation.

  • The final product, this compound, is obtained by distillation under reduced pressure, yielding 66-70%.[1]

General Procedure for Esterification using p-Toluenesulfonic Acid (Brønsted Acid)

The following is a general procedure for esterification that can be adapted for this compound synthesis, based on a similar reaction.[2]

Materials:

  • Nitroacetic acid (or its salt)

  • Methanol

  • p-Toluenesulfonic acid

Procedure:

  • Nitroacetic acid and a molar excess of methanol are combined in a round-bottomed flask.

  • A catalytic amount of p-toluenesulfonic acid is added to the mixture.

  • The reaction is heated to a specified temperature (e.g., 65°C) and monitored for completion.

  • Upon completion, the reaction mixture is worked up by removing the excess methanol, followed by an appropriate extraction and purification procedure.

General Procedure for Esterification using a Solid Acid Catalyst (e.g., Amberlyst-15)

This outlines a general approach for using a heterogeneous catalyst.

Materials:

  • Nitroacetic acid (or its salt)

  • Methanol

  • Amberlyst-15 resin

Procedure:

  • A mixture of nitroacetic acid and methanol is prepared.

  • The Amberlyst-15 catalyst is added to the solution.

  • The reaction is stirred at a suitable temperature until completion.

  • The catalyst is removed by simple filtration.

  • The filtrate is then concentrated and the product is purified.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the synthesis and the catalytic cycle, the following diagrams are provided.

SynthesisWorkflow cluster_synthesis This compound Synthesis Start Start: Reactants Reactants Nitroacetic Acid Salt + Methanol Start->Reactants Reaction Esterification Reaction Reactants->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Workup Work-up & Purification Reaction->Workup Product This compound Workup->Product

Caption: General experimental workflow for the synthesis of this compound.

CatalyticCycle cluster_cycle Catalytic Cycle (Brønsted Acid) Catalyst_H H⁺ (from Catalyst) Carbonyl_O Protonated Carbonyl Catalyst_H->Carbonyl_O Protonation of Nitroacetic Acid Methanol_Attack Nucleophilic Attack by Methanol Carbonyl_O->Methanol_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Methanol_Attack->Tetrahedral_Intermediate Water_Elimination Elimination of H₂O Tetrahedral_Intermediate->Water_Elimination Product_Formation This compound + H⁺ (regenerated) Water_Elimination->Product_Formation Product_Formation->Catalyst_H Catalyst Regeneration

Caption: Simplified catalytic cycle for Brønsted acid-catalyzed esterification.

References

A Comparative Guide to the Spectroscopic Analysis of Methyl Nitrobenzoate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of organic molecules is paramount. This guide provides a detailed comparison of the spectroscopic data for the three isomers of methyl nitrobenzoate—methyl 2-nitrobenzoate, methyl 3-nitrobenzoate, and methyl 4-nitrobenzoate—to aid in their differentiation and structural verification. The guide leverages data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Comparative Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for the ortho, meta, and para isomers of methyl nitrobenzoate.

¹H NMR Spectroscopy

The chemical shifts (δ) in ¹H NMR are highly sensitive to the electronic environment of the protons. The position of the electron-withdrawing nitro group relative to the methyl ester group results in distinct splitting patterns and chemical shifts for the aromatic protons of each isomer.

Isomer -OCH₃ Signal (δ, ppm) Aromatic Proton Signals (δ, ppm)
Methyl 2-nitrobenzoate ~3.9 (s, 3H)~7.6-7.9 (m, 3H), ~8.1 (dd, 1H)
Methyl 3-nitrobenzoate ~3.93 (s, 3H)[1]~7.65-7.50 (m, 2H), ~8.37-8.28 (m, 2H), ~8.76 (s, 1H)[1]
Methyl 4-nitrobenzoate ~3.94 (s, 3H)[1]~8.13-8.26 (m, 4H)[1]
¹³C NMR Spectroscopy

The ¹³C NMR spectra provide information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the position of the two substituents.

Isomer -OCH₃ (δ, ppm) C=O (δ, ppm) Aromatic Carbons (δ, ppm)
Methyl 2-nitrobenzoate ~53.0~165.0~124.0, 128.0, 130.0, 131.0, 133.0, 148.0
Methyl 3-nitrobenzoate ~52.6[1]~164.7[1]~124.3, 127.2, 129.5, 131.7, 135.1, 148.1[1]
Methyl 4-nitrobenzoate ~52.8[1]~165.1[1]~123.5, 130.6, 135.4, 150.5[1]
IR Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The key absorptions for methyl nitrobenzoate isomers are from the carbonyl group of the ester and the nitro group.

Isomer C=O Stretch (cm⁻¹) NO₂ Symmetric Stretch (cm⁻¹) NO₂ Asymmetric Stretch (cm⁻¹) C-O Stretch (cm⁻¹) Aromatic C-H Bending (cm⁻¹)
Methyl 2-nitrobenzoate ~1730~1350~1530~1250~740 (ortho)
Methyl 3-nitrobenzoate ~1716[2]~1315-1355[3]~1490-1550[3]~1160-1210[3]~690-780 and ~880 (meta)[3]
Methyl 4-nitrobenzoate ~1725~1345~1525~1280~800-850 (para)[3]
Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. The molecular ion peak (M⁺) for all three isomers is expected at m/z 181, corresponding to the molecular weight of methyl nitrobenzoate.[4]

Isomer Molecular Ion (M⁺, m/z) Key Fragment Ions (m/z)
Methyl 2-nitrobenzoate 181150 (M-OCH₃)⁺, 135 (M-NO₂)⁺, 121, 104, 76
Methyl 3-nitrobenzoate 181[5]150 (M-OCH₃)⁺, 135 (M-NO₂)⁺, 121, 104, 76, 50[5]
Methyl 4-nitrobenzoate 181150 (M-OCH₃)⁺, 135 (M-NO₂)⁺, 121, 104, 76

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the methyl nitrobenzoate isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the splitting patterns (singlet, doublet, triplet, multiplet) to deduce the connectivity of the protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

    • A sufficient number of scans and a suitable relaxation delay are required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

    • Solid (KBr Pellet): If the sample is a solid, grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Use a suitable ionization technique, such as electron ionization (EI), to generate charged ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.

Structure Determination Workflow

The following diagram illustrates the logical workflow for identifying a specific isomer of methyl nitrobenzoate using the comparative spectroscopic data.

Spectroscopic_Analysis_Workflow cluster_start cluster_techniques Spectroscopic Analysis cluster_data Data Interpretation cluster_decision Isomer Identification cluster_isomers start Unknown Methyl Nitrobenzoate Isomer NMR 1H & 13C NMR Spectroscopy start->NMR IR IR Spectroscopy start->IR MS Mass Spectrometry start->MS nmr_data Analyze Aromatic Splitting Patterns & Carbon Signals NMR->nmr_data ir_data Identify C-H Bending Region (Ortho, Meta, Para) IR->ir_data ms_data Confirm Molecular Weight (m/z = 181) MS->ms_data decision Compare Data to Reference Spectra nmr_data->decision ir_data->decision ms_data->decision ortho Methyl 2-nitrobenzoate decision->ortho Ortho Pattern meta Methyl 3-nitrobenzoate decision->meta Meta Pattern para Methyl 4-nitrobenzoate decision->para Para Pattern

Caption: Workflow for Isomer Identification.

By systematically applying these spectroscopic techniques and comparing the acquired data with the reference values provided, researchers can confidently determine the structure of the specific methyl nitrobenzoate isomer in their sample.

References

Assessing the Antimicrobial Activity of Ethyl Nitroacetate and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the antimicrobial activity of ethyl nitroacetate (B1208598) and related nitro-containing compounds. The information is compiled from recent studies to offer an objective overview of their potential as antimicrobial agents. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows to support further research and development in this area.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of ethyl nitroacetate and other nitro-containing derivatives is presented below. While data on a broad range of ethyl nitroacetate derivatives is limited, a comparison with other nitro compounds provides valuable insights into the antimicrobial potential of the nitro functional group.

Table 1: Antimicrobial Activity of Ethyl Nitroacetate against Selected Bacteria

CompoundMicroorganismConcentrationObserved EffectReference
Ethyl NitroacetateEscherichia coli O157:H73 mM22% decrease in mean specific growth rate[1][2]
9 mM36% decrease in mean specific growth rate[1][2]
Ethyl NitroacetateSalmonella Typhimurium DT1043 mM16% decrease in mean specific growth rate[1][2]
9 mM26% decrease in mean specific growth rate[1][2]

Note: The activity of ethyl nitroacetate was reported to be mainly bacteriostatic.[1][2]

Table 2: Comparative Antimicrobial Activity of Other Nitro-Containing Derivatives (MIC in µg/mL)

Compound ClassDerivativeStaphylococcus aureusStreptococcus BEscherichia coliReference
Nitroimidazole Benzene sulfonated metronidazole (B1676534) derivative (M1)250--
Phenylacetamide metronidazole derivative (M3)-187.5-
3-Arylcoumarin 6-Nitro-3-(4-nitrophenyl)coumarin128->128[3][4]
6-Nitro-3-(3-nitrophenyl)coumarin32->128[3][4]

Note: A lower MIC value indicates greater antimicrobial activity.

Experimental Protocols

A detailed understanding of the methodologies used to assess antimicrobial activity is crucial for the replication and validation of experimental findings.

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This is a standardized method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Materials:

    • Test compounds (ethyl nitroacetate derivatives or other nitro compounds) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

    • Cation-adjusted Mueller-Hinton Broth (CAMHB) is prepared and sterilized.

    • Bacterial strains are cultured on appropriate agar (B569324) plates for 18-24 hours.

    • Sterile 96-well microtiter plates are used.

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the test organism from the agar plate.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Assay Procedure:

    • Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

    • Add 100 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL to the subsequent wells.

    • The final column serves as a growth control (no compound) and a sterility control (no bacteria).

    • The prepared bacterial inoculum is further diluted in CAMHB and 100 µL is added to each well (except the sterility control), resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

    • The plate is incubated at 37°C for 16-20 hours.

  • Data Interpretation:

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

2. Growth Rate Inhibition Assay

This method was used to assess the bacteriostatic effect of ethyl nitroacetate.

  • Procedure:

    • Bacterial cultures are grown in a suitable broth medium (e.g., Tryptic Soy Broth) in the presence of different concentrations of the test compound.

    • The optical density (OD) of the cultures is measured at regular intervals (e.g., every hour) at a wavelength of 600 nm using a spectrophotometer.

    • The mean specific growth rate is calculated from the logarithmic phase of the growth curves.

    • The percentage of growth rate inhibition is determined by comparing the growth rates of treated cultures to untreated controls.[1][2]

Visualizing Mechanisms and Workflows

Proposed Mechanism of Antimicrobial Action for Nitro Compounds

The antimicrobial activity of many nitro compounds is believed to be dependent on the reduction of the nitro group within the microbial cell. This process generates reactive nitrogen species that can lead to cellular damage, including DNA damage.

Antimicrobial Mechanism of Nitro Compounds Proposed Antimicrobial Mechanism of Nitro Compounds Nitro_Compound Nitro Compound (R-NO2) Cell_Entry Entry into Microbial Cell Nitro_Compound->Cell_Entry Reduction Reduction of Nitro Group Cell_Entry->Reduction Nitroreductase Nitroreductase Enzymes Nitroreductase->Reduction Reactive_Intermediates Reactive Nitrogen Species (e.g., Nitroso, Hydroxylamine) Reduction->Reactive_Intermediates DNA_Damage DNA Damage Reactive_Intermediates->DNA_Damage Cell_Death Cell Death / Inhibition of Growth DNA_Damage->Cell_Death

Caption: Proposed mechanism of action for nitro-containing antimicrobial compounds.

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

MIC_Workflow Workflow for Broth Microdilution MIC Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Compound Prepare Stock Solution of Test Compound Serial_Dilution Perform 2-fold Serial Dilution of Compound in 96-well Plate Prepare_Compound->Serial_Dilution Prepare_Media Prepare Mueller-Hinton Broth Prepare_Media->Serial_Dilution Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Bacterial Suspension Prepare_Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plate (37°C, 16-20h) Inoculation->Incubation Visual_Inspection Visually Inspect for Bacterial Growth (Turbidity) Incubation->Visual_Inspection Determine_MIC Determine MIC (Lowest Concentration with No Visible Growth) Visual_Inspection->Determine_MIC

Caption: Experimental workflow for the broth microdilution MIC assay.

References

A Comparative Guide to Computational Studies on the Reactivity of Methyl Nitroacetate and Related α-Nitro Esters

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the computational approaches used to study the reactivity of methyl nitroacetate (B1208598), a versatile reagent in organic synthesis. Due to the limited number of computational studies focused solely on methyl nitroacetate, this guide establishes a framework based on related α-nitro compounds and relevant computational methodologies. It is intended for researchers, scientists, and professionals in drug development interested in the application of computational chemistry to understand and predict the reactivity of nitro compounds.

The primary reactivity of this compound stems from the acidity of the α-carbon, making it an effective nucleophile in various carbon-carbon bond-forming reactions. The two most prominent reactions are the Henry (nitroaldol) reaction and the Michael addition.[1][2] Computational studies are crucial for elucidating the mechanisms, kinetics, and thermodynamics of these reactions, which can be complex and stereosensitive.

Comparison of Reactivity: this compound vs. Other Nitroalkanes

The reactivity of nitroalkanes in base-catalyzed reactions is largely governed by the pKa of the α-proton. A lower pKa indicates a more acidic proton, leading to easier formation of the reactive nitronate anion.[3] While specific computational studies comparing the pKa of this compound to other nitroalkanes are sparse, experimental data provides a clear hierarchy.

CompoundStructurepKa (in water)Reactivity Comparison
Nitromethane (B149229)CH₃NO₂10.2Baseline reactivity for simple nitroalkanes.
NitroethaneCH₃CH₂NO₂8.5More acidic and reactive than nitromethane due to the inductive effect of the ethyl group.
This compound O₂NCH₂COOCH₃~5.8 (for ethyl ester)[4]Significantly more acidic due to the electron-withdrawing ester group, making it a highly reactive nucleophile.[4]
2-Nitropropane(CH₃)₂CHNO₂7.7Less acidic than nitroethane due to steric hindrance affecting the stability of the nitronate.

Note: The pKa for ethyl nitroacetate is used as a close approximation for this compound.[4]

Key Reaction Pathways and Computational Analysis

The Henry (Nitroaldol) Reaction

The Henry reaction is a base-catalyzed addition of a nitroalkane to an aldehyde or ketone, forming a β-nitro alcohol.[1][5] The reaction is reversible, and the initial deprotonation of the nitroalkane to form the nitronate is the key step.[1]

A typical computational workflow to study the Henry reaction of this compound would involve:

  • Geometry Optimization: Optimizing the 3D structures of reactants, intermediates, transition states, and products.

  • Frequency Calculations: To confirm that optimized structures are true minima or transition states on the potential energy surface.

  • Energy Calculations: Determining the electronic energies to calculate reaction enthalpies (ΔH) and activation energies (Ea).

  • Solvent Modeling: Applying a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate reaction conditions more accurately.

Henry_Reaction_Workflow cluster_start Reactants cluster_TS1 Deprotonation cluster_intermediate Intermediate cluster_TS2 C-C Bond Formation cluster_product_alkoxide Intermediate cluster_product_final Product R1 This compound TS1 Transition State 1 (Proton Abstraction) R1->TS1 R2 Aldehyde TS2 Transition State 2 (Nucleophilic Attack) R2->TS2 Base Base Base->TS1 I1 Nitronate Anion TS1->I1 I2 Protonated Base TS1->I2 I1->TS2 P_final β-Nitro Alcohol I2->P_final P_alk β-Nitro Alkoxide TS2->P_alk P_alk->P_final

Figure 1. Logical workflow for the Henry reaction mechanism.

The Michael Addition

In the Michael reaction, this compound adds to an α,β-unsaturated carbonyl compound in a conjugate (1,4-addition) fashion.[2] This reaction is highly valuable for forming new carbon-carbon bonds.[6] Computational studies can help predict the chemo- and stereoselectivity of this addition.

Computational Methodologies: A Comparative Overview

The choice of computational method is critical for obtaining accurate results. Density Functional Theory (DFT) is a widely used approach for studying reaction mechanisms of organic compounds.[7]

MethodBasis SetKey Features & ComparisonTypical Application
B3LYP 6-31G(d) or higherA popular hybrid functional, offering a good balance of accuracy and computational cost. It is often a starting point for mechanistic studies.Geometry optimizations, frequency calculations, and initial energy profiles.[8]
M06-2X def2-TZVP or higherA meta-hybrid GGA functional known for better performance with non-covalent interactions, kinetics, and thermochemistry compared to B3LYP.[7]More accurate calculation of activation barriers and reaction energies, especially for complex systems.[7]
Approximate DFT VariesA novel method designed for high-throughput screening of many molecular configurations, including explicit solvent molecules. It is less accurate for a single calculation but powerful for statistical analysis of reactivity trends.[3][9]Probing changes in acidity (pKa) and reactivity across a series of related compounds.[3]
Experimental & Computational Protocols

Protocol 1: DFT Calculation of a Reaction Profile (Henry Reaction Example)

  • Software: Gaussian, NWChem, or similar quantum chemistry packages.[7][8]

  • Methodology:

    • Functional: M06-2X.[7]

    • Basis Set: def2-TZVP.[7]

    • Solvent Model: IEFPCM (Integral Equation Formalism for the Polarizable Continuum Model) with water or methanol (B129727) as the solvent.

  • Procedure:

    • Build input structures for this compound, a model aldehyde (e.g., formaldehyde), and a base (e.g., hydroxide).

    • Perform geometry optimization and frequency calculations for all reactants, products, and hypothesized transition states (TS). For TS calculations, use an initial guess structure and a TS optimization algorithm (e.g., Opt=TS).

    • Verify transition states by ensuring they have exactly one imaginary frequency corresponding to the reaction coordinate.

    • Perform Intrinsic Reaction Coordinate (IRC) calculations to confirm that the transition state connects the correct reactant and product minima.

    • Calculate the Gibbs free energy (G) for each optimized structure to determine the free energy of activation (ΔG‡) and the overall free energy of reaction (ΔG_rxn).

DFT_Workflow cluster_prep 1. Input Preparation cluster_geomopt 2. Geometry Optimization cluster_verify 3. Verification cluster_analysis 4. Energy Analysis A Build Reactant, Product & TS Structures B Optimize Structures (e.g., M06-2X/def2-TZVP) A->B C Frequency Calculation B->C D Check Frequencies (0 imag for minima, 1 imag for TS) C->D E IRC Calculation (Confirm TS connections) D->E F Calculate Gibbs Free Energy (G) E->F G Determine ΔG‡ and ΔG_rxn F->G

Figure 2. General workflow for a DFT study of a reaction mechanism.

Conclusion

While dedicated computational studies on this compound are not abundant, established methodologies applied to analogous nitro compounds provide a robust blueprint for investigating its reactivity. DFT calculations, particularly with functionals like M06-2X, are well-suited for determining the thermodynamic and kinetic parameters of its key reactions, such as the Henry and Michael additions.[7] Comparing computational predictions with experimental data, such as the known pKa values, is essential for validating theoretical models.[4] Future computational work can provide invaluable insights into the stereochemical outcomes of these reactions and guide the design of new synthetic methodologies.

References

A Greener Path Forward: Comparing Synthesis Routes of Methyl Nitroacetate for Environmental Impact

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of key chemical building blocks like methyl nitroacetate (B1208598) presents a critical intersection of efficiency and environmental responsibility. This guide provides a comparative analysis of the traditional and a more recent, greener synthesis route for methyl nitroacetate, offering insights into their respective environmental impacts, supported by experimental data.

The classical synthesis of this compound, a versatile reagent in organic chemistry, has long been associated with significant safety and environmental hazards. A newer, "greener" approach mitigates many of these concerns by redesigning the process to be inherently safer and more environmentally benign. This comparison outlines the key differences between these two methodologies, providing a clear rationale for the adoption of more sustainable practices in chemical synthesis.

Quantitative Comparison of Synthesis Routes

The following table summarizes the key quantitative and qualitative differences between the classical and greener synthesis routes for this compound.

ParameterClassical Synthesis RouteGreener Synthesis RouteEnvironmental Impact Improvement
Starting Material Nitromethane (B149229)NitromethaneNo significant difference
Intermediate Dry, powdered dipotassium (B57713) salt of nitroacetic acid (explosive)Wet dipotassium salt of nitroacetic acid (not isolated, dried, or ground)Significant reduction in explosion hazard
Solvent for Extraction Benzene (B151609) (carcinogenic)[1][2]Ethyl acetate (B1210297) or dichloromethane[1][2]Elimination of a known carcinogen and use of less toxic solvents
Drying Agent Sodium sulfate[2]Eliminated[1][2]Reduction in solid waste
Number of Distillations Two[2]One[1][2]Reduced energy consumption and processing time
Overall Yield 66-70%[2]High (specific percentage not detailed in the provided abstract)[1]Potentially comparable yields with significant safety and environmental benefits

Experimental Protocols

Classical Synthesis of this compound

This method involves the formation and isolation of the dipotassium salt of nitroacetic acid, followed by esterification.

Part A: Dipotassium salt of nitroacetic acid [2]

  • A solution of 224 g of potassium hydroxide (B78521) in 112 g of water is prepared in a 3-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, condenser, and dropping funnel.

  • 61 g (1.0 mole) of nitromethane is added over 30 minutes. The reaction mixture heats to 60–80°C.

  • The mixture is heated to reflux for 1 hour in an oil bath at approximately 160°C.

  • After cooling to room temperature, the precipitated crystalline product is filtered, washed with methanol (B129727), and dried in a vacuum desiccator. This yields 71.5–80.0 g (79–88%) of the dipotassium salt of nitroacetic acid.

  • Caution: The dry dipotassium salt is reported to be explosive and must be handled with extreme care. It should be finely powdered using a mortar and pestle before the next step.[2]

Part B: this compound [2]

  • A 2-L, three-necked, round-bottomed flask is charged with 70 g (0.39 mole) of the finely powdered dipotassium salt of nitroacetic acid and 465 ml (11.6 moles) of methanol.

  • The mixture is cooled to -15°C, and 116 g (1.16 moles) of concentrated sulfuric acid is added with vigorous stirring over approximately 1 hour, maintaining the temperature at -15°C.

  • The reaction mixture is allowed to warm to room temperature over a 4-hour period and stirred for another 4 hours.

  • The precipitate is removed by filtration, and the filtrate is concentrated.

  • The residual oil is dissolved in benzene and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate (B86663).

  • The benzene is removed by distillation.

  • A second distillation under reduced pressure yields 30–32 g (66–70%) of this compound.

Greener Synthesis of this compound

This improved procedure avoids the isolation and handling of the hazardous intermediate and uses more environmentally friendly solvents.[1][2]

  • Formation of the dipotassium salt of nitroacetic acid: The initial reaction to form the dipotassium salt is performed similarly to the classical method, but the explosive salt is not dried or ground. It is kept wet.

  • Esterification: The wet dipotassium salt is directly used in the esterification step with methanol and an acid catalyst.

  • Extraction: Instead of benzene, ethyl acetate or dichloromethane (B109758) is used for the extraction of the product.

  • Purification: The use of a drying agent like sodium sulfate is eliminated. A single distillation is sufficient to obtain the pure this compound.[1][2]

Process Workflow and Environmental Impact Comparison

The following diagram illustrates the key differences in the workflows of the two synthesis routes and their direct environmental implications.

G cluster_classical Classical Synthesis Route cluster_greener Greener Synthesis Route cluster_impact Environmental & Safety Impact A1 Nitromethane + KOH A2 Formation of Dipotassium Salt A1->A2 A3 Drying & Grinding of Explosive Salt A2->A3 A4 Esterification with Methanol/H2SO4 A3->A4 I1 High Explosion Hazard A3->I1 A5 Extraction with Benzene A4->A5 A6 Drying with Na2SO4 A5->A6 I2 Carcinogenic Solvent Use A5->I2 A7 Two Distillations A6->A7 I4 Solid Waste Generation A6->I4 A8 This compound A7->A8 I3 High Energy Consumption A7->I3 B1 Nitromethane + KOH B2 Formation of Wet Dipotassium Salt B1->B2 B3 Direct Esterification (No Drying/Grinding) B2->B3 B4 Extraction with Ethyl Acetate/Dichloromethane B3->B4 I5 Reduced Explosion Hazard B3->I5 B5 Single Distillation B4->B5 I6 Safer Solvents B4->I6 I8 Reduced Waste B4->I8 B6 This compound B5->B6 I7 Lower Energy Consumption B5->I7

Caption: Comparison of classical and greener synthesis routes for this compound.

Conclusion

The adoption of the greener synthesis route for this compound offers substantial improvements in safety and environmental impact over the classical method. By eliminating the handling of an explosive intermediate, replacing a carcinogenic solvent, and reducing the number of energy-intensive purification steps, this modern approach aligns with the principles of green chemistry. For organizations committed to sustainable scientific practices, the greener synthesis of this compound serves as a compelling example of how process optimization can lead to safer and more environmentally responsible chemical manufacturing.

References

yield comparison between traditional and modern methyl nitroacetate synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of key reagents like methyl nitroacetate (B1208598) is a fundamental consideration. The efficiency, safety, and environmental impact of a synthetic route can significantly influence research timelines and outcomes. This guide provides a detailed comparison of traditional and modern methods for the synthesis of methyl nitroacetate, supported by experimental data, to aid in the selection of the most suitable protocol.

Yield and Process Comparison

The following table summarizes the key quantitative and qualitative differences between the traditional Steinkopf method and a modern, "greener" approach for the synthesis of this compound.

ParameterTraditional Method (Steinkopf)Modern "Greener" Method
Overall Yield 66-70%[1]High (implied improvement over traditional)
Intermediate (Dipotassium Salt) Yield 79-88%[1]Not isolated, used in situ
Key Reagents Nitromethane (B149229), Potassium Hydroxide (B78521), Sulfuric Acid, Methanol (B129727), Benzene[1]Nitromethane, Potassium Hydroxide, Sulfuric Acid, Methanol, Ethyl Acetate (B1210297) or Dichloromethane[2][3][4]
Solvent for Extraction Benzene (B151609) (carcinogenic)[1]Ethyl Acetate or Dichloromethane (B109758) (safer alternatives)[2][3][4]
Drying Agent Anhydrous Sodium Sulfate[2]Not required[2][4]
Purification Two distillations required[2][3]Single distillation[2][4]
Safety Concerns Isolation and grinding of explosive, shock-sensitive dipotassium (B57713) salt[1][2][3][5]Avoids isolation of the explosive intermediate[2][3][4]

Experimental Protocols

Traditional Synthesis of this compound (Steinkopf Method)

Part A: Preparation of Dipotassium Salt of Nitroacetic Acid [1]

  • A solution of 224 g of potassium hydroxide in 112 g of water is prepared in a 3-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, condenser, and dropping funnel.

  • 61 g (1.0 mole) of nitromethane is added from the dropping funnel over 30 minutes. The mixture will heat to 60-80°C.

  • The reaction mixture is heated to reflux for 1 hour in an oil bath at approximately 160°C without stirring.

  • After cooling to room temperature, the precipitated crystalline product is filtered, washed with methanol, and dried in a vacuum desiccator. This yields 71.5–80.0 g (79–88%) of the dipotassium salt of nitroacetic acid.

Part B: Esterification to this compound [1]

  • A 2-liter, three-necked, round-bottomed flask is charged with 70 g (0.39 mole) of the finely powdered dipotassium salt of nitroacetic acid and 465 ml of methanol.

  • The mixture is cooled to -15°C, and 116 g of concentrated sulfuric acid is added with vigorous stirring over approximately 1 hour, maintaining the temperature at -15°C.

  • The reaction mixture is allowed to warm to room temperature over 4 hours and stirred for an additional 4 hours.

  • The precipitate is removed by filtration. The filtrate is concentrated on a rotary evaporator.

  • The residual oil is dissolved in benzene and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate.

  • The benzene is removed by distillation, followed by a second distillation under reduced pressure to yield 30–32 g (66–70%) of this compound.

Modern "Greener" Synthesis of this compound

This improved procedure avoids the hazardous isolation of the dipotassium salt.[2][3][4]

  • In Situ Formation of the Dipotassium Salt: The dipotassium salt of nitroacetic acid is synthesized from nitromethane and potassium hydroxide as in the traditional method, but the wet, crude product is used directly in the next step without drying or grinding.

  • Esterification: The wet dipotassium salt is suspended in methanol and cooled. Concentrated sulfuric acid is added slowly while maintaining a low temperature.

  • Workup and Extraction: After the reaction is complete, the mixture is worked up. Instead of benzene, a safer solvent such as ethyl acetate or dichloromethane is used for extraction (e.g., 4 x 250 mL).[5]

  • Purification: The combined organic extracts are concentrated. A key advantage of this method is that a drying agent is not required.[2][4] The final product is purified by a single distillation to yield this compound in high purity.[2][4]

Workflow Comparison

The following diagrams illustrate the procedural differences between the traditional and modern synthesis methods for this compound.

Traditional_vs_Modern_Synthesis cluster_0 Traditional Method (Steinkopf) cluster_1 Modern 'Greener' Method T_Start Nitromethane + KOH T_Salt Formation of Dipotassium Nitroacetate Salt T_Start->T_Salt T_Isolate Isolate, Dry & Grind (Explosive Hazard) T_Salt->T_Isolate T_Ester Esterification with Methanol / H₂SO₄ T_Isolate->T_Ester T_Extract Benzene Extraction T_Ester->T_Extract T_Dry Dry with Na₂SO₄ T_Extract->T_Dry T_Distill1 First Distillation T_Dry->T_Distill1 T_Distill2 Second Distillation T_Distill1->T_Distill2 T_Product This compound T_Distill2->T_Product M_Start Nitromethane + KOH M_Salt Formation of Dipotassium Nitroacetate Salt (in situ) M_Start->M_Salt M_Ester Esterification with Methanol / H₂SO₄ M_Salt->M_Ester M_Extract Ethyl Acetate / Dichloromethane Extraction M_Ester->M_Extract M_Distill Single Distillation M_Extract->M_Distill M_Product This compound M_Distill->M_Product

Caption: Workflow comparison of traditional and modern synthesis of this compound.

Conclusion

The modern, "greener" synthesis of this compound offers significant advantages over the traditional Steinkopf method. By eliminating the need to isolate and handle the explosive dipotassium nitroacetate intermediate, the newer method presents a much-improved safety profile.[2][3][5] Furthermore, the replacement of the carcinogenic solvent benzene with safer alternatives like ethyl acetate or dichloromethane, and the simplification of the purification process to a single distillation, make the modern approach more environmentally friendly and efficient.[2][3][4] While the traditional method provides a reasonable yield, the enhanced safety and reduced procedural complexity of the modern method make it a superior choice for contemporary research and development.

References

A Comparative Structural Analysis of Methyl Nitroacetate and Other Key Nitro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Structural and Physicochemical Properties of Methyl Nitroacetate (B1208598) in Comparison to Representative Aliphatic and Aromatic Nitro Compounds.

This guide provides a comprehensive structural and physicochemical comparison of methyl nitroacetate with two archetypal nitro compounds: nitromethane (B149229), a simple nitroalkane, and nitrobenzene, an aromatic nitro compound. This objective analysis, supported by experimental and computational data, is intended to serve as a valuable resource for researchers in drug development and related scientific fields where the unique properties of nitro compounds are of interest.

Executive Summary

This compound presents a unique combination of structural and electronic features, influenced by both the electron-withdrawing nitro group and the ester functionality. This guide demonstrates that the introduction of the methoxycarbonyl group significantly increases the acidity of the α-carbon compared to simple nitroalkanes like nitromethane. Spectroscopic analysis reveals shifts in vibrational frequencies and nuclear magnetic resonances that reflect the distinct electronic environments in these molecules. While detailed experimental structural and thermal stability data for this compound remain limited, this guide compiles the most current information and provides context through comparison with well-characterized nitro compounds.

Data Presentation: A Comparative Overview

The following tables summarize key quantitative data for this compound, nitromethane, and nitrobenzene, facilitating a direct comparison of their fundamental properties.

Table 1: Physicochemical Properties

PropertyThis compoundNitromethaneNitrobenzene
Molecular Formula C₃H₅NO₄[1][2]CH₃NO₂C₆H₅NO₂
Molecular Weight ( g/mol ) 119.08[3]61.04123.11
Boiling Point (°C) 195-198[2]101.2210.9
Density (g/mL at 25°C) 1.294[2]1.1271.199
Refractive Index (n²⁰/D) 1.4251.3821.522
Dipole Moment (Debye) Not Experimentally Determined3.463.9-4.2

Table 2: Structural Parameters

ParameterThis compound (Computational Estimate)Nitromethane (Experimental)Nitrobenzene (Experimental)
C-N Bond Length (Å) ~1.481.4891.486
N-O Bond Length (Å) ~1.221.2241.223
**O-N-O Bond Angle (°) **~125125.3125.3
α-C-H Acidity (pKa) ~5.73 (Predicted)[3]10.2Not Applicable

Table 3: Spectroscopic Data

Spectroscopic FeatureThis compoundNitromethaneNitrobenzene
IR: Asymmetric NO₂ Stretch (cm⁻¹) ~15601573[4]~1520[5]
IR: Symmetric NO₂ Stretch (cm⁻¹) ~13701383[4]~1350
¹H NMR (α-protons, ppm in CDCl₃) 5.204.33Not Applicable
¹³C NMR (α-carbon, ppm in CDCl₃) ~6862.8Not Applicable

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and comparison of chemical compounds. Below are outlines of the key experimental protocols used to obtain the data presented in this guide.

X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in a crystalline solid, yielding bond lengths, bond angles, and crystal packing information.

Methodology:

  • Crystal Growth: High-quality single crystals of the nitro compound are grown from a suitable solvent by slow evaporation, slow cooling of a saturated solution, or vapor diffusion.

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined using direct methods or Patterson methods, and the structural model is refined to best fit the experimental data.

Dipole Moment Measurement (Debye Method)

Objective: To determine the permanent dipole moment of a molecule.

Methodology:

  • Sample Preparation: A series of dilute solutions of the polar nitro compound in a nonpolar solvent (e.g., benzene (B151609) or carbon tetrachloride) are prepared at known concentrations.

  • Capacitance Measurement: The capacitance of a cell is measured with the pure solvent and with each of the prepared solutions at a constant temperature.

  • Refractive Index Measurement: The refractive index of the pure solvent and each solution is measured.

  • Calculation: The molar polarization of the solute at infinite dilution is determined from the capacitance and refractive index data. By measuring the molar polarization at different temperatures, the permanent dipole moment can be calculated using the Debye equation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide information about the chemical environment of atomic nuclei (¹H, ¹³C, etc.) within a molecule.

Methodology:

  • Sample Preparation: A small amount of the nitro compound is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The resulting signals (free induction decay) are detected and Fourier transformed to obtain the NMR spectrum.

  • Spectral Analysis: The chemical shifts, integration of signals, and coupling patterns are analyzed to elucidate the molecular structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Methodology:

  • Sample Preparation: The sample can be analyzed as a neat liquid (between salt plates), a solution in a suitable solvent, or as a solid dispersion in a KBr pellet.

  • Data Acquisition: The sample is placed in the path of an infrared beam, and the amount of light transmitted at different wavenumbers is measured.

  • Spectral Analysis: The absorption bands in the spectrum are correlated with specific molecular vibrations to identify the functional groups present.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate a comparative experimental workflow and key structural relationships.

G cluster_synthesis Sample Preparation cluster_analysis Physicochemical & Structural Analysis cluster_physico Physicochemical Properties cluster_structural Structural Characterization cluster_spectro Spectroscopic Analysis cluster_reactivity Reactivity & Stability cluster_comparison Comparative Data Analysis synthesis Synthesis & Purification of This compound, Nitromethane, Nitrobenzene phys_props Boiling Point Density Refractive Index synthesis->phys_props xray X-ray Crystallography (Bond Lengths, Bond Angles) synthesis->xray dipole Dipole Moment Measurement synthesis->dipole nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir pka pKa Determination synthesis->pka thermal Thermal Stability Analysis (TGA/DSC) synthesis->thermal comparison Structural & Reactivity Comparison Guide phys_props->comparison xray->comparison dipole->comparison nmr->comparison ir->comparison pka->comparison thermal->comparison

Figure 1: A generalized workflow for the comparative analysis of nitro compounds.

Figure 2: Comparison of structural features and acidity.

Conclusion

This guide provides a foundational comparison of this compound with nitromethane and nitrobenzene, highlighting the significant influence of the ester group on the properties of the α-nitroester. The enhanced acidity of this compound, in particular, is a key differentiator from simple nitroalkanes. For drug development professionals, understanding these structural and electronic nuances is critical for predicting reactivity, metabolic stability, and potential biological activity. Further experimental investigation into the precise structural parameters and thermal stability of this compound is warranted to build upon the comparative data presented herein.

References

Safety Operating Guide

Methyl nitroacetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper handling and disposal of methyl nitroacetate (B1208598) are critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.

Immediate Safety and Handling

Before handling methyl nitroacetate, it is crucial to be aware of its associated hazards and to use appropriate personal protective equipment (PPE).

Hazards Summary:

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3][4][5][6]

  • Respiratory Irritation: May cause respiratory irritation.[4]

  • Combustibility: It is a combustible liquid.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield approved under government standards like NIOSH (US) or EN 166 (EU).[1][7]

  • Hand Protection: Use compatible protective gloves.[2][3][6][7] Gloves should be inspected before use.[7]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2][3][6][7]

  • Respiratory Protection: In case of inadequate ventilation or risk of inhaling vapors, use a NIOSH-approved respirator.[5][6][7]

  • Work Area: Facilities storing or using this material should be equipped with an eyewash station and a safety shower.[3][5]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Ensure adequate ventilation in the spill area and evacuate non-essential personnel.[1][2][7]

  • Wear Appropriate PPE: Before addressing the spill, don the full PPE as described above.[2][3]

  • Contain the Spill: Use an inert absorbent material such as sand, earth, or vermiculite (B1170534) to contain the spill.[2][3][5][6] Do not let the product enter drains.[1][2]

  • Collect Absorbed Material: Carefully sweep or scoop the absorbed material into a suitable, closed, and properly labeled container for disposal.[1][2][5][7]

  • Decontaminate the Area: Clean the spill area thoroughly. All cleaning materials should also be treated as hazardous waste.[8]

Waste Disposal Procedure

This compound must be disposed of as hazardous waste in compliance with all federal, state, and local regulations.[2][8] Do not dispose of it via sink or regular trash.[9]

Operational Disposal Plan:

  • Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) or other relevant local regulations.[2]

  • Container Selection: Use a sturdy, leak-proof, and compatible container for waste collection, preferably the original container.[9][10] Ensure the container is kept closed at all times except when adding waste.[8][9][10]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound".[9][10]

  • Storage: Store the waste container in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents and strong bases.[2][5]

  • Professional Disposal: Arrange for a licensed professional waste disposal service to collect and dispose of the material.[1] Contaminated packaging should be treated and disposed of as the unused product.[1]

Data Presentation

The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 2483-57-0[1][4][5][6][11]
Molecular Formula C3H5NO4[1][6][11]
Molecular Weight 119.08 g/mol [1][11]
Flash Point 105 °C (221 °F) - closed cup[3]
Density 1.294 g/mL at 25 °C
Boiling Point 195-198 °C

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

cluster_prep Preparation & Identification cluster_containment Containment & Storage cluster_disposal Final Disposal start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify as Hazardous Waste (per RCRA / Local Regulations) ppe->classify container Select Compatible, Leak-Proof Container with Secure Lid classify->container labeling Label Container: 'Hazardous Waste' 'this compound' container->labeling storage Store in a Cool, Dry, Ventilated Area Away from Incompatibles labeling->storage contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Disposal Service storage->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup end Proper Disposal Complete pickup->end

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Guide to Handling Methyl Nitroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Methyl nitroacetate (B1208598), a key reagent in many synthetic pathways. By adhering to these protocols, you can minimize risk and maintain a safe and productive research environment.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling Methyl nitroacetate, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE to mitigate exposure risks.

Body PartPPE ItemSpecificationPurpose
Eyes/Face Safety Goggles & Face ShieldChemical splash-resistant goggles meeting ANSI Z87.1 or EN 166 standards. A full-face shield should be worn over goggles.Protects against splashes and vapors which can cause serious eye irritation.
Hands Chemical-Resistant GlovesHeavy-duty nitrile rubber or butyl rubber gloves. Always consult the manufacturer's specific chemical resistance data.Prevents skin contact, which can cause irritation and potential absorption of the chemical.[1]
Body Laboratory CoatFlame-resistant, long-sleeved lab coat.Protects skin and personal clothing from splashes and spills.
Respiratory RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors.To be used when engineering controls are insufficient, exposure limits may be exceeded, or if irritation is experienced.

Operational Plan: A Step-by-Step Protocol for Safe Handling

A clear and methodical workflow is essential for minimizing the risks associated with this compound.

Preparation and Engineering Controls:
  • Ventilation: All handling of this compound must be conducted in a certified chemical fume hood with adequate ventilation to keep airborne concentrations low.[2]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2]

  • Spill Kit: A spill kit containing inert absorbent materials (e.g., vermiculite, sand) should be available in the immediate vicinity.

Handling Procedure:
  • Donning PPE: Before handling, put on all required PPE as outlined in the table above.

  • Chemical Transfer: Use a syringe or cannula for liquid transfers to minimize the risk of splashes and vapor release. Avoid pouring directly from the bottle.

  • Heating: If heating is required, use a well-controlled heating mantle and a blast shield. Be aware that heating can increase the rate of decomposition and vapor pressure.

  • Avoid Incompatibilities: Keep this compound away from strong oxidizing agents and strong bases to prevent vigorous reactions.

Immediate Post-Handling Actions:
  • Decontamination: Thoroughly wipe down the work area with an appropriate solvent and then soap and water.

  • Glove Removal: Remove gloves using the proper technique to avoid contaminating your hands.

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, absorbent pads, and pipette tips, must be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused or waste this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Container Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant).

  • Disposal Request: Follow your institution's established procedures for hazardous waste pickup and disposal. Chemical waste generators must adhere to all federal, state, and local regulations.[3]

Visualizing Safe Handling and Emergency Response

To further clarify the procedural workflows, the following diagrams illustrate the logical steps for safe handling and spill response.

A flowchart illustrating the step-by-step process for safely handling this compound.

A decision tree for responding to a this compound spill.

References

×

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.